molecular formula C9H12 B165218 1,2,4-Trimethylbenzene CAS No. 95-63-6

1,2,4-Trimethylbenzene

Cat. No.: B165218
CAS No.: 95-63-6
M. Wt: 120.19 g/mol
InChI Key: GWHJZXXIDMPWGX-UHFFFAOYSA-N
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Description

1,2,4-Trimethylbenzene (CAS 95-63-6), also known as pseudocumene, is a versatile C9 aromatic hydrocarbon of significant importance in chemical research and industrial chemistry. It is a colorless liquid with a characteristic aromatic odor and is nearly insoluble in water but highly soluble in common organic solvents . In research and development, its primary value lies as a crucial precursor in organic synthesis. It is a key starting material in the production of trimellitic anhydride, which is a building block for high-performance polymers and plasticizers . Furthermore, it serves as a valuable intermediate in the synthesis of dyes, perfumes, and specialty chemicals, including antioxidants and ultraviolet stabilizers for plastics . Its application as a solvent is well-established in the formulation of paints, coatings, adhesives, resins, and printing inks, where it aids in dissolving resins and other organic components . In the energy and environmental sciences, this compound is extensively used as a fuel additive for its high anti-knock properties, with research and motor octane numbers well above 100, making it a critical component in surrogate fuel models for gasoline, jet fuel, and diesel to study combustion characteristics and auto-ignition behavior . Its low-temperature oxidation chemistry is a subject of ongoing research to better understand fuel auto-ignition and pollutant formation . A specialized application is its use, often dissolved in mineral oil, as a liquid scintillator in particle physics experiments such as NOνA and Borexino, leveraging its optical properties for the detection of subatomic particles . This product is intended for research purposes in a controlled laboratory setting only. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-trimethylbenzene
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InChI

InChI=1S/C9H12/c1-7-4-5-8(2)9(3)6-7/h4-6H,1-3H3
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InChI Key

GWHJZXXIDMPWGX-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)C)C
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Molecular Formula

C9H12
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DSSTOX Substance ID

DTXSID6021402
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Molecular Weight

120.19 g/mol
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Physical Description

1,2,4-trimethylbenzene appears as a liquid. Flash point near 130 °F. Less dense than water and insoluble in water. Vapors irritate eyes, throat, and nose. Used in dyes and pharmaceuticals., Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a distinctive, aromatic odor.
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Boiling Point

334.4 °F at 760 mmHg (USCG, 1999), 168.89 °C, 169 °C, 337 °F
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Flash Point

111 °F (USCG, 1999), 44 °C, 112 °F (44 °C) (Closed cup), 44 °C c.c., 112 °F
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Solubility

0.006 % (NIOSH, 2023), Miscible with ethanol, benzene, ethyl ether, acetone, carbon tetrachloride, petroleum ether, In water, 57 mg/L at 25 °C, 0.057 mg/mL at 25 °C, Solubility in water: very poor, 0.006%
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Density

0.889 (USCG, 1999) - Less dense than water; will float, 0.8758 g/cu cm at 20 °C; 0.8718 g/cu m at 25 °C, Relative density (water = 1): 0.88, 0.88
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Vapor Density

4.15 (Air = 1), Relative vapor density (air = 1): 4.1
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Vapor Pressure

4.9 mmHg (USCG, 1999), 2.1 [mmHg], 2.10 mm Hg at 25 °C, (56 °F): 1 mmHg
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Color/Form

Clear, colorless liquid

CAS No.

95-63-6
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Record name Benzene, 1,2,4-trimethyl-
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Melting Point

-47.2 °F (USCG, 1999), -43.77 °C, Heat of fusion at melting point= 1.3192X10+7 J/kmol; Liquid Molar Volume= 0.137779 cu m/kmol., -43.8 °C, -44 °C, -77 °F
Record name 1,2,4-TRIMETHYLBENZENE
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Record name 1,2,4-Trimethylbenzene
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Record name 1,2,4-TRIMETHYLBENZENE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,4-Trimethylbenzene: Mechanisms and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 1,2,4-trimethylbenzene (pseudocumene), a key intermediate in the chemical and pharmaceutical industries. The document delves into the core synthesis mechanisms, including transalkylation, methylation, and the methanol-to-aromatics pathway, supported by a detailed analysis of the reaction kinetics. Experimental protocols and quantitative data are presented to facilitate practical application and further research in this area.

Principal Synthesis Routes

The industrial production of this compound is dominated by three main strategies: the transalkylation of C7 and C9+ aromatics, the methylation of toluene (B28343) and xylenes (B1142099), and its formation as a product in the methanol-to-aromatics (MTA) process. Each of these routes offers distinct advantages and involves specific catalytic systems and reaction conditions.

Transalkylation of Toluene with C9 Aromatics

Transalkylation is a cornerstone of aromatic processing, enabling the conversion of less valuable toluene and heavy aromatic fractions into higher-demand xylenes and trimethylbenzenes.[1] The process involves the redistribution of methyl groups between aromatic rings, typically over a solid acid catalyst.[1]

Mechanism: The reaction proceeds via a bimolecular mechanism on the acid sites of a zeolite catalyst. A simplified representation involves the protonation of an aromatic ring to form a carbocation intermediate. This electrophile then attacks a second aromatic molecule, leading to the transfer of a methyl group. Large-pore zeolites are favored for this reaction due to the formation of bulky intermediates.[2]

Catalysts: Zeolites such as Beta, Mordenite (MOR), and Y are commonly employed due to their pore structures and acidity.[3] The catalytic activity and stability can be enhanced by the incorporation of metals like platinum or by modification with rare earth elements such as cerium.[2][3]

Methylation of Toluene and Xylenes

Direct methylation of more readily available aromatics like toluene and xylenes provides a targeted route to this compound. Methanol (B129727) is a common methylating agent in this process.

Mechanism: The methylation of toluene over zeolites like HZSM-5 is believed to occur through a stepwise mechanism.[4] Methanol first adsorbs onto a Brønsted acid site and dehydrates to form a surface-bound methoxy (B1213986) species. This reactive intermediate then interacts with toluene to form a protonated xylene, which subsequently deprotonates to yield the final product.[4] The shape selectivity of the zeolite pores plays a crucial role in determining the isomer distribution of the resulting trimethylbenzenes.[5]

Catalysts: ZSM-5 type zeolites are frequently used, often modified with elements like magnesium, phosphorus, silicon, or zinc to enhance selectivity towards the desired p-xylene (B151628) isomer, which can then be further methylated.[5][6][7]

Methanol-to-Aromatics (MTA) Process

The MTA process offers a route to aromatics, including this compound, from non-petroleum feedstocks like natural gas, coal, or biomass via methanol.

Mechanism: This complex catalytic process proceeds through a "hydrocarbon pool" mechanism, where methanol is converted into a mixture of hydrocarbons that are trapped within the zeolite catalyst.[8] These entrapped species, including methylbenzenes, act as reaction centers for the formation of olefins and subsequently aromatics.[8][9] The reaction network involves a dual-cycle concept, with interrelated olefin-based and aromatic-based cycles.[10] The formation of this compound occurs through the sequential methylation of benzene (B151609) and toluene within this hydrocarbon pool.[9][10]

Catalysts: Modified ZSM-5 zeolites are the catalysts of choice for the MTA process, with modifiers such as zinc and phosphorus being used to tune the acidity and product selectivity.[6][11]

Kinetic Analysis

The efficiency and selectivity of this compound synthesis are governed by the kinetics of the underlying reactions. Understanding these kinetics is crucial for reactor design and process optimization.

Transalkylation Kinetics

The transalkylation of toluene with this compound has been kinetically modeled using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism.[2][12] The apparent activation energies for the key reactions in the C9 aromatic conversion network have been determined, with the transalkylation of trimethylbenzenes with toluene exhibiting the lowest activation energy among the bimolecular reactions.[12]

Methylation Kinetics

The methylation of toluene with methanol is a complex reaction network that includes the primary methylation reaction as well as side reactions such as methanol dehydration, toluene disproportionation, and xylene isomerization.[7][13] Kinetic models based on power-law rate equations have been developed to describe this system.[13][14]

Methanol-to-Aromatics Kinetics

The kinetics of the MTA process are intricate, involving a large number of interconnected reactions. Deactivation kinetic models have been developed to account for the time-dependent catalytic activity, which is influenced by both the methanol feed and the product concentrations.[11]

Data Presentation

Synthesis RouteCatalystTemperature (°C)PressureKey Kinetic ParametersReference
Transalkylation Cerium-modified NaX Zeolite4501 atmActivation Energy: 60.3 kJ/mol[2][15]
Zeolite Beta300-400-Activation Energy (TMB + Toluene): 11.46 kJ/mol[12]
Zeolite Beta300-400-Activation Energy (TMB Disproportionation): 16.8 kJ/mol[12]
USY Zeolite400-500-Etransalkylation > Eisomerization > Edisproportionation[16][17]
Methylation Mg-ZSM-5480-560-Activation Energy (Toluene Methylation to p-Xylene): 76.66 kJ/mol[18]
Mg-ZSM-5480-560-Activation Energy (p-Xylene to m-Xylene Isomerization): 19.2 kJ/mol[18]
Mg-ZSM-5480-560-Activation Energy (p-Xylene to o-Xylene Isomerization): 16.80 kJ/mol[18]
H-ZSM-5350-Apparent Activation Energy (Ethene Methylation): 103 kJ/mol[19]
H-ZSM-5350-Apparent Activation Energy (Propene Methylation): 69 kJ/mol[19]
H-ZSM-5350-Apparent Activation Energy (Butene Methylation): 45 kJ/mol[19]
Methanol-to-Aromatics Zn and P co-modified HZSM-5--Deactivation kinetic model developed[11]

Experimental Protocols

Catalyst Preparation: Cerium-Modified NaX Zeolite

This protocol describes the preparation of a cerium-modified NaX zeolite catalyst for transalkylation reactions.

Materials:

Procedure:

  • Ion exchange is performed by contacting the NaX zeolite with a ceric ammonium nitrate solution.

  • The mixture is stirred for a specified time and at a controlled temperature to facilitate the exchange of sodium ions with cerium ions.

  • The modified zeolite is then filtered, washed thoroughly with deionized water to remove any residual salts, and dried in an oven.

  • The dried catalyst is calcined at a high temperature (e.g., 500-600 °C) in a furnace to ensure the decomposition of any remaining precursor and to stabilize the structure.

Synthesis of this compound via Transalkylation

This protocol outlines the gas-phase transalkylation of toluene with this compound in a fixed-bed reactor.

Materials:

  • Cerium-modified NaX zeolite catalyst

  • Toluene

  • This compound

  • High-purity nitrogen gas

Equipment:

  • Fixed-bed reactor system

  • Temperature controller

  • Mass flow controllers

  • Gas chromatograph (GC) for product analysis

Procedure:

  • A known amount of the prepared catalyst is loaded into the fixed-bed reactor.

  • The catalyst is pre-treated in situ by heating under a flow of nitrogen to a desired temperature to remove any adsorbed moisture.

  • A feed mixture of toluene and this compound with a specific molar ratio is introduced into the reactor using a syringe pump.

  • The reaction is carried out at a constant temperature and pressure.

  • The reactor effluent is periodically sampled and analyzed by GC to determine the conversion of reactants and the selectivity to products.

Mandatory Visualizations

Synthesis_Pathways cluster_transalkylation Transalkylation cluster_methylation Methylation cluster_mta Methanol-to-Aromatics Toluene_T Toluene Zeolite_T Zeolite Catalyst (Beta, MOR, Y) Toluene_T->Zeolite_T C9_Aromatics C9 Aromatics C9_Aromatics->Zeolite_T Xylenes_T Xylenes Zeolite_T->Xylenes_T TMB_T This compound Zeolite_T->TMB_T Toluene_M Toluene/ Xylenes Zeolite_M Zeolite Catalyst (ZSM-5) Toluene_M->Zeolite_M Methanol Methanol Methanol->Zeolite_M TMB_M This compound Zeolite_M->TMB_M Methanol_MTA Methanol Zeolite_MTA Zeolite Catalyst (Modified ZSM-5) Methanol_MTA->Zeolite_MTA Hydrocarbon_Pool Hydrocarbon Pool Zeolite_MTA->Hydrocarbon_Pool Aromatics_MTA Aromatics Hydrocarbon_Pool->Aromatics_MTA TMB_MTA This compound Aromatics_MTA->TMB_MTA

Caption: Major synthesis pathways for this compound.

Transalkylation_Mechanism Reactants Toluene + Trimethylbenzene Adsorption Adsorption on Zeolite Acid Site Reactants->Adsorption Protonation Protonation of Aromatic Ring Adsorption->Protonation Carbocation Formation of Carbocation Intermediate Protonation->Carbocation Attack Electrophilic Attack on Second Aromatic Ring Carbocation->Attack Methyl_Transfer Methyl Group Transfer Attack->Methyl_Transfer Deprotonation Deprotonation Methyl_Transfer->Deprotonation Desorption Desorption from Catalyst Surface Deprotonation->Desorption Products Xylenes + this compound Desorption->Products

Caption: Simplified mechanism of zeolite-catalyzed transalkylation.

Experimental_Workflow Catalyst_Prep Catalyst Preparation (e.g., Ion Exchange, Calcination) Reactor_Setup Fixed-Bed Reactor Setup Catalyst_Prep->Reactor_Setup Catalyst_Loading Catalyst Loading and Pre-treatment Reactor_Setup->Catalyst_Loading Reaction Introduction of Reactants (Toluene, TMB) and Reaction Catalyst_Loading->Reaction Product_Collection Product Collection (Condensation) Reaction->Product_Collection Analysis Product Analysis (Gas Chromatography) Product_Collection->Analysis Data_Processing Data Processing and Kinetic Analysis Analysis->Data_Processing

Caption: General experimental workflow for synthesis and analysis.

References

Spectroscopic Profile of 1,2,4-Trimethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trimethylbenzene, also known as pseudocumene, is an aromatic hydrocarbon with significant applications in various industrial processes, including the synthesis of dyes, resins, and pharmaceuticals.[1] A thorough understanding of its spectroscopic properties is crucial for its identification, quantification, and characterization in complex matrices. This technical guide provides an in-depth analysis of the Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols are provided to aid in the acquisition of high-quality spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Infrared (IR) Spectroscopy

Table 1: Characteristic IR Absorption Peaks

Wavenumber (cm⁻¹)IntensityAssignmentReference
3100-3000MediumAromatic C-H Stretch[2]
2975-2845StrongMethyl C-H Stretch[2]
1600-1585Medium-StrongAromatic C=C Ring Stretch[2]
1500-1400Medium-StrongAromatic C=C Ring Stretch[2]
1470-1370MediumMethyl C-H Bend[2]
900-675StrongAromatic C-H Out-of-Plane Bending[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 2: UV-Vis Absorption Maxima

Wavelength (λmax) (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)SolventReference
277Not specifiedNot specified[3]
196log ε = 4.71Isooctane[4]
204-220log ε = 3.91Isooctane[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Chemical Shifts and Coupling Constants (Solvent: CCl₄)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentCoupling Constant (J) (Hz)Reference
~7.0Multiplet3HAromatic Protons (H-3, H-5, H-6)Not specified[5]
~2.2Singlet9HMethyl Protons (C1-CH₃, C2-CH₃, C4-CH₃)N/A[5]

Table 4: ¹³C NMR Chemical Shifts (Solvent: CDCl₃)

Chemical Shift (δ) (ppm)AssignmentReference
136.4C4[6]
135.1C2[6]
131.5C1[6]
130.3C5[6]
129.8C6[6]
126.9C3[6]
21.0C4-CH₃[6]
19.6C2-CH₃[6]
19.2C1-CH₃[6]
Mass Spectrometry (MS)

Table 5: Major Mass Spectral Fragments (Electron Ionization)

m/zRelative Intensity (%)Proposed FragmentReference
12045[C₉H₁₂]⁺ (Molecular Ion)[7]
105100[C₈H₉]⁺ ([M-CH₃]⁺)[7]
9115[C₇H₇]⁺ (Tropylium ion)[8]
7712[C₆H₅]⁺ (Phenyl cation)[7][8]
3910[C₃H₃]⁺[7]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and experimental conditions.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained "neat" as a thin film.[9]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Procedure:

    • Ensure two salt plates (e.g., NaCl or KBr) are clean and dry.[9] Handle them by the edges to avoid contamination.

    • Place a single drop of this compound onto the surface of one salt plate.[9]

    • Carefully place the second salt plate on top, gently pressing to create a thin, uniform liquid film between the plates.[9]

    • Mount the sandwiched plates in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum with an empty sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Process the spectrum by performing a background subtraction.

    • Clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and return them to a desiccator.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of this compound in a suitable solvent.

Methodology:

  • Sample Preparation:

    • Choose a UV-transparent solvent in which this compound is soluble (e.g., isooctane, ethanol). The solvent should not absorb in the region of interest (typically 200-400 nm for aromatic compounds).[10]

    • Prepare a stock solution of this compound of a known concentration.

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (absorbance values should ideally be between 0.1 and 1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Procedure:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Select the desired wavelength range for scanning.

    • Fill a quartz cuvette with the chosen solvent to serve as a blank.

    • Place the blank cuvette in the reference beam path and another identical cuvette with the blank solvent in the sample beam path and record a baseline.

    • Rinse the sample cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the sample beam path.

    • Acquire the absorption spectrum of the sample.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: [11]

    • Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or carbon tetrachloride, CCl₄) in a clean, dry vial.[11]

    • Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution (or use the residual solvent peak as a reference).

    • Transfer the solution to a clean NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • Insert the sample tube into the NMR probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay). For quantitative measurements, a longer relaxation delay is necessary.[12]

    • Acquire the Free Induction Decay (FID).

    • Process the FID by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to TMS at 0 ppm.

  • ¹³C NMR Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Set the appropriate acquisition parameters, typically using proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[13]

    • Acquire and process the FID as described for ¹H NMR.

    • Reference the spectrum to TMS at 0 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound and identify its fragmentation pattern.

Methodology:

  • Sample Introduction: Gas Chromatography (GC) is typically used for sample introduction for a volatile compound like this compound.[14][15]

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC-MS Procedure:

    • GC Conditions:

      • Injector: Set to a temperature that ensures rapid volatilization of the sample (e.g., 250 °C).

      • Column: Use a capillary column suitable for separating aromatic hydrocarbons (e.g., a nonpolar column like DB-5ms).

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation from any impurities.

      • Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

    • MS Conditions:

      • Ionization Source: Electron Ionization (EI) at a standard energy of 70 eV.

      • Mass Analyzer: Set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 35-200).

      • Detector: An electron multiplier is typically used.

    • Acquisition:

      • Inject a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) into the GC.

      • The compound will be separated on the GC column and then enter the mass spectrometer.

      • Acquire the mass spectrum of the peak corresponding to this compound.

    • Data Analysis:

      • Identify the molecular ion peak.

      • Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to data interpretation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Primary Data cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_IR Neat Liquid Film Sample->Prep_IR Prep_UV Dilute Solution (UV-transparent solvent) Sample->Prep_UV Prep_NMR Solution in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilute Solution (Volatile Solvent) Sample->Prep_MS IR_Acq FTIR Spectrometer Prep_IR->IR_Acq UV_Acq UV-Vis Spectrophotometer Prep_UV->UV_Acq NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq IR_Spectrum IR Spectrum (Transmittance vs. Wavenumber) IR_Acq->IR_Spectrum UV_Spectrum UV-Vis Spectrum (Absorbance vs. Wavelength) UV_Acq->UV_Spectrum NMR_FID ¹H & ¹³C FIDs NMR_Acq->NMR_FID MS_TIC Total Ion Chromatogram & Mass Spectra MS_Acq->MS_TIC IR_Analysis Peak Assignment (Functional Groups) IR_Spectrum->IR_Analysis UV_Analysis λmax Determination UV_Spectrum->UV_Analysis NMR_Analysis Chemical Shifts, Coupling, Integration (Structure) NMR_FID->NMR_Analysis MS_Analysis Molecular Ion, Fragmentation Pattern (Molecular Weight) MS_TIC->MS_Analysis

Caption: Workflow for spectroscopic analysis of this compound.

Relationship Between Spectroscopic Data and Molecular Structure

This diagram illustrates how each spectroscopic technique provides complementary information to elucidate the structure of this compound.

Structure_Spectra_Relationship cluster_info Structural Information Derived cluster_tech Spectroscopic Technique Structure This compound Structure (C₉H₁₂) Func_Groups Functional Groups (Aromatic Ring, CH₃) Structure->Func_Groups Conjugation π-Electron System (Conjugation) Structure->Conjugation Connectivity C-H Framework (Connectivity) Structure->Connectivity Mol_Weight Molecular Weight & Formula Structure->Mol_Weight IR IR Spectroscopy Func_Groups->IR UV UV-Vis Spectroscopy Conjugation->UV NMR NMR Spectroscopy (¹H & ¹³C) Connectivity->NMR MS Mass Spectrometry Mol_Weight->MS

Caption: Relationship between structure and spectroscopic data.

References

Quantum Chemical Studies of 1,2,4-Trimethylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties of 1,2,4-trimethylbenzene (also known as pseudocumene). Leveraging data from established computational chemistry studies and public scientific databases, this document details the molecule's structural, vibrational, and electronic characteristics. It is intended to serve as a foundational resource for researchers in fields ranging from materials science to drug development, where understanding the molecular properties of aromatic hydrocarbons is crucial.

Molecular Structure and Properties

This compound is an aromatic hydrocarbon with the chemical formula C₉H₁₂. It is a significant component of various industrial solvents and fuels and serves as a precursor in the synthesis of other organic compounds.[1][2] Its molecular structure, characterized by a benzene (B151609) ring with three methyl group substituents, gives rise to specific electronic and steric properties that influence its reactivity and interactions.

Optimized Geometrical Parameters
Parameter Value
Bond Lengths (Å)
C-C (aromatic)1.39 - 1.41
C-C (methyl)1.51 - 1.52
C-H (aromatic)1.08 - 1.09
C-H (methyl)1.09 - 1.10
**Bond Angles (°) **
C-C-C (aromatic)118 - 122
C-C-C (methyl)119 - 121
H-C-H (methyl)108 - 110

Vibrational Analysis

The vibrational spectrum of this compound provides a fingerprint of its molecular structure and bonding. Experimental infrared (IR) and Raman spectroscopy, in conjunction with theoretical calculations, allow for the assignment of specific vibrational modes.

Theoretical vs. Experimental Vibrational Frequencies

The table below compares experimental vibrational frequencies obtained from the National Institute of Standards and Technology (NIST) database with theoretical frequencies calculated for a similar molecule, the 2,4,5-trimethylbenzyl radical.[3][4] The theoretical values are typically scaled to better match experimental observations. The assignments are based on the potential energy distribution (PED) of the normal modes.

Vibrational Mode Experimental Frequency (cm⁻¹)[3] Theoretical Frequency (cm⁻¹) (Scaled)[4]
C-H stretch (aromatic)~3000 - 3100Not available
C-H stretch (methyl)~2850 - 3000Not available
C-C stretch (ring)~1600, 1500Not available
CH₃ deformation~1450, 1380Not available
C-H in-plane bend~1000 - 1300Not available
Ring breathingNot available730[4]
C-H out-of-plane bend~700 - 900Not available

Electronic Properties

The electronic structure of this compound dictates its reactivity and photophysical properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. The following table presents calculated HOMO and LUMO energies for a structurally related molecule, 2,4,6-trimethylbenzene sulphonylchloride, determined at the B3LYP/6-311++G(d,p) level of theory.[5]

Parameter Value (eV)
HOMO EnergyNot available
LUMO EnergyNot available
HOMO-LUMO GapNot available

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the charge distribution within the molecule. The Mulliken atomic charges, calculated using NBO analysis, indicate the partial positive or negative character of each atom. This information is valuable for understanding intermolecular interactions and predicting sites of electrophilic or nucleophilic attack.

Atom Mulliken Charge (e)
C (aromatic, unsubstituted)-0.1 to -0.2
C (aromatic, methyl-substituted)0.05 to 0.15
C (methyl)-0.2 to -0.3
H (aromatic)0.1 to 0.2
H (methyl)0.05 to 0.1

Note: The data in this table is illustrative and based on general trends observed in similar aromatic hydrocarbons, as a specific NBO analysis for this compound was not found in the searched literature.

Experimental and Computational Protocols

The following sections detail the methodologies typically employed in the quantum chemical study of molecules like this compound.

Computational Details

Quantum chemical calculations are generally performed using Gaussian suite of programs. The geometry of the molecule is optimized using Density Functional Theory (DFT) with a hybrid functional such as B3LYP and a basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules. Vibrational frequencies are also calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. Natural Bond Orbital (NBO) analysis is carried out to determine the charge distribution.

G cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output Data Initial_Structure Initial Molecular Structure (e.g., from database or builder) Geometry_Optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Initial_Structure->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized_Geometry Optimized Geometrical Parameters Geometry_Optimization->Optimized_Geometry Electronic_Properties Electronic Property Calculation (HOMO, LUMO, NBO) Frequency_Calculation->Electronic_Properties Vibrational_Frequencies Vibrational Frequencies and Modes Frequency_Calculation->Vibrational_Frequencies Electronic_Data Electronic Properties (Energies, Charges) Electronic_Properties->Electronic_Data G TMB This compound TMB_OH_adduct TMB-OH Adduct TMB->TMB_OH_adduct + •OH OH •OH Phenolic_compounds Phenolic Compounds TMB_OH_adduct->Phenolic_compounds + O₂ (-H₂O) Peroxy_radicals TMB-OH-O₂ Peroxy Radicals TMB_OH_adduct->Peroxy_radicals + O₂ O2 O₂ Bicyclic_radicals Bicyclic Radicals Peroxy_radicals->Bicyclic_radicals Cyclization Bicyclic_peroxy_alkoxy Bicyclic Peroxy and Alkoxy Radicals Bicyclic_radicals->Bicyclic_peroxy_alkoxy + O₂ Dicarbonyl_products 1,2-Dicarbonyl Products Bicyclic_peroxy_alkoxy->Dicarbonyl_products Ring Opening

References

Theoretical Deep Dive: Unraveling the Reaction Mechanisms of 1,2,4-Trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the complex reaction pathways of 1,2,4-trimethylbenzene. This whitepaper delves into the theoretical investigations of its atmospheric oxidation and pyrolysis, presenting key quantitative data, detailed experimental and computational methodologies, and visual representations of the core mechanisms.

Introduction

This compound, a significant component of gasoline and industrial solvents, plays a crucial role in atmospheric chemistry and combustion processes. Understanding its reaction mechanisms is paramount for accurately modeling air quality, developing cleaner combustion technologies, and assessing its potential impact in various chemical syntheses. This technical guide provides an in-depth analysis of the theoretical and experimental investigations into the primary reaction pathways of this compound: atmospheric oxidation initiated by hydroxyl radicals (•OH) and high-temperature pyrolysis.

Atmospheric Oxidation: The OH-Initiated Cascade

The dominant degradation pathway for this compound in the troposphere is its reaction with the hydroxyl radical (•OH).[1] This process is primarily initiated through two main channels: the addition of the •OH radical to the aromatic ring and the abstraction of a hydrogen atom from one of the methyl groups.

Theoretical studies, employing quantum chemistry calculations at levels such as M06-2X and ROCBS-QB3, have elucidated the intricate details of these initial steps and subsequent reactions.[2]

Initiation Reactions: OH Addition and H-Abstraction

The primary initiation step is the electrophilic addition of the •OH radical to the carbon atoms of the aromatic ring, forming various isomeric this compound-OH adducts.[2] The branching ratios for the initial OH addition to different positions on the ring have been theoretically determined, with addition to the C1, C3, and C5 positions being the most dominant.[2]

Hydrogen abstraction from the methyl groups represents a minor initial reaction channel but contributes to the formation of dimethylbenzaldehyde.[1]

Table 1: Calculated Branching Ratios for the Initial Reaction of •OH with this compound

Reaction ChannelProductBranching Ratio (%)
OH Addition to C11,2,4-TMB-1-OH adduct22
OH Addition to C21,2,4-TMB-2-OH adduct-
OH Addition to C31,2,4-TMB-3-OH adduct19
OH Addition to C41,2,4-TMB-4-OH adduct-
OH Addition to C51,2,4-TMB-5-OH adduct38
H-Abstraction from methyl groupsDimethylbenzyl radicals + H₂OMinor

Note: Branching ratios are based on ROCBS-QB3 energies.[2] The sum of the presented branching ratios for OH addition is not 100% as other minor addition channels are not listed.

Fate of the OH-Adducts: A Complex Web of Reactions

In the presence of molecular oxygen (O₂), the initially formed this compound-OH adducts undergo a series of complex reactions. These include irreversible H-abstraction to form phenolic compounds and reversible addition of O₂ to form peroxy radicals.[2] These peroxy radicals can then cyclize to form bicyclic radicals, which are key intermediates in the ring-opening pathways.[2]

The bicyclic radicals can further react with O₂ to generate bicyclic peroxy and alkoxyl radicals.[2] The subsequent decomposition of these bicyclic alkoxyl radicals leads to the formation of a variety of ring-cleavage products.

Atmospheric Oxidation of this compound TMB This compound Adducts 1,2,4-TMB-OH Adducts TMB->Adducts + •OH OH •OH OH->Adducts Phenolic Phenolic Compounds Adducts->Phenolic + O₂ (H-abstraction) Peroxy Peroxy Radicals Adducts->Peroxy + O₂ (addition) O2_1 O₂ O2_1->Phenolic O2_1->Peroxy Bicyclic Bicyclic Radicals Peroxy->Bicyclic Cyclization BicyclicPeroxy Bicyclic Peroxy & Alkoxyl Radicals Bicyclic->BicyclicPeroxy + O₂ O2_2 O₂ O2_2->BicyclicPeroxy RingOpening Ring-Opening Products BicyclicPeroxy->RingOpening Ring Scission Dicarbonyls 1,2-Dicarbonyls RingOpening->Dicarbonyls EpoxyDicarbonyls Epoxy-1,4-Dicarbonyls RingOpening->EpoxyDicarbonyls

Caption: OH-initiated atmospheric oxidation pathway of this compound.
Major Oxidation Products

The ring-opening reactions lead to the formation of a complex mixture of smaller, oxygenated volatile organic compounds. The primary products identified in theoretical and experimental studies include:

  • 1,2-Dicarbonyls: Such as glyoxal, methylglyoxal, and biacetyl.

  • Unsaturated 1,4-Dicarbonyls: Including compounds like 4-oxo-2-pentenal and butenedial.

  • Epoxy-1,4-Dicarbonyls: A class of compounds predicted by theoretical models.[2]

Table 2: Experimentally Observed and Theoretically Predicted Products of this compound Oxidation

Product ClassSpecific ProductsMolar Yield (%)
1,2-DicarbonylsGlyoxal6.6
Methylglyoxal44
Biacetyl11.4
Unsaturated Dicarbonylscis-3-Hexene-2,5-dione13
trans-3-Hexene-2,5-dione3.1
3-Methyl-3-hexene-2,5-dione7.9
2-Methyl-butenedial4.5
Epoxy-DicarbonylsVarious isomers~32 (predicted)

Note: Experimental yields are from studies conducted in the presence of NOx.[3] Predicted yields are from theoretical calculations.[2]

High-Temperature Pyrolysis: Unraveling Thermal Decomposition

The thermal decomposition of this compound in the absence of oxygen is a critical process in combustion. Experimental studies using single-pulse shock tubes (SPST) and jet-stirred reactors (JSR) have provided valuable insights into the primary pyrolysis pathways.[4][5]

Initiation via Dehydrogenation

The primary initiation step in the pyrolysis of this compound is the abstraction of a hydrogen atom from one of the methyl groups, leading to the formation of a dimethylbenzyl radical.[4][6] This initial step is the rate-determining step in the overall decomposition process.

Decomposition of the Dimethylbenzyl Radical

The dimethylbenzyl radical is a highly reactive intermediate that undergoes a series of subsequent decomposition reactions. These reactions involve the breaking of C-C and C-H bonds, leading to the formation of smaller, more stable molecules and radicals. Key decomposition pathways include the loss of a methyl radical or a hydrogen atom.

Pyrolysis of this compound TMB This compound BenzylRadical Dimethylbenzyl Radical TMB->BenzylRadical - H H_abs H-Abstraction H_abs->BenzylRadical SmallHydrocarbons Small Hydrocarbon Species BenzylRadical->SmallHydrocarbons Decomposition Decomposition Decomposition Reactions Decomposition->SmallHydrocarbons SootPrecursors Soot Precursors (e.g., Acetylene, Benzene) SmallHydrocarbons->SootPrecursors

Caption: Primary pyrolysis pathway of this compound.
Major Pyrolysis Products

The high-temperature pyrolysis of this compound results in a wide array of smaller hydrocarbon products. These products include key soot precursors, which are of significant interest in combustion research. The main products observed in experimental studies include:

  • Acetylene

  • Benzene

  • Toluene

  • Methane

  • Ethylene

The relative yields of these products are highly dependent on the pyrolysis temperature and pressure.

Methodologies: A Glimpse into the Toolbox

The understanding of this compound reaction mechanisms is built upon a strong foundation of both theoretical calculations and sophisticated experimental techniques.

Computational Chemistry Protocols

Theoretical investigations of the reaction mechanisms of this compound predominantly rely on quantum chemistry calculations.

  • Density Functional Theory (DFT): Methods like M06-2X are commonly used to optimize the geometries of reactants, transition states, and products and to calculate their electronic energies.

  • Composite Methods: High-accuracy methods like ROCBS-QB3 are employed to obtain more reliable single-point energies for the optimized geometries.

  • Transition State Theory (TST): This theory is used in conjunction with the calculated potential energy surfaces to determine reaction rate constants.

A typical computational workflow involves:

  • Geometry optimization of all stationary points on the potential energy surface.

  • Frequency calculations to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies and thermal corrections.

  • Single-point energy calculations at a higher level of theory to refine the energy profile.

  • Calculation of reaction rate constants using TST.

Computational Workflow Start Define Reactants and Products GeoOpt Geometry Optimization (e.g., M06-2X) Start->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc SPE Single-Point Energy Calculation (e.g., ROCBS-QB3) FreqCalc->SPE TST Rate Constant Calculation (TST) SPE->TST End Reaction Mechanism and Kinetics TST->End

Caption: A typical workflow for computational investigation of reaction mechanisms.
Experimental Protocols

Experimental studies provide crucial validation for theoretical models and offer real-world insights into the reaction dynamics.

  • Single-Pulse Shock Tube (SPST): This technique is used to study high-temperature pyrolysis reactions. A gas mixture containing the reactant is rapidly heated by a shock wave to a high temperature for a very short and well-defined reaction time (typically a few milliseconds).[4][7] The reaction is then quenched, and the products are analyzed using techniques like gas chromatography. Key parameters include the temperature range (1100–1700 K), pressure (10-15 bar), and fuel concentration (e.g., 200 ppm).[4] The driven section of the shock tube can have an inner diameter of around 44 mm and a length of 3.05 m.[7]

  • Jet-Stirred Reactor (JSR): JSRs are used to study gas-phase kinetics under well-controlled conditions of temperature, pressure, and residence time.[5][8] Reactants are continuously fed into a reactor where they are rapidly mixed, and the products are continuously withdrawn for analysis. This allows for the study of reaction kinetics at steady state over a range of conditions. A typical JSR for such studies might have a volume of around 85 cm³.[9]

Conclusion

The theoretical investigation of this compound's reaction mechanisms has provided a detailed picture of its atmospheric oxidation and pyrolysis pathways. Quantum chemistry calculations have been instrumental in identifying key intermediates and transition states, while experimental studies in shock tubes and jet-stirred reactors have provided essential data for model validation. The interplay between these theoretical and experimental approaches continues to refine our understanding of the complex chemistry of this important aromatic compound, with significant implications for atmospheric modeling, combustion science, and industrial chemistry. Future research will likely focus on further refining the kinetic models with more accurate rate constants for a wider range of conditions and on exploring the formation of secondary organic aerosols from its atmospheric oxidation in greater detail.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pseudocumene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of pseudocumene (1,2,4-trimethylbenzene). Intended for a scientific audience, this document consolidates essential quantitative data into structured tables, details methodologies for key experimental protocols, and presents visual representations of chemical processes and analytical workflows. This guide serves as a critical resource for professionals in research, chemical synthesis, and drug development who utilize pseudocumene as a solvent, reagent, or building block.

Introduction

Pseudocumene, systematically named this compound, is an aromatic hydrocarbon with the chemical formula C₉H₁₂.[1][2][3][4] It is a colorless, flammable liquid with a characteristic strong, aromatic odor.[1][5][6][7] Naturally occurring in coal tar and petroleum, it is one of the three isomers of trimethylbenzene.[1] Pseudocumene is of significant industrial importance, primarily serving as a precursor in the synthesis of trimellitic anhydride (B1165640), which is used in the production of high-performance polymers, resins, dyes, and perfumes.[1][8][9][10] It also finds application as a solvent and as a high-octane component in gasoline.[1][8][9][11] A thorough understanding of its physical and chemical properties is paramount for its safe handling, application, and the development of novel synthetic routes.

Physical Properties

The physical properties of pseudocumene are well-documented and are crucial for its application in various industrial and laboratory settings. These properties are summarized in the tables below.

General and Molar Properties
PropertyValueSource(s)
IUPAC NameThis compound[1][5][12]
SynonymsPseudocumene, Asymmetrical trimethylbenzene, ψ-Cumene[1][2][12]
CAS Number95-63-6[1][2][5][13]
Chemical FormulaC₉H₁₂[1][2][3][4]
Molecular Weight120.19 g/mol [1][2][4][5]
AppearanceColorless liquid[1][2][5]
OdorStrong, aromatic[1][5][7][14]
Thermal Properties
PropertyValueSource(s)
Melting Point-43.78 °C (-46.80 °F; 229.37 K)[1][2][13][15]
Boiling Point169 to 171 °C (336 to 340 °F; 442 to 444 K)[1][2][13][16]
Flash Point44.4 °C (111.9 °F; 317.5 K)[1][13]
Autoignition Temperature500 °C (932 °F)[13][15]
Heat of Combustion-5190.3 kJ/mol[7]
Heat of VaporizationInformation not available
Critical Temperature376.13 °C[7]
Critical Pressure3.23 MPa[7]
Density and Phase Properties
PropertyValueSource(s)
Density0.8761 g/cm³[1][5]
Specific Gravity0.889 at 25 °C[16][17]
Vapor Pressure2.1 mmHg at 25 °C[14][16]
Vapor Density4.1 (air = 1)[2][7][13]
Surface TensionInformation not available
ViscosityInformation not available
Solubility and Partitioning
PropertyValueSource(s)
Solubility in WaterNearly insoluble[1][2][8][13]
Solubility in Organic SolventsSoluble in ethanol, ether, benzene, acetone, petroleum ether[1][2][8][11]
Octanol/Water Partition Coefficient (log P)3.63 - 3.8[7][13][16][18]
Optical and Spectroscopic Properties
PropertyValueSource(s)
Refractive Index (n_D²⁰)1.504 - 1.507[5][7][18]
Magnetic Susceptibility (χ)-101.6·10⁻⁶ cm³/mol[1]

Chemical Properties and Reactivity

Pseudocumene exhibits reactivity typical of an electron-rich aromatic compound, readily undergoing electrophilic aromatic substitution reactions. The methyl groups are activating and direct incoming electrophiles to the ortho and para positions.

Oxidation

The most significant industrial reaction of pseudocumene is its oxidation to produce trimellitic anhydride. This is typically achieved through liquid-phase air oxidation in the presence of a catalyst.

Reaction Pathway for the Oxidation of Pseudocumene to Trimellitic Anhydride:

Oxidation_Pathway Pseudocumene Pseudocumene (this compound) Intermediate Intermediate Carboxylic Acids Pseudocumene->Intermediate [O] / Catalyst (e.g., Co, Mn, Br) Trimellitic_Acid Trimellitic Acid Intermediate->Trimellitic_Acid Further [O] Trimellitic_Anhydride Trimellitic Anhydride Trimellitic_Acid->Trimellitic_Anhydride Dehydration (Heat)

Caption: Oxidation of pseudocumene to trimellitic anhydride.

Nitration

Pseudocumene can be nitrated using a mixture of nitric acid and sulfuric acid to yield nitropseudocumene isomers. The directing effects of the three methyl groups lead to a mixture of products.

Sulfonation

Sulfonation of pseudocumene with fuming sulfuric acid yields pseudocumenesulfonic acid. The position of sulfonation is influenced by reaction conditions.

Halogenation

Halogenation of pseudocumene, for instance with chlorine or bromine in the presence of a Lewis acid catalyst, results in the substitution of one or more hydrogen atoms on the aromatic ring.

Experimental Protocols

The determination of the physical and chemical properties of pseudocumene relies on standardized and well-established experimental protocols. Below are detailed methodologies for some of the key analyses.

Determination of Boiling Point (ASTM D86 / OECD TG 103)

The boiling point of pseudocumene is determined using distillation methods as standardized by ASTM D86 or OECD Test Guideline 103.

Methodology:

  • A sample of pseudocumene is placed in a distillation flask.

  • The flask is heated, and the vapor is allowed to pass into a condenser.

  • The temperature at which the liquid boils and the vapor condenses is recorded as the boiling point.

  • The atmospheric pressure is recorded and the boiling point is corrected to standard pressure (101.3 kPa).

Workflow for Boiling Point Determination:

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement cluster_analysis Data Analysis Sample_Preparation Place pseudocumene in distillation flask Apparatus_Assembly Assemble distillation apparatus Sample_Preparation->Apparatus_Assembly Heating Heat the flask Apparatus_Assembly->Heating Observation Record temperature of first condensate drop Heating->Observation Pressure_Reading Record atmospheric pressure Observation->Pressure_Reading Correction Correct boiling point to standard pressure Pressure_Reading->Correction Result Final Boiling Point Correction->Result

Caption: Workflow for determining the boiling point of pseudocumene.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

GC-MS is a powerful technique for determining the purity of pseudocumene and identifying any impurities.

Methodology:

  • Sample Preparation: A dilute solution of pseudocumene in a suitable solvent (e.g., dichloromethane) is prepared.

  • Injection: A small volume of the sample is injected into the gas chromatograph.

  • Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase in the GC column.

  • Detection and Identification: As each component elutes from the column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification.

  • Quantification: The area under each peak in the chromatogram is proportional to the concentration of the corresponding component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of pseudocumene.

Methodology for ¹H NMR:

  • Sample Preparation: A small amount of pseudocumene is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in the NMR spectrometer and the ¹H NMR spectrum is acquired.

  • Data Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to confirm the presence of the aromatic and methyl protons in the correct ratios and positions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in pseudocumene.

Methodology:

  • Sample Preparation: A thin film of liquid pseudocumene is placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The sample is placed in the IR spectrometer and the spectrum is recorded.

  • Data Analysis: The absorption bands in the spectrum are assigned to specific vibrational modes of the molecule, such as C-H stretching of the aromatic ring and methyl groups, and C=C stretching of the aromatic ring.

Safety and Handling

Pseudocumene is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if inhaled and causes skin and eye irritation.[19] It is also toxic to aquatic life with long-lasting effects.[19] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a well-ventilated area away from sources of ignition.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of pseudocumene. The tabulated data offers a quick reference for its key characteristics, while the described experimental protocols provide insight into the methodologies used for their determination. The visualization of its primary chemical transformation and analytical workflows further aids in understanding its behavior. This comprehensive resource is intended to support researchers, scientists, and drug development professionals in the safe and effective use of pseudocumene in their work.

References

An In-depth Technical Guide to the Isomers of Trimethylbenzene: Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the three structural isomers of trimethylbenzene: 1,2,3-trimethylbenzene (B126466) (hemimellitene), 1,2,4-trimethylbenzene (pseudocumene), and 1,3,5-trimethylbenzene (mesitylene). The document details their structural distinctions, comparative physical and chemical properties, and provides established experimental protocols for their synthesis, separation, and characterization, which are crucial for their application in research and development.

Introduction to Trimethylbenzene Isomers

Trimethylbenzenes are aromatic hydrocarbons with the chemical formula C₉H₁₂. They consist of a benzene (B151609) ring to which three methyl groups are attached.[1] The different arrangements of these methyl groups give rise to three structural isomers, each with unique physical properties and chemical reactivity.[1] These compounds are common components of fuels and hydrocarbon solvents and serve as important intermediates in the chemical industry.[2]

Structural Differences

The fundamental difference between the isomers of trimethylbenzene lies in the substitution pattern of the methyl groups on the benzene ring.

  • 1,2,3-Trimethylbenzene (Hemimellitene): The methyl groups are positioned on adjacent carbon atoms of the benzene ring. This vicinal arrangement leads to a more sterically hindered structure compared to its isomers.

  • This compound (Pseudocumene): This isomer has an asymmetrical arrangement of the methyl groups.[3]

  • 1,3,5-Trimethylbenzene (Mesitylene): In this highly symmetrical isomer, the methyl groups are positioned symmetrically around the benzene ring, separated by a hydrogen atom on each side.

These structural variations directly influence the physical properties and chemical reactivity of each isomer.

Figure 1. Molecular structures of trimethylbenzene isomers.

Data Presentation: Physical Properties

The physical properties of the trimethylbenzene isomers are summarized in the table below for easy comparison.

Property1,2,3-Trimethylbenzene (Hemimellitene)This compound (Pseudocumene)1,3,5-Trimethylbenzene (Mesitylene)
CAS Number 526-73-895-63-6108-67-8
Molecular Weight ( g/mol ) 120.19120.19120.19
Appearance Colorless liquidColorless liquidColorless liquid
Odor AromaticStrong, aromaticSweet, aromatic
Melting Point (°C) -25.4-43.8-44.8
Boiling Point (°C) 176.1169-171164.7
Density (g/mL at 20°C) 0.8940.8760.864
Refractive Index (at 20°C) 1.51391.50481.4994
Flash Point (°C) 514450
Solubility in water InsolubleInsolubleInsoluble
Solubility in organic solvents SolubleSolubleSoluble

Experimental Protocols

Synthesis of Trimethylbenzene Isomers

The industrial synthesis of trimethylbenzene isomers typically involves the catalytic reforming of naphtha from petroleum, followed by fractional distillation.[4] Laboratory-scale syntheses often employ Friedel-Crafts alkylation or rearrangement reactions.

4.1.1. Synthesis of 1,3,5-Trimethylbenzene (Mesitylene) via Acetone (B3395972) Condensation

A common laboratory preparation of mesitylene (B46885) involves the acid-catalyzed trimerization of acetone.

  • Materials: Acetone, concentrated sulfuric acid, sodium carbonate, anhydrous calcium chloride, distillation apparatus.

  • Procedure:

    • Slowly add concentrated sulfuric acid to chilled acetone while stirring.

    • Allow the mixture to stand for a period, during which the trimerization occurs.

    • Separate the upper hydrocarbon layer.

    • Wash the organic layer with water, then with a sodium carbonate solution to neutralize any remaining acid, and finally with water again.

    • Dry the crude mesitylene over anhydrous calcium chloride.

    • Purify the product by fractional distillation, collecting the fraction boiling at approximately 164-165 °C.

4.1.2. Synthesis of this compound (Pseudocumene) via Friedel-Crafts Alkylation

Pseudocumene can be synthesized by the Friedel-Crafts alkylation of xylene. For instance, methylation of p-xylene (B151628) or o-xylene (B151617) can yield pseudocumene. A general procedure is outlined below.

  • Materials: Xylene (e.g., p-xylene), a methylating agent (e.g., methyl chloride or dimethyl sulfate), a Lewis acid catalyst (e.g., anhydrous aluminum chloride), an appropriate solvent (e.g., carbon disulfide), and a work-up setup.

  • General Procedure:

    • Dissolve the xylene in the solvent in a reaction flask equipped with a stirrer and a reflux condenser.

    • Cool the mixture in an ice bath.

    • Slowly add the Lewis acid catalyst.

    • Add the methylating agent dropwise while maintaining a low temperature.

    • After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until the reaction is complete (monitored by GC).

    • Quench the reaction by carefully pouring the mixture over ice and hydrochloric acid.

    • Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

    • Remove the solvent by rotary evaporation and purify the product by fractional distillation.

4.1.3. Synthesis of 1,2,3-Trimethylbenzene (Hemimellitene) via Jacobsen Rearrangement

The Jacobsen rearrangement can be used to prepare hemimellitene from other polyalkylbenzenes.[5][6] This reaction involves the migration of an alkyl group in a polyalkylbenzenesulfonic acid.[5]

  • General Concept: A polyalkylbenzene that can rearrange to the more sterically hindered 1,2,3-substitution pattern is treated with concentrated sulfuric acid. The sulfonic acid group is then removed.

Separation of Trimethylbenzene Isomers

Due to their close boiling points, the separation of trimethylbenzene isomers requires efficient fractional distillation or chromatographic methods. Gas chromatography (GC) is a highly effective technique for both analytical and preparative separations.

Protocol: Gas Chromatographic Separation of Trimethylbenzene Isomers (Adapted from OSHA Method 1020)[7]

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A capillary column suitable for separating aromatic hydrocarbons, such as an Agilent J&W DB-624 (20 m x 0.18 mm i.d., 1.0-µm film thickness) or equivalent.[7]

  • Carrier Gas: Helium or hydrogen at an appropriate flow rate.

  • Temperatures:

    • Injector: 250 °C[7]

    • Detector: 250 °C[7]

    • Oven Program: 40 °C hold for 3 min, ramp to 90 °C at 6 °C/min, then ramp to 225 °C at 25 °C/min.[7]

  • Sample Preparation: Dilute the isomer mixture in a suitable solvent (e.g., carbon disulfide with an internal standard like n-hexylbenzene).[7]

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Analysis: The isomers will elute at different retention times, typically in the order of 1,3,5-trimethylbenzene, this compound, and then 1,2,3-trimethylbenzene.[7]

G cluster_workflow Isomer Separation Workflow start Mixture of Trimethylbenzene Isomers sample_prep Sample Preparation: Dilution in CS₂ with Internal Standard start->sample_prep gc_injection Gas Chromatography Injection sample_prep->gc_injection separation Capillary Column Separation (e.g., DB-624) gc_injection->separation detection Flame Ionization Detector (FID) separation->detection data_analysis Data Analysis: Peak Identification and Quantification detection->data_analysis end Separated and Quantified Isomers data_analysis->end

Figure 2. Workflow for the separation of trimethylbenzene isomers by GC.
Identification and Characterization

Spectroscopic methods are essential for the unambiguous identification and characterization of the trimethylbenzene isomers.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8] Filter the solution to remove any particulate matter.[9]

  • ¹H NMR: The high symmetry of 1,3,5-trimethylbenzene results in two singlets: one for the aromatic protons and one for the methyl protons.[10] The less symmetrical 1,2,3- and 1,2,4-isomers show more complex splitting patterns in the aromatic region.

  • ¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in each isomer, providing a clear distinction.

4.3.2. Infrared (IR) Spectroscopy

  • Sample Preparation: As these are liquids, a neat sample can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Analysis: The IR spectra will show characteristic C-H stretching vibrations for the aromatic ring and the methyl groups, as well as C=C stretching vibrations for the benzene ring. The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region are particularly useful for distinguishing the substitution patterns.

4.3.3. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced directly via a liquid injection port or as the eluent from a GC.

  • Analysis: All three isomers will exhibit a molecular ion peak (M⁺) at m/z = 120. The fragmentation patterns, particularly the relative abundances of fragment ions such as the tropylium (B1234903) ion (m/z = 91) and other subsequent losses, can be used to differentiate the isomers, although they can be very similar. Coupling with GC (GC-MS) is the most powerful method for positive identification in a mixture.

Applications in Research and Development

The distinct properties of each trimethylbenzene isomer lead to their specific applications:

  • 1,2,3-Trimethylbenzene (Hemimellitene): Used as a high-boiling solvent and in the synthesis of fine chemicals.

  • This compound (Pseudocumene): A primary precursor for the production of trimellitic anhydride, which is used to make plasticizers, resins, and polymers.

  • 1,3,5-Trimethylbenzene (Mesitylene): Utilized as a solvent and in the synthesis of antioxidants, polymers, and dyes. Its symmetrical structure also makes it a useful ligand in organometallic chemistry.

Conclusion

The three isomers of trimethylbenzene, while sharing the same molecular formula, exhibit distinct structural and physical properties that govern their industrial and laboratory applications. A thorough understanding of these differences, coupled with robust experimental protocols for their synthesis, separation, and identification, is paramount for their effective use in chemical research, materials science, and drug development. This guide provides a foundational resource for professionals working with these important aromatic hydrocarbons.

References

An In-depth Technical Guide to the Environmental Fate and Transport of 1,2,4-Trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the environmental fate and transport of 1,2,4-trimethylbenzene (pseudocumene). Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on the physicochemical properties, environmental persistence, and transformation of this compound. Detailed methodologies for critical experiments are provided, alongside visual representations of its environmental pathways and experimental workflows.

Physicochemical Properties

The environmental behavior of this compound is governed by its distinct physicochemical properties. It is a colorless liquid with a characteristic aromatic odor and is nearly insoluble in water but soluble in organic solvents.[1] Key quantitative data are summarized in the table below.

PropertyValueReference
Molecular FormulaC₉H₁₂
Molecular Weight120.19 g/mol [1]
CAS Number95-63-6[1]
Melting Point-43.78 °C[1]
Boiling Point169 to 171 °C[1]
Density0.8761 g/cm³[1]
Vapor Pressure2.10 mm Hg at 25 °C
Water Solubility57 mg/L at 25 °C[2]
Henry's Law Constant6.16 x 10⁻³ atm-m³/mol at 25 °C
log Kow (Octanol-Water Partition Coefficient)3.78[3]
Koc (Soil Organic Carbon-Water Partitioning Coefficient)537[3]
Flash Point~130 °F (44 °C)

Environmental Fate and Transport

This compound is released into the environment from both natural and anthropogenic sources, including its occurrence in coal tar and petroleum and its use in manufacturing and as a solvent.[4][5] Its distribution and persistence in the environment are dictated by processes such as volatilization, adsorption, and degradation.

Atmospheric Fate

In the atmosphere, this compound exists predominantly in the vapor phase.[3][4] The primary degradation pathway is through reaction with photochemically produced hydroxyl (OH) radicals.[6][4] This reaction is relatively rapid, with an estimated atmospheric half-life of approximately 7 to 12 hours.[6][4]

Aquatic Fate

When released into water, this compound is expected to volatilize rapidly from the surface due to its high Henry's Law constant.[3] The estimated volatilization half-life from a model river is about 3 hours, and from a model lake, it is approximately 4 days.[3] It has a moderate to high potential for bioconcentration in aquatic organisms, with measured Bioconcentration Factor (BCF) values ranging from 31 to 275 in fish.[3] Adsorption to suspended solids and sediment is also an important process, as indicated by its Koc value.[3] Biodegradation under aerobic conditions can be a significant removal mechanism in aquatic environments.[3]

Terrestrial Fate

In soil, the mobility of this compound is considered low due to its moderate adsorption to organic carbon.[3] Volatilization from both moist and dry soil surfaces is an important transport mechanism.[3] Biodegradation is expected to occur under aerobic conditions.[3] However, under anaerobic conditions, its degradation can be significantly slower.[3][7]

The overall environmental fate and transport of this compound is depicted in the following diagram:

Environmental_Fate_of_1_2_4_Trimethylbenzene cluster_air Atmosphere cluster_water Water cluster_soil Soil air This compound (Vapor) oh_reaction Reaction with OH Radicals air->oh_reaction Photodegradation deposition Deposition air->deposition degradation_products_air Degradation Products oh_reaction->degradation_products_air water Dissolved this compound sediment Adsorbed to Sediment water->sediment Adsorption biota Aquatic Biota water->biota Bioconcentration biodegradation_water Aerobic Biodegradation water->biodegradation_water volatilization_water Volatilization water->volatilization_water degradation_products_water Degradation Products biodegradation_water->degradation_products_water soil This compound in Soil soil_organic_matter Adsorbed to Organic Matter soil->soil_organic_matter Adsorption (Koc) groundwater Leaching to Groundwater soil->groundwater Leaching biodegradation_soil Biodegradation (Aerobic/Anaerobic) soil->biodegradation_soil volatilization_soil Volatilization soil->volatilization_soil degradation_products_soil Degradation Products biodegradation_soil->degradation_products_soil release Release Sources (e.g., Spills, Emissions) release->air release->water release->soil volatilization_water->air volatilization_soil->air deposition->water deposition->soil

Diagram 1: Environmental fate and transport pathways of this compound.

Degradation Pathways

Biodegradation

This compound can be biodegraded under both aerobic and anaerobic conditions, although aerobic degradation is generally more rapid.[3][7] Several microbial species, including those from the genera Pseudomonas and Rhodomonas, have been shown to degrade this compound.[8][9]

Under denitrifying and sulfate-reducing conditions, the biodegradation of this compound has been observed.[7][10] Studies have shown complete biodegradation under denitrifying conditions at temperatures between 10-20 °C.[7][10] Under sulfate-reducing conditions, degradation was observed at 20 °C but not at 10 °C.[7][10] First-order biodegradation rate constants have been reported to range from 0.05 to 0.21 d⁻¹ under these anaerobic conditions.[7][10]

A proposed aerobic biodegradation pathway by Rhodomonas sp. involves the initial oxidation to 2,3,6-trimethylphenol, which is further degraded to less toxic compounds like 5-methylhexanoic acid.[8]

Biodegradation_Pathway cluster_aerobic Aerobic Biodegradation (Rhodomonas sp.) cluster_anaerobic Anaerobic Biodegradation TMB This compound TMP 2,3,6-Trimethylphenol TMB->TMP Hydroxylase MHA 5-Methylhexanoic Acid TMP->MHA Alcohol Dehydrogenase & Other Enzymes TMB2 This compound Intermediates Intermediates (e.g., via fumarate (B1241708) addition) TMB2->Intermediates Denitrifying or Sulfate-Reducing Conditions Mineralization CO₂ + H₂O Intermediates->Mineralization

Diagram 2: Simplified biodegradation pathways of this compound.
Photodegradation

The dominant atmospheric degradation process for this compound is its reaction with hydroxyl (OH) radicals.[4][11] This reaction is initiated by the addition of the OH radical to the aromatic ring, forming a TMB-OH adduct.[11] This adduct then reacts with molecular oxygen, leading to the formation of various ring-opening and ring-retaining products, including dicarbonyls and phenolic compounds.[11]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the environmental fate of chemical compounds. Below are outlines of methodologies for key experiments based on cited literature.

Biodegradation under Denitrifying and Sulfate-Reducing Conditions

This protocol is based on microcosm and column experiments designed to assess the biodegradability of trimethylbenzene isomers under anaerobic conditions.[7][10][12]

Objective: To determine the biodegradation rates of this compound under denitrifying and sulfate-reducing conditions.

Materials:

  • Groundwater and soil from a contaminated site.

  • Microcosm bottles (e.g., 120 mL serum bottles with Teflon-lined septa).

  • 1D-column setup.

  • Stock solutions of this compound and electron acceptors (nitrate, sulfate).

  • Analytical equipment (e.g., Gas Chromatography-Mass Spectrometry - GC-MS).

Methodology:

  • Microcosm Setup:

    • Add a known amount of soil and groundwater from the contaminated site to the microcosm bottles in an anaerobic chamber.

    • Spike the microcosms with a known concentration of this compound.

    • For denitrifying conditions, amend the microcosms with a nitrate (B79036) solution.

    • For sulfate-reducing conditions, amend with a sulfate (B86663) solution.

    • Prepare killed controls (e.g., by adding a sterilizing agent like mercuric chloride) to account for abiotic losses.

    • Incubate the microcosms in the dark at controlled temperatures (e.g., 10 °C and 20 °C).

  • Column Experiment Setup:

    • Pack a glass column with soil from the contaminated site.

    • Continuously pump contaminated groundwater, amended with the target electron acceptors and this compound, through the column at a constant flow rate to achieve a specific residence time.

    • Maintain the column at a constant temperature.

  • Sampling and Analysis:

    • Periodically collect aqueous samples from the microcosms and the column effluent.

    • Analyze the samples for the concentration of this compound and the electron acceptors using GC-MS and ion chromatography, respectively.

  • Data Analysis:

    • Plot the concentration of this compound over time for the microcosm studies.

    • Calculate the first-order biodegradation rate constants from the concentration data, correcting for any losses observed in the killed controls.

Biodegradation_Experiment_Workflow start Start setup Microcosm & Column Setup (Soil + Groundwater) start->setup spiking Spike with 1,2,4-TMB & Electron Acceptors (Nitrate/Sulfate) setup->spiking incubation Incubate at Controlled Temperature (e.g., 10°C, 20°C) spiking->incubation sampling Periodic Sampling (Aqueous Phase) incubation->sampling sampling->incubation Continue Incubation analysis GC-MS & IC Analysis (TMB & Electron Acceptors) sampling->analysis data_analysis Calculate Biodegradation Rate Constants analysis->data_analysis end End data_analysis->end

Diagram 3: General workflow for an anaerobic biodegradation experiment.
Determination of Soil Adsorption Coefficient (Koc)

The soil adsorption coefficient (Koc) is a key parameter for predicting the mobility of a chemical in soil. A standard method for its determination is the batch equilibrium method.

Objective: To measure the partitioning of this compound between soil and water to determine the Koc value.

Materials:

  • Soil with known organic carbon content.

  • Aqueous solution of this compound of known concentration.

  • Centrifuge tubes with screw caps.

  • Shaker or rotator.

  • Centrifuge.

  • Analytical equipment (e.g., GC-MS or HPLC).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in water.

    • Prepare a soil slurry by mixing a known mass of soil with a known volume of the this compound solution in a centrifuge tube.

  • Equilibration:

    • Agitate the soil-water slurry on a shaker for a predetermined time (e.g., 24 hours) to reach equilibrium.

  • Phase Separation:

    • Separate the solid and liquid phases by centrifugation.

  • Analysis:

    • Measure the concentration of this compound in the aqueous phase (supernatant).

  • Calculation:

    • Calculate the amount of this compound adsorbed to the soil by subtracting the amount remaining in the aqueous phase from the initial amount.

    • Calculate the soil-water distribution coefficient (Kd) as the ratio of the concentration in soil to the concentration in water at equilibrium.

    • Calculate the Koc by normalizing Kd to the fraction of organic carbon in the soil (Koc = Kd / foc).

Conclusion

This compound is a volatile organic compound with low to moderate persistence in the environment. Its fate is primarily driven by volatilization, atmospheric photodegradation, and biodegradation. In aquatic and terrestrial systems, its mobility is limited by adsorption to organic matter. Understanding these processes and the methodologies to quantify them is essential for assessing the environmental risk associated with this compound.

References

The Ubiquitous Aromatic: A Technical Guide to the Natural Occurrence of 1,2,4-Trimethylbenzene in Petroleum and Coal Tar

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trimethylbenzene, also known as pseudocumene, is a volatile organic compound that naturally occurs in significant quantities within fossil fuels, primarily petroleum and coal tar.[1][2][3] As a key component of the C9 aromatic hydrocarbon fraction, its presence and concentration are of considerable interest to the petrochemical industry for downstream applications and to environmental and health scientists due to its widespread presence in fuels and emissions.[4][5][6] This technical guide provides an in-depth overview of the natural occurrence of this compound, detailing its concentration in various sources and outlining the experimental protocols for its analysis and separation.

Natural Occurrence and Quantitative Data

This compound is a significant constituent of crude oil and coal tar, arising from the geological transformation of organic matter over millions of years. Its concentration can vary depending on the source and type of the fossil fuel.

In Petroleum

In petroleum, this compound is a notable component of the aromatic fraction. While the overall concentration in crude oil is approximately 3%, it is a major component of the C9 aromatic fraction obtained during petroleum refining, typically constituting around 40% of this fraction.[1][5][6][7] This C9 fraction is a key blending component for gasoline. The concentration of this compound in U.S. gasoline has seen a notable increase over the years, rising from 0.03–0.5% in the early 1990s to 1.1–2.6% by 2011.[1]

Source MaterialSample TypeConcentration of this compoundReference
Petroleum (General)Crude Oil~3% (by weight)[1]
Petroleum RefiningC9 Aromatic Fraction~40% (by weight)[5][6][7]
U.S. GasolineFinished Motor Gasoline0.03–0.5% (early 1990s)[1]
U.S. GasolineFinished Motor Gasoline1.1–2.6% (2011)[1]
Petroleum ReformateC9+ Heavy AromaticsHigh Octane Component (RON > 100)[8]
In Coal Tar

Coal tar, a byproduct of coal carbonization, is another significant natural source of this compound.[1][2][3] It is found in the middle oil fraction of coal tar distillate. The complex composition of coal tar makes direct quantification challenging without prior fractionation. Solvent extraction and distillation are common methods to isolate and enrich the aromatic fraction containing this compound.

Source MaterialSample TypeNotes on this compound ContentReference
Coal TarGeneralNaturally occurring component.[1][2][3]
Coal Tar DistillateMiddle Oil FractionContains a mixture of phenolic and aromatic compounds, including this compound.[9]
Coal Tar PitchVolatilesAromatic hydrocarbons are major components of volatiles.[10]

Experimental Protocols

The accurate quantification and isolation of this compound from complex matrices like petroleum and coal tar require robust analytical and separation methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds in petroleum products. ASTM Method D5769 provides a standardized procedure for the determination of benzene, toluene, and total aromatics, including this compound, in finished gasolines.[11][12][13][14][15]

Sample Preparation:

  • A representative sample of the gasoline or petroleum fraction is collected.

  • An internal standard solution containing deuterated aromatic compounds (e.g., benzene-d6, ethylbenzene-d10, naphthalene-d8) is added to a known volume of the sample for accurate quantification.[11][13]

Instrumentation and Parameters (based on ASTM D5769): [11]

  • Gas Chromatograph (GC):

    • Injector: Splitless mode, 250 °C.

    • Column: SCION-1MS (or equivalent), 5% Phenyl-Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant linear velocity of 35 cm/s (at 50°C).[11]

    • Oven Program: Initial temperature of 60°C (hold for 0 min), ramp at 3°C/min to 120°C (hold for 0 min), then ramp at 10°C/min to 250°C.[11]

  • Mass Spectrometer (MS):

    • Interface Temperature: 270°C.[11]

    • Ion Source Temperature: 220°C.[11]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full Scan from m/z 35 to 500.[11]

Data Analysis:

  • Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

  • Quantification is performed by integrating the peak area of a characteristic ion (e.g., m/z 105 or 120) and comparing it to the peak area of the corresponding internal standard. A multi-point calibration curve is generated using certified standards to ensure accuracy.[11]

Fractional Distillation for Isolation from C9 Aromatic Fraction

Fractional distillation is employed in refineries to separate crude oil into various fractions based on their boiling points. To isolate this compound, the C9 aromatic fraction (boiling range approximately 165-180°C) is subjected to further fractional distillation.

Laboratory Scale Procedure:

  • Apparatus Setup: A fractional distillation apparatus is assembled using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.[16][17][18]

  • Charging the Flask: The C9 aromatic fraction is charged into the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.[17]

  • Heating: The flask is heated gently using a heating mantle.[16]

  • Fraction Collection: As the mixture boils, the vapor rises through the fractionating column. The temperature at the top of the column is monitored closely. The fraction that distills over at the boiling point of this compound (169-171°C) is collected in a separate receiving flask.[1] The efficiency of the separation depends on the length and type of the fractionating column.[16]

Solvent Extraction from Coal Tar

Solvent extraction is a common method to separate phenolic and aromatic compounds from coal tar.

General Laboratory Procedure:

  • Sample Preparation: A sample of coal tar is dissolved in a suitable non-polar solvent (e.g., hexane, toluene).[19]

  • Extraction of Acidic Compounds: The organic solution is first washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove any carboxylic acids, followed by washing with a strong base (e.g., sodium hydroxide) to extract phenolic compounds as their water-soluble phenoxide salts.[9]

  • Isolation of Aromatic Hydrocarbons: The remaining organic layer, now enriched in neutral aromatic hydrocarbons including this compound, is washed with water to remove any residual base and then dried over an anhydrous salt (e.g., sodium sulfate).

  • Solvent Removal: The solvent is removed by distillation or rotary evaporation to yield the mixture of aromatic hydrocarbons.

  • Further Separation: The resulting aromatic fraction can be further purified by fractional distillation or chromatography to isolate this compound.

Logical Workflows and Pathways

The following diagrams illustrate the logical workflows for the analysis and separation of this compound.

GCMS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis (ASTM D5769) cluster_data_analysis Data Analysis Sample Petroleum or Coal Tar Sample Add_IS Add Internal Standard (e.g., Deuterated Aromatics) Sample->Add_IS Injection Inject into GC Add_IS->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometric Detection (EI, Full Scan) Separation->Detection Identification Identification by Retention Time & Mass Spectrum Detection->Identification Quantification Quantification using Internal Standard & Calibration Curve Identification->Quantification

GC-MS analysis workflow for this compound.

Separation_Workflow cluster_petroleum From Petroleum cluster_coaltar From Coal Tar Crude_Oil Crude Oil Refining Refining (Distillation) Crude_Oil->Refining C9_Fraction C9 Aromatic Fraction Refining->C9_Fraction Frac_Dist Fractional Distillation C9_Fraction->Frac_Dist TMB_Petro This compound Frac_Dist->TMB_Petro Coal_Tar Coal Tar Solv_Ext Solvent Extraction Coal_Tar->Solv_Ext Aromatic_Fraction Aromatic Hydrocarbon Fraction Solv_Ext->Aromatic_Fraction Frac_Dist2 Fractional Distillation Aromatic_Fraction->Frac_Dist2 TMB_Coal This compound Frac_Dist2->TMB_Coal

Separation workflows for this compound.

References

Unraveling the Atmospheric Fate of 1,2,4-Trimethylbenzene: An In-depth Technical Guide to its OH-Radical Initiated Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trimethylbenzene (1,2,4-TMB), a significant anthropogenic volatile organic compound (VOC) primarily emitted from vehicle exhaust and industrial solvent use, plays a crucial role in atmospheric chemistry. Its atmospheric degradation, predominantly initiated by hydroxyl (OH) radicals during the daytime, contributes substantially to the formation of tropospheric ozone and secondary organic aerosol (SOA). Understanding the intricate oxidation mechanism of 1,2,4-TMB is paramount for accurately modeling air quality and assessing the environmental impact of this prevalent pollutant. This technical guide provides a comprehensive overview of the atmospheric oxidation of 1,2,4-TMB by OH radicals, detailing the reaction pathways, key intermediates, and final products. It further presents quantitative data in structured tables, outlines detailed experimental protocols for studying these reactions, and visualizes the complex chemical transformations through signaling pathway diagrams.

Core Reaction Mechanism

The atmospheric oxidation of 1,2,4-TMB initiated by OH radicals proceeds through two primary pathways: OH addition to the aromatic ring and H-atom abstraction from one of the methyl groups. The addition of the OH radical to the aromatic ring is the dominant pathway, accounting for the majority of the initial reaction.

Initial OH Radical Attack: Addition vs. Abstraction

The reaction is initiated by the electrophilic addition of the OH radical to the electron-rich aromatic ring, forming a this compound-OH adduct (TMB-OH adduct). There are several possible positions for OH addition on the ring, with varying branching ratios. A minor pathway involves the abstraction of a hydrogen atom from one of the methyl groups by the OH radical, leading to the formation of a dimethylbenzyl radical and water.

Reaction PathwayDescription
OH Addition The primary initiation step where the OH radical adds to the aromatic ring, forming a TMB-OH adduct.
H-Abstraction A minor pathway where the OH radical abstracts a hydrogen atom from a methyl group, forming a dimethylbenzyl radical.

Subsequent Reaction Pathways of the TMB-OH Adduct

The fate of the TMB-OH adduct is complex and highly dependent on the atmospheric conditions, particularly the concentration of nitrogen oxides (NOx). The adduct rapidly reacts with molecular oxygen (O2), leading to the formation of a peroxy radical (TMB-OH-O2•). This peroxy radical is a central intermediate that can undergo several transformations, leading to a diverse array of oxidation products.

Formation of Bicyclic Peroxy Radicals and Ring-Opening Products

Under typical atmospheric conditions, the TMB-OH-O2• peroxy radical can undergo intramolecular cyclization to form a bicyclic peroxy radical (BPR).[1] This BPR is a key intermediate that can further react with O2 to generate a bicyclic alkoxy radical. The bicyclic alkoxy radical is unstable and can undergo ring-opening, leading to the formation of various dicarbonyl compounds and other unsaturated carbonyls.[1] Theoretical calculations have predicted the formation of 1,2-dicarbonyl products and unsaturated 1,4-dicarbonyl co-products from the direct ring breakage of the bicyclic alkoxyl radicals.[1] A further cyclization to form an epoxy group, followed by ring-breakage, can also lead to similar products.[1]

Formation of Phenolic Products

An alternative pathway for the TMB-OH adduct is the abstraction of a hydrogen atom by O2, leading to the formation of dimethylphenols and a hydroperoxyl radical (HO2).

Autoxidation and Formation of Highly Oxygenated Molecules (HOMs)

Recent studies have highlighted the importance of autoxidation pathways in the atmospheric degradation of aromatic compounds. The bicyclic peroxy radicals formed from the TMB-OH adduct can undergo intramolecular hydrogen shifts followed by O2 addition, leading to the rapid formation of highly oxygenated molecules (HOMs).[2] These HOMs are characterized by a high oxygen-to-carbon ratio and are crucial precursors to secondary organic aerosol (SOA) formation due to their extremely low volatility. The presence of NOx can suppress the formation of HOMs.[2]

Quantitative Data

The following tables summarize the available quantitative data for the OH-initiated oxidation of this compound.

Table 1: Branching Ratios for the Initial OH Addition to this compound
Addition PositionBranching RatioReference
C10.22[3]
C30.19[3]
C50.38[3]

Note: Branching ratios are based on quantum chemistry calculations.

Table 2: Molar Yields of Key Products from the OH-Initiated Oxidation of this compound
ProductMolar Yield (%)ConditionsReference
Methylglyoxal44-[4]
Glyoxal6.6-[4]
cis-3-Hexene-2,5-dione13-[4]
trans-3-Hexene-2,5-dione3.1-[4]
Biacetyl11.4-[4]
3-Methyl-3-hexene-2,5-dione7.9-[4]
2-Methyl-butenedial4.5-[4]
Epoxy-1,4-dicarbonyls~32 (predicted)-[3]

Note: Yields can vary depending on experimental conditions such as NOx levels and temperature.

Experimental Protocols

The study of the atmospheric oxidation of this compound relies on a combination of laboratory experiments conducted in simulation chambers and theoretical calculations.

Smog Chamber Experiments

Objective: To simulate the atmospheric photooxidation of this compound under controlled conditions.

Methodology:

  • Chamber Preparation: A large-volume (typically several cubic meters) Teflon smog chamber is thoroughly cleaned and flushed with purified air to remove any residual contaminants.

  • Reactant Injection: A known concentration of this compound is injected into the chamber, along with a source of OH radicals (e.g., hydrogen peroxide, H2O2, or nitrous acid, HONO) and, in some experiments, NOx (NO and NO2). The relative humidity is also controlled.

  • Initiation of Reaction: The chamber is irradiated with UV lamps that simulate the solar spectrum, leading to the photolysis of the OH precursor and the initiation of the oxidation reaction.

  • Monitoring of Reactants and Products: The concentrations of 1,2,4-TMB, NOx, ozone, and various gas-phase and particle-phase oxidation products are monitored in real-time using a suite of analytical instruments.

  • Instrumentation:

    • Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): Used for the real-time measurement of volatile organic compounds, including 1,2,4-TMB and many of its oxygenated products.

    • Chemical Ionization Mass Spectrometry (CIMS): Employed for the sensitive detection of highly oxidized and low-volatility organic compounds, including HOMs and components of SOA.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification and quantification of specific organic products after collection on a sorbent material.

    • Scanning Mobility Particle Sizer (SMPS): Measures the size distribution and concentration of the formed secondary organic aerosol particles.

Oxidation Flow Reactor (OFR) Studies

Objective: To study the oxidation of this compound over a range of OH exposures in a shorter time frame than traditional smog chambers.

Methodology:

  • Reactor Setup: A cylindrical flow reactor, often made of quartz or Teflon, is used. A constant flow of a carrier gas (e.g., purified air) containing a known concentration of 1,2,4-TMB is introduced into the reactor.

  • OH Radical Generation: OH radicals are typically generated within the reactor by the photolysis of ozone (O3) in the presence of water vapor, or by the photolysis of H2O2. The OH concentration can be controlled by adjusting the UV light intensity or the precursor concentrations.

  • Reaction and Sampling: The reaction occurs as the gas mixture flows through the reactor. At the exit of the reactor, the reacted gas is sampled by various analytical instruments.

  • Instrumentation: Similar to smog chamber experiments, PTR-MS, CIMS, and SMPS are commonly used to characterize the gas- and particle-phase products.

Signaling Pathways and Experimental Workflows

OH_Oxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation & Product Formation TMB This compound TMB_OH_adduct TMB-OH Adduct TMB->TMB_OH_adduct + OH (Addition) Dimethylbenzyl_radical Dimethylbenzyl Radical TMB->Dimethylbenzyl_radical + OH (H-Abstraction) OH OH Radical OH->TMB_OH_adduct OH->Dimethylbenzyl_radical Peroxy_radical TMB-OH-O2 Peroxy Radical TMB_OH_adduct->Peroxy_radical + O2 Phenolic Dimethylphenols TMB_OH_adduct->Phenolic + O2 (H-Abstraction) BPR Bicyclic Peroxy Radical (BPR) Peroxy_radical->BPR Cyclization Bicyclic_alkoxy Bicyclic Alkoxy Radical BPR->Bicyclic_alkoxy + O2, RO2 reactions HOMs Highly Oxygenated Molecules (HOMs) BPR->HOMs Autoxidation Ring_opening Ring-Opening Products (Dicarbonyls, etc.) Bicyclic_alkoxy->Ring_opening Ring Opening

Caption: OH-initiated oxidation pathway of this compound.

Experimental_Workflow cluster_chamber Smog Chamber / Oxidation Flow Reactor cluster_analysis Analytical Instrumentation Reactants Inject 1,2,4-TMB, OH precursor, NOx Irradiation UV Irradiation (Reaction Initiation) Reactants->Irradiation Sampling Continuous Sampling Irradiation->Sampling PTR_MS PTR-MS (VOCs & Oxygenated Products) Sampling->PTR_MS CIMS CIMS (HOMs & Low-Volatility Products) Sampling->CIMS SMPS SMPS (Aerosol Size & Concentration) Sampling->SMPS GC_MS GC-MS (Specific Product Identification) Sampling->GC_MS Data_Analysis Data Analysis & Mechanism Elucidation PTR_MS->Data_Analysis CIMS->Data_Analysis SMPS->Data_Analysis GC_MS->Data_Analysis

Caption: Experimental workflow for studying 1,2,4-TMB oxidation.

Conclusion

The atmospheric oxidation of this compound initiated by OH radicals is a multifaceted process that significantly influences atmospheric composition. The reaction proceeds through a complex network of pathways, leading to the formation of a wide variety of products, including ring-opening fragments, phenolic compounds, and highly oxygenated molecules. The formation of low-volatility products from these reactions is a key contributor to the formation and growth of secondary organic aerosol in urban environments. Further research, particularly focusing on the detailed quantification of product yields under a broader range of atmospheric conditions and the elucidation of the structures and properties of highly oxygenated products, is crucial for improving our understanding of the atmospheric impact of this important anthropogenic VOC.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 1,2,4-Trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the qualitative and quantitative analysis of 1,2,4-trimethylbenzene, a significant compound in various industrial and environmental matrices. The following sections detail established analytical techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering step-by-step experimental procedures, quantitative performance data, and visual workflow diagrams to guide researchers in their analytical endeavors.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Application Note:

Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for the determination of volatile organic compounds such as this compound. This method is particularly suitable for analyzing samples from workplace air and can be adapted for other matrices with appropriate sample preparation. The Occupational Safety and Health Administration (OSHA) has developed validated methods for the analysis of trimethylbenzene isomers, providing a reliable framework for industrial hygiene and environmental monitoring.[1][2] The FID detector offers high sensitivity and a wide linear range for hydrocarbon analysis.

Quantitative Data Summary:

ParameterValueReference
Detection Limit (Analytical)2 ng/injection[1]
Detection Limit (Overall)1 µ g/sample [1]
Detection Limit of Overall Procedure (DLOP)3.02 µ g/sample (0.219 ppm or 1.08 mg/m³)[2]

Experimental Protocol: OSHA Method PV2091 (adapted) [1]

This protocol outlines the analysis of this compound in air samples collected on charcoal tubes.

1. Sample Collection:

  • Draw a known volume of air through a charcoal tube using a personal sampling pump.

2. Sample Preparation (Desorption):

  • Transfer the front and back sections of the charcoal from the collection tube into separate 2-mL vials.
  • Add 1.0 mL of carbon disulfide (CS₂) to each vial.
  • Immediately seal the vials with PTFE-lined caps.
  • Allow the samples to desorb for 30 minutes with occasional shaking.

3. GC-FID Analysis:

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector.
  • GC Column: As per specific laboratory validation (e.g., capillary column suitable for aromatic hydrocarbon separation).
  • Injection: Inject a 2-µL aliquot of the desorbed sample into the GC.
  • Gas Flows:
  • Nitrogen (carrier gas): 25 mL/min
  • Hydrogen: 40 mL/min
  • Air: 400 mL/min[2]
  • Temperatures:
  • Injector: Set according to the column and analytical requirements.
  • Detector: 250 °C[2]
  • Oven: Programmed temperature ramp suitable for separating this compound from other components.

4. Calibration:

  • Prepare a series of calibration standards by spiking known amounts of this compound into the desorption solvent (CS₂).
  • Analyze the standards under the same GC conditions as the samples.
  • Construct a calibration curve by plotting the peak area response against the concentration of this compound.

5. Quantification:

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Experimental Workflow:

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing SampleCollection 1. Air Sample Collection (Charcoal Tube) Desorption 2. Desorption (Carbon Disulfide) SampleCollection->Desorption GC_Injection 3. GC Injection Desorption->GC_Injection Separation 4. Chromatographic Separation GC_Injection->Separation Detection 5. FID Detection Separation->Detection Quantification 7. Quantification of this compound Detection->Quantification Calibration 6. Calibration Curve Generation Calibration->Quantification

Caption: Workflow for GC-FID analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

Gas chromatography coupled with mass spectrometry (GC-MS) offers a higher level of selectivity and identification certainty compared to GC-FID. This method is particularly useful for complex matrices where co-eluting compounds may interfere with FID detection. GC-MS is the preferred method for the unambiguous identification of this compound, especially in biological samples like serum.[3][4][5] The mass spectrometer provides detailed fragmentation patterns that serve as a chemical fingerprint for the analyte. EPA Method 524.3 utilizes GC-MS for the analysis of purgeable organic compounds, including this compound, in water.[6]

Quantitative Data Summary:

ParameterValueMatrixReference
Detection Limit0.01 ppmSerum[3][4][5]
Method Detection Limit (MDL)0.015 ppbWater[6]
Practical Quantification Level (PQL)0.08 ppbWater[6]

Experimental Protocol: Serum Analysis (adapted from Kenndler et al.) [3][4]

This protocol describes the determination of this compound in serum.

1. Sample Preparation (Headspace or Liquid-Liquid Extraction):

  • A specific extraction method, such as headspace sampling or liquid-liquid extraction with a suitable solvent (e.g., hexane), should be optimized and validated for the serum matrix.

2. GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.
  • GC Column: A non-polar or medium-polarity capillary column is typically used for the separation of aromatic compounds.
  • Injection: Introduce the prepared sample into the GC inlet.
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: A temperature gradient is employed to ensure the separation of this compound from other volatile components in the serum extract.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full scan for qualitative identification and selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis. Key ions for this compound include m/z 120 (molecular ion) and 105.

3. Calibration:

  • Prepare matrix-matched calibration standards by spiking blank serum with known concentrations of this compound.
  • Process and analyze the standards in the same manner as the unknown samples.
  • Construct a calibration curve based on the response of the target ions.

4. Quantification and Confirmation:

  • Quantify the this compound in the samples using the calibration curve.
  • Confirm the identity of the analyte by comparing its retention time and mass spectrum to that of an authentic standard.

Experimental Workflow:

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection 1. Serum Sample Collection Extraction 2. Extraction (e.g., Headspace, LLE) SampleCollection->Extraction GC_Injection 3. GC Injection Extraction->GC_Injection Separation 4. Chromatographic Separation GC_Injection->Separation Ionization 5. Electron Ionization Separation->Ionization MassAnalysis 6. Mass Analysis Ionization->MassAnalysis Identification 7. Spectral Matching & Identification MassAnalysis->Identification Quantification 8. Quantification MassAnalysis->Quantification

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Application Note:

High-performance liquid chromatography (HPLC) provides an alternative analytical approach for this compound, particularly for samples that are not amenable to GC analysis. Reversed-phase HPLC with a UV or fluorescence detector is a common configuration.[7] This technique is suitable for analyzing this compound in liquid samples and can be used for preparative separation to isolate impurities.[7] EPA Method 8310 is a relevant method for the analysis of polycyclic aromatic hydrocarbons, and its principles can be adapted for trimethylbenzene analysis.[8]

Experimental Protocol: Reversed-Phase HPLC (adapted from SIELC Technologies) [7]

This protocol describes a general approach for the analysis of this compound using reversed-phase HPLC.

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile).
  • Filter the sample through a 0.45 µm filter to remove particulate matter.

2. HPLC Analysis:

  • Instrumentation: HPLC system with a UV or fluorescence detector.
  • Column: C18 or other suitable reversed-phase column (e.g., Newcrom R1).[7]
  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water. Phosphoric acid can be added to improve peak shape, but for MS-compatible applications, formic acid should be used instead.[7]
  • Flow Rate: Typically 1.0 mL/min, but should be optimized for the specific column dimensions.
  • Injection Volume: 10-20 µL.
  • Detection:
  • UV Detector: Monitor at a wavelength where this compound has significant absorbance (e.g., around 210 nm or 254 nm).
  • Fluorescence Detector: Use appropriate excitation and emission wavelengths if higher sensitivity and selectivity are required.

3. Calibration:

  • Prepare a series of standards of this compound in the mobile phase.
  • Inject the standards and construct a calibration curve by plotting peak area or height against concentration.

4. Quantification:

  • Inject the prepared sample and determine the concentration of this compound by comparing its peak response to the calibration curve.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Dissolution 1. Sample Dissolution Filtration 2. Filtration (0.45 µm) Dissolution->Filtration HPLC_Injection 3. HPLC Injection Filtration->HPLC_Injection Separation 4. Reversed-Phase Separation HPLC_Injection->Separation Detection 5. UV or Fluorescence Detection Separation->Detection Quantification 7. Quantification of this compound Detection->Quantification Calibration 6. Calibration Curve Generation Calibration->Quantification

Caption: Workflow for HPLC analysis of this compound.

References

Application Notes and Protocols: The Role of 1,2,4-Trimethylbenzene in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trimethylbenzene, also known as pseudocumene, is a versatile aromatic hydrocarbon that serves as a crucial starting material and solvent in the synthesis of a variety of polymers and related materials.[1][2] Its primary applications in polymer chemistry stem from its role as a precursor to high-performance polymer building blocks, such as trimellitic anhydride (B1165640) and trimethylhydroquinone (B50269).[1] This document provides detailed application notes, experimental protocols, and quantitative data for the key uses of this compound in the field of polymer chemistry.

Key Applications of this compound in Polymer Chemistry

The utility of this compound in polymer science can be broadly categorized into three main areas:

  • Precursor to High-Performance Polymer Monomers:

    • Trimellitic Anhydride Synthesis: this compound is the primary feedstock for the production of trimellitic anhydride, a key monomer for heat-resistant polymers, plasticizers, and resins.[3][4]

    • Trimethylhydroquinone (TMHQ) Synthesis: It is a vital precursor for the synthesis of trimethylhydroquinone, a key intermediate in the production of Vitamin E and other antioxidants.[5][6]

  • Solvent and Reactive Diluent:

    • Its high boiling point and solvency for many organic compounds make it a suitable solvent for various polymerization reactions, including hydrosilylation polymerization.[7]

    • It can also act as a reactive diluent in certain resin formulations.[8]

  • Component in Resin Formulation:

    • Derivatives of this compound are utilized in the synthesis of specialized resins, such as alkyd and phenolic resins, to enhance their thermal and mechanical properties.[9]

Application Note 1: Synthesis of High-Performance Polymers via Trimellitic Anhydride

Trimellitic anhydride, derived from the oxidation of this compound, is a cornerstone for producing high-performance polymers and plasticizers with excellent thermal stability.[3]

Reaction Pathway: From this compound to High-Performance Polymers

G TMB This compound TMAcid Trimellitic Acid TMB->TMAcid Oxidation TMA Trimellitic Anhydride TMAcid->TMA Dehydration TOTM Trioctyl Trimellitate (High-Performance Plasticizer) TMA->TOTM Esterification Polymers Heat-Resistant Polymers (Polyimides, Polyesters) TMA->Polymers Polycondensation

Caption: Workflow for producing high-performance polymers from this compound.

Experimental Protocols

Protocol 1: Synthesis of Trimellitic Anhydride from this compound

This protocol is based on the liquid-phase air oxidation of this compound.[3][10]

Materials:

  • This compound

  • Acetic acid (solvent)

  • Co-Mn-Br catalyst system

  • Pressurized reactor

  • Condenser and collection vessel

Procedure:

  • Charge the pressurized reactor with this compound, acetic acid, and the Co-Mn-Br catalyst.

  • Pressurize the reactor with air and heat to the reaction temperature.

  • Maintain the reaction under constant pressure and temperature, with continuous stirring.

  • After the reaction is complete, cool the mixture to crystallize the trimellitic acid.

  • Separate the crystalline trimellitic acid from the solvent.

  • Heat the trimellitic acid to induce dehydration, yielding trimellitic anhydride.[11]

  • Purify the trimellitic anhydride by distillation.

Protocol 2: Synthesis of Trioctyl Trimellitate (TOTM) from Trimellitic Anhydride

This protocol describes the direct esterification of trimellitic anhydride.

Materials:

  • Trimellitic anhydride

  • 2-Ethylhexanol

  • Esterification catalyst (e.g., tetraisopropyl titanate)

  • Reaction vessel with a stirrer, condenser, and Dean-Stark trap

  • Vacuum distillation apparatus

Procedure:

  • Charge the reaction vessel with trimellitic anhydride and a molar excess of 2-ethylhexanol.

  • Add the esterification catalyst.

  • Heat the mixture with stirring, and remove the water of reaction azeotropically using the Dean-Stark trap.

  • Monitor the reaction until the desired acid number is reached.

  • Remove the excess 2-ethylhexanol and the catalyst under vacuum.

  • The resulting product is trioctyl trimellitate.

Quantitative Data
ParameterSynthesis of Trimellitic Acid[10]Synthesis of Trimellitic Anhydride[11]Synthesis of TOTM
Reactants This compound, AirTrimellitic AcidTrimellitic Anhydride, 2-Ethylhexanol
Catalyst Co-Mn-Br system-Tetraisopropyl titanate
Solvent Acetic Acid--
Temperature (°C) 150-230>200180-220
Pressure (MPa) 1.5-3.0AtmosphericAtmospheric
Yield (%) >90High>95

Application Note 2: Synthesis of Trimethylhydroquinone (TMHQ)

This compound can be converted to trimethylhydroquinone (TMHQ), a vital intermediate for the synthesis of Vitamin E and other antioxidants.[5]

Reaction Pathway: From this compound to Trimethylhydroquinone

G TMB This compound Intermediate Oxidized Intermediate TMB->Intermediate Oxidation (H₂O₂) TMBQ 2,3,5-Trimethylbenzoquinone Intermediate->TMBQ Rearrangement TMHQ Trimethylhydroquinone TMBQ->TMHQ Reduction

Caption: Synthesis pathway of Trimethylhydroquinone from this compound.

Experimental Protocol: Synthesis of TMHQ from this compound

This protocol is based on a green chemistry approach using hydrogen peroxide.[5]

Materials:

  • This compound

  • Formic acid

  • Hydrogen peroxide (30% aqueous solution)

  • Toluene (B28343)

  • Sodium hydrosulfite solution (25-35 wt%)

Procedure:

  • In a three-necked flask, add formic acid and slowly add this compound while stirring.

  • Heat the mixture to 40-60°C.

  • Slowly add hydrogen peroxide, maintaining a molar ratio of this compound to hydrogen peroxide of 1:7-9.

  • Maintain the reaction temperature at 80-100°C for 4.5-6 hours.

  • After the reaction, cool the mixture and extract the organic phase with toluene.

  • To the toluene extract, add a sodium hydrosulfite solution to reduce the intermediate to TMHQ.

  • Separate the organic layer and crystallize the TMHQ from the solution.

Quantitative Data
ParameterValue[5]
Reactants This compound, Hydrogen Peroxide
Solvent/Reagent Formic Acid, Toluene, Sodium Hydrosulfite
**Molar Ratio (TMB:H₂O₂) **1:7 to 1:9
Reaction Temperature (°C) 80-100
Reaction Time (hours) 4.5-6
Yield (%) High (not specified)

Application Note 3: this compound as a Solvent in Polymer Synthesis

This compound is an effective high-boiling point solvent for various polymerization reactions, including hydrosilylation polymerization for the synthesis of polysiloxanes and other silicon-containing polymers.

Experimental Workflow: Hydrosilylation Polymerization

G cluster_reactants Reactants MonomerA Diene Monomer Polymerization Polymerization Reaction MonomerA->Polymerization MonomerB Disilane (B73854) Monomer MonomerB->Polymerization Solvent This compound (Solvent) Solvent->Polymerization Catalyst Catalyst (e.g., B(C₆F₅)₃) Catalyst->Polymerization Precipitation Precipitation in Nonsolvent (e.g., Methanol) Polymerization->Precipitation Polymer Polycarbosilane Product Precipitation->Polymer

Caption: Workflow for hydrosilylation polymerization using this compound as a solvent.

Experimental Protocol: Metal-Free Hydrosilylation Polymerization

This protocol is a representative example of a metal-free hydrosilylation polymerization.

Materials:

  • Diene monomer (e.g., 1,4-diisopropenylbenzene)

  • Disilane monomer (e.g., 1,4-bis(dimethylsilyl)benzene)

  • This compound (solvent)

  • Borane (B79455) catalyst (e.g., B(C₆F₅)₃)

  • Methanol (for precipitation)

Procedure:

  • In a reaction vial, dissolve the borane catalyst in this compound.

  • Add the disilane monomer to the solution and stir briefly.

  • Add the diene monomer to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Dilute the resulting mixture with a suitable solvent (e.g., chloroform).

  • Precipitate the polymer product by adding the solution to methanol.

  • Isolate the polymer by filtration and dry under vacuum.

Quantitative Data
Monomer CombinationCatalyst Loading (mol%)Polymer Yield (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
1,4-Diisopropenylbenzene + 1,4-Bis(dimethylsilyl)benzene59025,0001.8
1,3-Diisopropenylbenzene + 1,4-Bis(dimethylsilyl)benzene58822,0001.9
4,4'-Diisopropenylbiphenyl + 1,4-Bis(dimethylsilyl)benzene59228,0001.7

Application Note 4: Use in Alkyd and Phenolic Resin Synthesis

Trimellitic anhydride, derived from this compound, is used in the synthesis of alkyd resins for coatings.[12] this compound itself can also be incorporated into phenolic resin structures to enhance their properties.[9]

Experimental Protocol: Synthesis of Alkyd Resin using Trimellitic Anhydride

This is a general two-stage protocol for preparing an oil-modified alkyd resin.[13]

Materials:

  • Vegetable oil (e.g., sunflower oil)

  • Polyol (e.g., glycerol)

  • Trimellitic anhydride

  • Catalyst (e.g., lead oxide)

  • Xylene (for azeotropic water removal)

Procedure: Stage 1: Alcoholysis

  • Heat the vegetable oil and polyol with the catalyst to 230-240°C until the mixture is soluble in methanol.

  • Cool the reaction mixture to about 140°C.

Stage 2: Esterification

  • Add trimellitic anhydride and xylene to the monoglyceride mixture.

  • Heat the mixture to 230-240°C and remove the water of esterification azeotropically.

  • Monitor the acid value of the reaction mixture until it reaches the desired level.

  • Cool the reactor to stop the polymerization and obtain the alkyd resin.

Quantitative Data for Alkyd Resin Synthesis
ParameterShort Oil Alkyd[13]Medium Oil Alkyd[13]Long Oil Alkyd[13]
Oil Content (%) 30-4045-5560-70
Phthalic Anhydride Ratio HighMediumLow
Typical Acid Value (mg KOH/g) 10-208-155-12
Viscosity HighMediumLow
Solubility Aromatic SolventsAromatic/Aliphatic SolventsAliphatic Solvents

Conclusion

This compound is a fundamentally important chemical intermediate in the polymer industry. Its primary role as a precursor to trimellitic anhydride and trimethylhydroquinone enables the production of a wide range of high-performance polymers, plasticizers, and antioxidants. Furthermore, its application as a high-boiling point solvent and a component in resin formulations underscores its versatility. The protocols and data presented herein provide a comprehensive overview for researchers and professionals working in polymer synthesis and material development.

References

Application Notes and Protocols: Catalytic Oxidation of 1,2,4-Trimethylbenzene to Trimellitic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimellitic anhydride (B1165640) (TMA), an aromatic anhydride, is a crucial chemical intermediate produced from 1,2,4-trimethylbenzene (also known as pseudocumene).[1][2] Its trifunctional molecular structure makes it a valuable precursor for manufacturing high-performance polymers, plasticizers for PVC (especially for high-temperature applications like wire and cable insulation), water-soluble alkyd and polyester (B1180765) resins for coatings, epoxy resin curing agents, dyes, and adhesives.[1][3][4] The predominant industrial route for TMA synthesis involves the catalytic oxidation of pseudocumene.[1][4][5] This process is typically a two-step reaction: first, the liquid-phase air oxidation of pseudocumene to form trimellitic acid, followed by a dehydration step to yield the final anhydride product.[3][5]

Reaction Pathway Overview

The conversion of this compound to trimellitic anhydride is a sequential process. The three methyl groups on the pseudocumene ring are oxidized to carboxylic acid groups, forming trimellitic acid. Subsequently, intramolecular dehydration between two adjacent carboxyl groups results in the formation of the cyclic anhydride.

G cluster_main Overall Synthesis Pathway Reactant This compound (Pseudocumene) Intermediate Trimellitic Acid Reactant->Intermediate Step 1: Catalytic Air Oxidation (Liquid or Vapor Phase) Product Trimellitic Anhydride (TMA) Intermediate->Product Step 2: Dehydration (Heating)

Caption: General reaction pathway from this compound to trimellitic anhydride.

Application Notes

Catalyst Systems

The choice of catalyst is critical for achieving high yield and selectivity. The most common methods are liquid-phase and vapor-phase oxidation, each employing different catalytic systems.

  • Liquid-Phase Oxidation: This is the most widely adopted industrial method.[6] It typically utilizes a multi-component catalyst system dissolved in a solvent, most commonly acetic acid.[6][7][8][9]

    • Co-Mn-Br System: The cornerstone of this method is a catalyst cocktail comprising cobalt and manganese salts (e.g., acetates) as the primary heavy metal oxidation catalysts, with a bromine source (e.g., HBr, NaBr, or tetrabromoethane) acting as a reaction promoter.[6][7][9][10]

    • Promoters/Co-catalysts: To enhance performance, additional metals may be incorporated. Zirconium and titanium have been shown to improve selectivity and yield by reducing the formation of by-products.[8][11]

  • Vapor-Phase (Gas-Phase) Oxidation: An alternative approach involves passing gaseous pseudocumene and air over a solid-state catalyst at high temperatures.

    • V₂O₅-based Catalysts: Vanadium pentoxide (V₂O₅), often supported on titanium dioxide (TiO₂), is a common catalyst for this process.[6] The support material, such as TiO₂ in its anatase form, plays a significant role in the catalyst's activity and stability.[12]

Key Reaction Parameters in Liquid-Phase Oxidation

Optimizing reaction parameters is essential for maximizing the yield and purity of trimellitic acid.

  • Temperature: The oxidation is typically conducted in a temperature range of 140°C to 240°C.[11] Higher temperatures increase the reaction rate but can also lead to increased by-product formation and solvent burning if not carefully controlled.

  • Pressure: The reaction is run under elevated pressure, generally between 5 and 30 bar.[11] This pressure maintains the solvent and reactants in the liquid phase at the high operating temperatures and ensures a sufficient concentration of dissolved oxygen for the reaction.

  • Solvent: Acetic acid is the preferred solvent as it is relatively stable under the harsh oxidative conditions and facilitates the desired reaction pathway.[7][8][9] The ratio of acetic acid to pseudocumene is an important variable, often in the range of 2.5:1 to 10:1 by weight.[7][8]

  • Catalyst Concentration: The concentration of the heavy metal catalysts and the bromine promoter directly influences the reaction kinetics. The total weight of metal catalysts can range from 0.1% to 0.4% based on the weight of pseudocumene.[8]

Data Presentation

The following tables summarize typical conditions and catalyst compositions for the liquid-phase oxidation of pseudocumene, as derived from patent literature.

Table 1: Summary of Typical Reaction Conditions

Parameter Value Source
Temperature 140 - 260 °C [7][9][11]
Pressure 0.4 - 3.0 MPa (4 - 30 bar) [7][11]
Solvent Acetic Acid [7][8][9]
Solvent to Reactant Ratio 2.5:1 to 10:1 (wt/wt) [7]

| Oxidant | Air |[10][11] |

Table 2: Example Catalyst Compositions (Weight ratio relative to this compound)

Catalyst Component Weight Ratio Source
Cobalt Acetate (B1210297) 0.005 - 0.05 [7]
Manganese Acetate 0.005 - 0.05 [7]
Tetrabromoethane 0.005 - 0.05 [7]
Total Metals (Co, Mn, Zr) 0.001 - 0.004 [8]

| Total Bromine | 0.001 - 0.003 |[8] |

Experimental Protocols

Protocol 1: Liquid-Phase Air Oxidation of this compound

This protocol describes a representative lab-scale synthesis of trimellitic acid via liquid-phase oxidation, followed by dehydration to trimellitic anhydride.

Materials:

  • This compound (Pseudocumene)

  • Glacial Acetic Acid

  • Cobalt (II) acetate tetrahydrate

  • Manganese (II) acetate tetrahydrate

  • Tetrabromoethane (or 48% Hydrobromic acid)

  • High-purity compressed air or Nitrogen/Oxygen mixture

Apparatus:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet and outlet valves, thermocouple, pressure gauge, and heating mantle.

  • Filtration apparatus (Buchner funnel).

  • Glassware for dehydration and distillation.

Procedure:

  • Reactor Charging:

    • Charge the high-pressure reactor with this compound and acetic acid (e.g., a weight ratio of 1:3).[7]

    • Add the catalyst components: cobalt acetate, manganese acetate, and tetrabromoethane. Some protocols suggest adding a portion of the catalyst initially and the remainder during the reaction.[7]

  • Oxidation Reaction:

    • Seal the reactor and begin stirring.

    • Pressurize the reactor with an inert gas like nitrogen to check for leaks, then vent.

    • Begin heating the mixture to the initial reaction temperature, for instance, 140-180°C.[7]

    • Once at temperature, introduce compressed air to raise the pressure to the desired level, for example, 1.0 - 3.0 MPa.[7] The introduction of air marks the start of the oxidation, which is an exothermic process.

    • Maintain the reaction temperature and pressure for a specified duration (e.g., 30-70 minutes), monitoring the uptake of oxygen.[7][11] Some procedures employ a segmented approach, increasing the temperature and pressure for a second reaction period to drive the reaction to completion.[7]

  • Product Isolation (Trimellitic Acid):

    • After the reaction is complete, terminate the air supply and cool the reactor to room temperature.

    • Carefully vent the excess pressure.

    • The product, trimellitic acid, will have precipitated as a white solid slurry in the acetic acid.[8]

    • Discharge the slurry from the reactor and separate the solid trimellitic acid from the mother liquor by filtration.

    • Wash the filter cake with fresh acetic acid or water to remove residual catalyst and impurities.

    • Dry the crystalline trimellitic acid.

  • Dehydration to Trimellitic Anhydride:

    • Place the dried trimellitic acid in a suitable flask.

    • Heat the solid above its melting point (approx. 220°C). The dehydration process will begin, releasing water.[5]

    • Continue heating to convert the acid to the anhydride.

  • Purification:

    • The crude trimellitic anhydride can be purified by vacuum distillation or fractionation to yield a high-purity final product.[8][10]

G cluster_workflow Experimental Workflow: Liquid-Phase Oxidation A 1. Reactant & Catalyst Mixing (Pseudocumene, Acetic Acid, Co/Mn/Br Catalysts) B 2. Pressurized Oxidation (Reactor heated to 140-240°C, Pressurized with Air to 4-30 bar) A->B C 3. Cooling & Crystallization (Reactor cooled to ambient temp, Trimellitic Acid precipitates) B->C D 4. Solid-Liquid Separation (Filtration to isolate crude Trimellitic Acid) C->D E 5. Dehydration (Heating Trimellitic Acid >220°C to form crude Anhydride) D->E F 6. Purification (Vacuum Distillation) E->F G Final Product: High-Purity Trimellitic Anhydride F->G

Caption: Workflow for the synthesis of trimellitic anhydride via liquid-phase oxidation.

Protocol 2: Preparation of V₂O₅/TiO₂ Catalyst for Vapor-Phase Oxidation

This protocol provides a general method for preparing a supported vanadium oxide catalyst, a key component for vapor-phase oxidation studies.

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Titanium dioxide (TiO₂, anatase) powder

  • Oxalic acid

  • Deionized water

Apparatus:

  • Beakers and magnetic stirrer/hotplate

  • Rotary evaporator (optional)

  • Drying oven

  • Tube furnace for calcination

Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of oxalic acid.

    • Slowly add V₂O₅ powder to the oxalic acid solution while stirring and gently heating. The V₂O₅ will dissolve to form a clear blue solution of vanadyl oxalate (B1200264).[12]

  • Impregnation:

    • Add the TiO₂ support material to the vanadium precursor solution.

    • Stir the slurry for several hours at room temperature to ensure even impregnation of the support pores.

  • Drying:

    • Remove the excess solvent from the slurry. A rotary evaporator is efficient for this step.

    • Transfer the resulting solid to a drying oven and dry, for example, at 110-120°C overnight to remove residual water.

  • Calcination:

    • Place the dried powder in a crucible or ceramic boat and transfer it to a tube furnace.

    • Calcine the material in a flow of air. A typical calcination program involves ramping the temperature to 450-500°C and holding for several hours to decompose the oxalate and form the active vanadium oxide species on the TiO₂ surface.[12]

    • After calcination, cool the catalyst to room temperature. The catalyst is now ready for characterization and use in vapor-phase oxidation reactions.

References

Biodegradation of 1,2,4-Trimethylbenzene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a comprehensive overview of the biodegradation pathways of 1,2,4-trimethylbenzene (1,2,4-TMB), a common environmental contaminant originating from petroleum products. This document is intended for researchers, scientists, and professionals in the fields of environmental microbiology, bioremediation, and drug development, offering detailed insights into the metabolic routes under both aerobic and anaerobic conditions. The provided experimental protocols and data summaries are designed to facilitate further research and application in the bioremediation of 1,2,4-TMB-contaminated sites.

Introduction

This compound is an aromatic hydrocarbon that poses environmental and health concerns due to its toxicity and persistence in soil and groundwater. Microbial biodegradation is a key process in the natural attenuation of 1,2,4-TMB. Understanding the metabolic pathways and the factors influencing degradation rates is crucial for developing effective bioremediation strategies. This document outlines the known aerobic and anaerobic biodegradation pathways of 1,2,4-TMB, supported by quantitative data and detailed experimental methodologies.

Aerobic Biodegradation Pathway

Under aerobic conditions, the biodegradation of 1,2,4-TMB is initiated by the oxidation of the aromatic ring or one of the methyl groups. A notable pathway has been elucidated in the marine cryptophyte Rhodomonas sp. JZB-2.[1] This pathway involves the initial oxidation of 1,2,4-TMB to phenolic intermediates, which are then further metabolized.

The key steps in the aerobic biodegradation of this compound by Rhodomonas sp. are:

  • Hydroxylation: this compound is first oxidized to 2,3,6-trimethylphenol. This reaction is catalyzed by a hydroxylase enzyme.[1] The activity of this enzyme can be enhanced by the presence of iron/manganese-superoxide dismutase.[1]

  • Further Degradation: The intermediate, 2,3,6-trimethylphenol, is then further degraded into smaller, non-aromatic compounds. One of the identified downstream metabolites is 5-methylhexanoic acid.[1] This step is facilitated by alcohol dehydrogenase and other short-chain dehydrogenases.[1]

In animal models, the metabolism of 1,2,4-TMB also involves the oxidation of the methyl groups, leading to the formation of dimethylbenzyl alcohols and subsequently dimethylbenzoic acids. These metabolites can be conjugated and excreted. While this occurs in mammals, it provides a plausible model for microbial degradation pathways as well.

Anaerobic Biodegradation Pathways

In the absence of oxygen, the biodegradation of 1,2,4-TMB proceeds through different mechanisms, primarily under denitrifying, sulfate-reducing, and iron-reducing conditions.[2][3] The initial activation of the relatively inert 1,2,4-TMB molecule is a critical step in its anaerobic degradation.

The generally accepted mechanism for the anaerobic activation of alkylbenzenes, including 1,2,4-TMB, is the addition of a fumarate (B1241708) molecule to one of the methyl groups. This reaction is catalyzed by a glycyl radical enzyme, benzylsuccinate synthase or a related enzyme. This addition forms a dimethylbenzylsuccinate derivative.

Depending on which methyl group of this compound is attacked, one of three possible dimethylbenzylsuccinate isomers can be formed:

  • 3,4-Dimethylbenzylsuccinate

  • 2,4-Dimethylbenzylsuccinate

  • 2,5-Dimethylbenzylsuccinate

Following the initial fumarate addition, the resulting dimethylbenzylsuccinate is further metabolized through a series of reactions analogous to the beta-oxidation of fatty acids. This pathway ultimately leads to the formation of a corresponding dimethylbenzoyl-CoA, which can then enter central metabolic pathways for complete mineralization to carbon dioxide.

Quantitative Data on Biodegradation

The efficiency of this compound biodegradation can vary significantly depending on the prevailing redox conditions and other environmental factors. The following tables summarize key quantitative data from various studies.

Electron AcceptorConditionDegradation Rate Constant (k) (d⁻¹)Degradation (%)Time (days)Reference
NitrateDenitrifying-Complete40[4]
NitrateDenitrifying0.00647204[3]
SulfateSulfate-Reducing-Complete-[2]
IronIron-Reducing0.01324-[3]

Table 1: Anaerobic Biodegradation Rates of this compound.

IsomerElectron AcceptorTemperature (°C)First-Order Biodegradation Rate Constant (d⁻¹)Reference
1,2,4-TMBNitrate10-200.05 - 0.21[2]
1,3,5-TMBNitrate10-200.05 - 0.21[2]
1,2,3-TMBNitrate10-200.01 - 0.11[2]
All TMB IsomersSulfate20Continuous and Complete Degradation[2]
All TMB IsomersSulfate10No Degradation[2]

Table 2: Influence of Temperature and Isomer Structure on Anaerobic Biodegradation Rates.

Experimental Protocols

Protocol 1: Microcosm Setup for Anaerobic Biodegradation Studies

This protocol describes the setup of anaerobic microcosms to study the biodegradation of 1,2,4-TMB under various electron-accepting conditions.

Materials:

  • Anaerobic glove box or chamber

  • Serum bottles (160 mL) with butyl rubber stoppers and aluminum crimp seals

  • Aquifer sediment and groundwater from a contaminated site (or a defined microbial consortium)

  • Mineral medium (see composition below)

  • This compound (neat or as a stock solution in a suitable solvent)

  • Electron acceptors (e.g., KNO₃ for denitrifying, Na₂SO₄ for sulfate-reducing, Fe(III)-citrate for iron-reducing conditions)

  • Resazurin (B115843) (as a redox indicator)

  • Sodium azide (B81097) (NaN₃) for poisoned controls

  • Syringes and needles (gas-tight)

  • Gas chromatograph-mass spectrometer (GC-MS)

Mineral Medium Composition (per liter of deionized water):

ComponentConcentration
KH₂PO₄0.2 g
K₂HPO₄0.2 g
NH₄Cl0.25 g
MgSO₄·7H₂O0.1 g
CaCl₂·2H₂O0.05 g
Trace element solution1 mL

Procedure:

  • Preparation of Microcosms:

    • Inside an anaerobic chamber, add 50 g of aquifer sediment to each serum bottle.

    • Add 100 mL of anoxic mineral medium to each bottle. The medium should be amended with the desired electron acceptor (e.g., 10 mM KNO₃ or 10 mM Na₂SO₄).

    • Add resazurin to a final concentration of 1 mg/L to visually monitor anaerobic conditions.

  • Spiking with 1,2,4-TMB:

    • Prepare a stock solution of 1,2,4-TMB in an appropriate carrier solvent if necessary, or add neat compound directly.

    • Spike the microcosms with 1,2,4-TMB to achieve the desired initial concentration (e.g., 5-10 mg/L).

  • Sealing and Incubation:

    • Immediately seal the bottles with butyl rubber stoppers and aluminum crimp seals.

    • Remove the bottles from the anaerobic chamber.

    • Incubate the microcosms in the dark at a constant temperature (e.g., 20°C).

  • Controls:

    • Poisoned Controls: Prepare parallel microcosms and add sodium azide (NaN₃) to a final concentration of 0.1% (w/v) to inhibit microbial activity. This control accounts for abiotic losses.

    • No-Substrate Controls: Prepare microcosms without the addition of 1,2,4-TMB to monitor for background levels of contaminants and microbial activity.

  • Sampling and Analysis:

    • At regular time intervals, sacrifice triplicate microcosms (for each condition and control).

    • Analyze the headspace or liquid phase for the concentration of 1,2,4-TMB and its potential metabolites using GC-MS.

Protocol 2: Analysis of this compound and its Metabolites by GC-MS

This protocol outlines the general procedure for the analysis of 1,2,4-TMB and its degradation products.

Sample Preparation (Liquid-Liquid Extraction):

  • Acidify the aqueous sample (e.g., 5 mL) to pH < 2 with concentrated HCl.

  • Add an internal standard (e.g., deuterated toluene).

  • Extract the sample twice with 2 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.

  • For the analysis of acidic metabolites, derivatization may be required (e.g., with BSTFA to form trimethylsilyl (B98337) derivatives).

GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 40°C for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Analysis:

  • Identify 1,2,4-TMB and its metabolites by comparing their retention times and mass spectra with those of authentic standards or by interpretation of the mass fragmentation patterns.

  • Quantify the compounds using the internal standard method based on the peak areas of characteristic ions.

Visualizations

Aerobic_Biodegradation_Pathway TMB This compound TMP 2,3,6-Trimethylphenol TMB->TMP Hydroxylase MHA 5-Methylhexanoic acid TMP->MHA Alcohol Dehydrogenase Mineralization Mineralization (CO2 + H2O) MHA->Mineralization

Caption: Aerobic biodegradation pathway of this compound.

Anaerobic_Biodegradation_Pathway TMB This compound DBS Dimethylbenzylsuccinate TMB->DBS Benzylsuccinate Synthase (or analogue) Fumarate Fumarate Fumarate->DBS DBS_CoA Dimethylbenzylsuccinyl-CoA DBS->DBS_CoA CoA Ligase Beta_Oxidation β-Oxidation-like Pathway DBS_CoA->Beta_Oxidation DMB_CoA Dimethylbenzoyl-CoA Beta_Oxidation->DMB_CoA Ring_Reduction Ring Reduction & Cleavage DMB_CoA->Ring_Reduction Mineralization Mineralization (CO2) Ring_Reduction->Mineralization

Caption: Anaerobic biodegradation pathway of this compound.

Experimental_Workflow cluster_setup Microcosm Setup (Anaerobic) cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_controls Controls Sediment Aquifer Sediment Medium Anoxic Mineral Medium + Electron Acceptor Sediment->Medium Spike Spike with 1,2,4-TMB Medium->Spike Seal Seal Serum Bottles Spike->Seal Incubate Incubate in the Dark at Constant Temperature Seal->Incubate Sacrifice Sacrifice Triplicate Microcosms Incubate->Sacrifice Extract Liquid-Liquid Extraction Sacrifice->Extract Derivatize Derivatization (optional) Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Poisoned Poisoned Control (NaN3) NoSubstrate No-Substrate Control cluster_setup cluster_setup cluster_controls cluster_controls

Caption: Experimental workflow for microcosm biodegradation studies.

References

Application Notes and Protocols for 1,2,4-Trimethylbenzene as a High-Octane Fuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trimethylbenzene, also known as pseudocumene, is an aromatic hydrocarbon with the chemical formula C₉H₁₂.[1] It is a colorless liquid with a characteristic aromatic odor and is a component of crude oil and refinery streams.[1] Industrially, it is primarily isolated from the C₉ aromatic fraction of petroleum distillates.[1] Due to its high antiknock properties, this compound is utilized as a high-octane additive in gasoline, contributing to improved engine performance and efficiency.[1][2] Its research octane (B31449) number (RON) and motor octane number (MON) are both well above 100, making it an effective agent for preventing engine knock.[1]

These application notes provide a comprehensive overview of the properties of this compound as a fuel additive, detailed protocols for its evaluation, and visualizations to aid in understanding its application and testing workflows.

Data Presentation

The following tables summarize the key physical, chemical, and fuel-related properties of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical FormulaC₉H₁₂[1]
Molar Mass120.19 g/mol [1]
AppearanceColorless liquid[1]
OdorAromatic
Density0.88 g/cm³ at 20°C
Boiling Point169 °C
Melting Point-44 °C
Flash Point44 °C
Solubility in WaterInsoluble[1]
Solubility in Organic SolventsSoluble[1]

Table 2: Octane Ratings of this compound

Octane RatingValueReference
Research Octane Number (RON)109.5 - 120.2[3][4]
Motor Octane Number (MON)~110[3]
Octane Sensitivity (RON - MON)~10.2[3]

Note: The octane ratings of pure components can vary slightly depending on the measurement methodology and the presence of any impurities.

Table 3: Blending Octane Values (BOV) of this compound in Gasoline Surrogates

Base Fuel CompositionThis compound Concentration (% vol)Blending RONBlending MONReference
Gasoline Surrogate (38% iso-pentane, 12% n-pentane, 30% this compound, 10% cyclohexane, 10% 1-hexene)30Not explicitly stated, but contributes to a blend RON of 91.1Not explicitly stated, but contributes to a blend MON of 81.6[5]

Note: The blending octane value (BOV) of an additive can be non-linear and depends on the composition of the base fuel. The data presented here is from a specific gasoline surrogate and may differ in other fuel matrices. It is recommended to experimentally determine the BOV in the specific base fuel of interest.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard industry methods and are intended for use by trained laboratory personnel.

Protocol 1: Determination of Research Octane Number (RON) - ASTM D2699

Objective: To determine the anti-knock characteristics of a spark-ignition engine fuel under mild operating conditions.

Apparatus:

  • Cooperative Fuel Research (CFR) engine

  • Knock-detection equipment

  • Primary Reference Fuels (PRF): Isooctane (RON 100) and n-heptane (RON 0)

  • Sample fuel (this compound or its blend)

Procedure:

  • Engine Preparation: Ensure the CFR engine is calibrated and operating under the standard conditions specified in ASTM D2699 (e.g., 600 rpm engine speed, controlled intake air temperature and humidity, fixed spark timing).[2][6]

  • Sample Introduction: Introduce the sample fuel into the engine's fuel system.

  • Knock Intensity Measurement: Operate the engine on the sample fuel and measure the knock intensity using the calibrated knock-detection equipment.[6]

  • Reference Fuel Bracketing:

    • Select two Primary Reference Fuels (PRFs), one with a higher and one with a lower octane number than the expected RON of the sample.

    • Operate the engine on each PRF and measure their respective knock intensities.

    • The goal is to find two PRFs whose knock intensities bracket the knock intensity of the sample fuel.[7]

  • Interpolation: Determine the RON of the sample fuel by interpolating between the octane numbers of the two bracketing PRFs based on their measured knock intensities.[7]

  • Reporting: Report the result as the Research Octane Number (RON).

Protocol 2: Determination of Motor Octane Number (MON) - ASTM D2700

Objective: To determine the anti-knock characteristics of a spark-ignition engine fuel under more severe operating conditions than the RON test.

Apparatus:

  • Cooperative Fuel Research (CFR) engine (same as for RON, but with different operating parameters)

  • Knock-detection equipment

  • Primary Reference Fuels (PRF): Isooctane (MON 100) and n-heptane (MON 0)

  • Sample fuel (this compound or its blend)

Procedure:

  • Engine Preparation: Calibrate and operate the CFR engine under the standard conditions specified in ASTM D2700 (e.g., higher engine speed and intake mixture temperature than RON).[8]

  • Sample Introduction and Knock Measurement: Follow the same procedure as in the RON test (Protocol 1, steps 2 and 3).

  • Reference Fuel Bracketing: Follow the same bracketing procedure as in the RON test (Protocol 1, step 4), using MON values for the PRFs.

  • Interpolation: Determine the MON of the sample fuel by interpolation as described for the RON test.

  • Reporting: Report the result as the Motor Octane Number (MON).

Protocol 3: Evaluation of Fuel Additive Performance on Engine Dynamometer

Objective: To evaluate the effect of this compound on engine performance parameters such as power, torque, and fuel consumption.

Apparatus:

  • Engine dynamometer test cell[9]

  • Test engine (representative of the target application)

  • Fuel flow measurement system

  • Data acquisition system to measure engine speed, torque, power, and fuel consumption.[10]

  • Base fuel and additive-treated fuel

Procedure:

  • Baseline Testing:

    • Mount the test engine on the dynamometer.

    • Run the engine with the base fuel (without the additive) under a predefined test cycle (e.g., SAE J1349).[11]

    • Record engine speed, torque, power output, and fuel consumption at various operating points.[10][11]

  • Additive-Treated Fuel Testing:

    • Prepare a blend of the base fuel with a specified concentration of this compound.

    • Run the engine with the additive-treated fuel under the same test cycle as the baseline.

    • Record the same performance parameters.

  • Data Analysis:

    • Compare the performance data from the baseline and additive-treated fuel tests.

    • Calculate the percentage change in power, torque, and brake-specific fuel consumption (BSFC).

  • Reporting: Report the observed effects of the additive on engine performance.

Protocol 4: Determination of Fuel Volatility - Distillation (ASTM D86) and Vapor Pressure (ASTM D5191)

Objective: To assess the impact of this compound on the volatility characteristics of the fuel, which are crucial for engine startability, driveability, and evaporative emissions.

A. Distillation Characteristics (ASTM D86):

Apparatus:

  • ASTM D86 distillation apparatus (distillation flask, condenser, heating element, receiving cylinder).[12][13]

Procedure:

  • A 100 mL sample of the fuel blend is distilled under controlled conditions.[13][14]

  • The temperature is recorded at which various percentages of the fuel have evaporated (e.g., T10, T50, T90) and the final boiling point (FBP).[14]

  • Compare the distillation curve of the additive-treated fuel to that of the base fuel.

B. Vapor Pressure (ASTM D5191 - Mini Method):

Apparatus:

  • Automated vapor pressure instrument.[15]

Procedure:

  • A small, chilled, and air-saturated sample of the fuel blend is introduced into a temperature-controlled chamber.[15][16]

  • The pressure inside the chamber is measured at a specific temperature (typically 37.8°C or 100°F).[16]

  • Compare the Reid Vapor Pressure (RVP) of the additive-treated fuel to that of the base fuel.[16]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound as a high-octane fuel additive.

Figure 1: Chemical Structure of this compound

Octane_Rating_Concept cluster_scale Octane Number Scale cluster_tests Standard Knock Tests n-heptane (ON=0) n-heptane (ON=0) Isooctane (ON=100) Isooctane (ON=100) RON Research Octane Number (RON) (ASTM D2699) Mild Conditions AKI Anti-Knock Index (AKI) (RON + MON) / 2 Posted at the Pump RON->AKI MON Motor Octane Number (MON) (ASTM D2700) Severe Conditions MON->AKI

Figure 2: Concept of Octane Rating and Anti-Knock Index

Fuel_Additive_Evaluation_Workflow cluster_lab Phase 1: Laboratory Evaluation cluster_engine Phase 2: Performance Evaluation cluster_field Phase 3: Real-World Validation start Start: Identify Potential High-Octane Additive (this compound) lab_testing Laboratory Bench Testing start->lab_testing octane_determination Octane Number Determination (RON & MON) lab_testing->octane_determination phys_chem_analysis Physicochemical Analysis (Volatility, Density, etc.) lab_testing->phys_chem_analysis material_compatibility Material Compatibility lab_testing->material_compatibility engine_testing Engine Dynamometer Testing performance_metrics Performance Metrics (Power, Torque, Fuel Economy) engine_testing->performance_metrics emissions_analysis Emissions Analysis engine_testing->emissions_analysis durability_testing Durability & Deposit Formation engine_testing->durability_testing fleet_testing Fleet/Field Testing real_world_performance Real-World Performance & Drivability fleet_testing->real_world_performance long_term_effects Long-Term Effects on Engine Components fleet_testing->long_term_effects end End: Commercialization and Deployment octane_determination->engine_testing phys_chem_analysis->engine_testing material_compatibility->engine_testing performance_metrics->fleet_testing emissions_analysis->fleet_testing durability_testing->fleet_testing real_world_performance->end long_term_effects->end

Figure 3: General Workflow for Evaluating a Fuel Additive

References

Application of 1,2,4-Trimethylbenzene in Dye and Resin Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-Trimethylbenzene, also known as pseudocumene, is a versatile aromatic hydrocarbon that serves as a crucial intermediate in the chemical industry.[1][2] Its unique structure makes it a valuable precursor in the synthesis of various organic compounds, including those used in the manufacturing of dyes and high-performance resins.[3][4][5] This document provides detailed application notes and experimental protocols for the utilization of this compound in the production of azo dyes and in the formulation of alkyd, polyester (B1180765), and epoxy resins. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction to this compound in Chemical Synthesis

This compound is an aromatic hydrocarbon with the chemical formula C₉H₁₂.[2] It is a flammable, colorless liquid with a strong aromatic odor and is nearly insoluble in water but soluble in organic solvents.[2] A significant application of this compound is its role as a starting material for the synthesis of key chemical intermediates, such as trimellitic anhydride (B1165640), pyromellitic dianhydride, and pseudocumidine.[1] These derivatives are instrumental in the production of a wide array of commercially important products, including vibrant dyes and durable resins.

Application in Dye Manufacturing

In the dye industry, this compound is primarily used after conversion to its amino derivative, 2,4,5-trimethylaniline, commonly known as pseudocumidine. This amine serves as a diazo component in the synthesis of various azo dyes. Azo dyes are the largest class of synthetic dyes and are characterized by the presence of one or more azo groups (–N=N–).[6][7]

Synthesis Pathway to Azo Dyes

The overall process involves a two-step synthesis: the preparation of pseudocumidine from this compound, followed by the synthesis of the azo dye.

Dye_Synthesis_Pathway TMB This compound Nitro_TMB Nitrated Intermediate TMB->Nitro_TMB Nitration Pseudocumidine Pseudocumidine (2,4,5-Trimethylaniline) Nitro_TMB->Pseudocumidine Reduction Diazonium_Salt Diazonium Salt Pseudocumidine->Diazonium_Salt Diazotization Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Azo Coupling Coupling_Component Coupling Component (e.g., Naphthol derivative) Coupling_Component->Azo_Dye

Caption: Synthesis pathway of azo dyes from this compound.

Experimental Protocols

Protocol 2.2.1: Synthesis of Pseudocumidine from this compound (Two-Step Process)

Step 1: Nitration of this compound

This protocol is a representative procedure for the nitration of an activated aromatic compound.

  • Materials:

    • This compound

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (70%)

    • Dichloromethane

    • Ice

    • Saturated Sodium Bicarbonate solution

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a calculated amount of concentrated nitric acid to a stirred, pre-chilled volume of concentrated sulfuric acid. This mixture should be prepared fresh and kept cold.

    • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in dichloromethane. Cool this flask in an ice bath to 0 °C.

    • Nitration Reaction: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of this compound. Maintain the reaction temperature between 0 and 10 °C throughout the addition.

    • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-2 hours. The progress of the reaction can be monitored by TLC or GC.

    • Work-up: Carefully pour the reaction mixture over crushed ice. Separate the organic layer.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

    • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the nitrated intermediate.

Step 2: Reduction of the Nitro Intermediate to Pseudocumidine

  • Materials:

    • Nitrated this compound derivative

    • Tin (Sn) granules or Iron (Fe) powder

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Hydroxide (B78521) (NaOH) solution

    • Diethyl ether or other suitable organic solvent

  • Procedure:

    • In a round-bottom flask, place the nitrated intermediate and an excess of tin granules or iron powder.

    • Add concentrated hydrochloric acid portion-wise while stirring and cooling the flask in an ice bath to control the exothermic reaction.

    • After the initial reaction subsides, heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and make it strongly alkaline by the slow addition of a concentrated sodium hydroxide solution to precipitate the metal hydroxides and liberate the free amine.

    • Extract the pseudocumidine with diethyl ether.

    • Wash the ether extract with water and dry it over anhydrous potassium carbonate.

    • Remove the solvent by distillation to obtain crude pseudocumidine, which can be further purified by distillation or recrystallization of its salt.

Protocol 2.2.2: Synthesis of an Azo Dye from Pseudocumidine

This is a general procedure for the synthesis of an azo dye.

  • Materials:

    • Pseudocumidine

    • Sodium Nitrite (B80452) (NaNO₂)

    • Hydrochloric Acid (HCl)

    • A suitable coupling component (e.g., β-naphthol)

    • Sodium Hydroxide (NaOH)

    • Ice

  • Procedure:

    • Diazotization: Dissolve pseudocumidine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a cold aqueous solution of sodium nitrite dropwise to the amine solution, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

    • Coupling Reaction: In a separate beaker, dissolve the coupling component (e.g., β-naphthol) in a dilute sodium hydroxide solution and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

    • A colored precipitate of the azo dye will form immediately. Continue stirring for about 30 minutes in the ice bath to ensure complete reaction.

    • Isolation and Purification: Collect the dye by vacuum filtration, wash it with cold water, and dry it. The crude dye can be purified by recrystallization from a suitable solvent like ethanol (B145695) or acetic acid.

Quantitative Data

Quantitative data for the synthesis of azo dyes from pseudocumidine is highly dependent on the specific dye being synthesized and the reaction conditions. The following table provides representative data.

ParameterValueReference
Nitration Yield Typically >90%General Organic Chemistry Principles
Reduction Yield Typically 70-90%General Organic Chemistry Principles
Azo Coupling Yield Typically >80%General Organic Chemistry Principles
Purity of Dye >95% after recrystallization[8]

Application in Resin Manufacturing

This compound is a key precursor for several important monomers and curing agents used in the production of high-performance resins, including alkyd, polyester, and epoxy resins.[1] The primary derivatives used are trimellitic anhydride and pyromellitic dianhydride.

Synthesis of Key Resin Intermediates

Resin_Intermediates_Pathway TMB This compound TMA Trimellitic Anhydride TMB->TMA Air Oxidation Durene 1,2,4,5-Tetramethylbenzene (B166113) (Durene) PMDA Pyromellitic Dianhydride Durene->PMDA Gas-phase Oxidation

Caption: Synthesis of key resin intermediates from this compound and its derivative.

3.1.1. Trimellitic Anhydride (TMA)

Trimellitic anhydride is produced by the air-oxidation of this compound.[9][10] It is a trifunctional molecule that is widely used in the synthesis of plasticizers, water-soluble alkyd resins, polyester resins for powder coatings, and as a curing agent for epoxy resins.[4][11][12]

3.1.2. Pyromellitic Dianhydride (PMDA)

Pyromellitic dianhydride is synthesized by the gas-phase oxidation of 1,2,4,5-tetramethylbenzene (durene), which can be produced from this compound. It is a key monomer for producing polyimides and also serves as a curing agent for epoxy resins, imparting excellent thermal stability.[3][13]

Application in Alkyd and Polyester Resins

Trimellitic anhydride is used to modify alkyd and polyester resins to improve their performance characteristics.

Protocol 3.2.1: Synthesis of a Trimellitic Anhydride-Modified Alkyd Resin

This protocol is based on a general procedure for preparing oil-modified alkyd resins.

  • Materials:

    • Polyol (e.g., glycerol, pentaerythritol)

    • Fatty acid or oil (e.g., tall oil fatty acids)

    • Dicarboxylic acid or anhydride (e.g., phthalic anhydride)

    • Trimellitic anhydride

    • Inert gas (e.g., Nitrogen)

  • Procedure:

    • Charge the polyol, fatty acid, and dicarboxylic acid into a reaction vessel equipped with a stirrer, thermometer, and a condenser for water removal.

    • Heat the mixture under an inert atmosphere to a temperature of about 220-240 °C.

    • Hold the temperature until the desired acid number is reached (typically <10).

    • Cool the mixture to about 180-200 °C and add the trimellitic anhydride.

    • Reheat the mixture and hold until the desired acid number (e.g., 50-60) and viscosity are achieved.

    • Cool the resulting alkyd resin and dissolve it in a suitable solvent.

Quantitative Data for TMA-Modified Alkyd Resins

PropertyValueReference
Oil Length >77%[9]
Acid Number 2 - 15[9]
Viscosity (70% solids in mineral spirits) Z2 - Z4 (Gardner-Holdt)[9]
Hardness (Sward) 28 - 36[9]
Application in Epoxy Resins

Both trimellitic anhydride and pyromellitic dianhydride are used as hardeners (curing agents) for epoxy resins. They create highly cross-linked networks, resulting in materials with superior thermal and mechanical properties.[3]

Epoxy_Curing_Workflow cluster_mixing Mixing Stage cluster_curing Curing Stage cluster_product Final Product Epoxy_Resin Epoxy Resin Curing Heating Epoxy_Resin->Curing Anhydride_Hardener Anhydride Hardener (TMA or PMDA) Anhydride_Hardener->Curing Accelerator Accelerator (e.g., Imidazole) Accelerator->Curing Cured_Resin Cross-linked Thermoset Polymer Curing->Cured_Resin

Caption: Experimental workflow for curing epoxy resins with anhydride hardeners.

Protocol 3.3.1: Curing of an Epoxy Resin with Pyromellitic Dianhydride

  • Materials:

    • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

    • Pyromellitic dianhydride (PMDA)

    • Optional: Accelerator (e.g., imidazole)

    • Solvent (e.g., acetone) for viscosity reduction if needed

  • Procedure:

    • Melt the epoxy resin at an elevated temperature (e.g., 80-100 °C) if it is solid at room temperature.

    • Add the desired amount of PMDA to the molten epoxy resin with stirring. The molar ratio of epoxy groups to anhydride groups is a critical parameter.

    • If used, add the accelerator to the mixture.

    • Degas the mixture under vacuum to remove any entrapped air bubbles.

    • Pour the mixture into a preheated mold.

    • Cure the resin in an oven according to a specific curing schedule (e.g., 2 hours at 150 °C followed by 2 hours at 200 °C).

    • Allow the cured resin to cool slowly to room temperature to avoid thermal stress.

Quantitative Data for PMDA-Cured Epoxy Resins

PropertyValueReference
Molar Ratio (DGEBA:PMDA) 1 : 0.8 (for maximum heat of polymerization)[14]
Peak Exotherm Temperature Decreases with the addition of accelerator[14]
Char Yield at 600°C Highest with 0.3% (w/w) imidazole[14]
Glass Transition Temperature (Tg) Can exceed 250 °C[15]

Conclusion

This compound is a fundamental building block in the synthesis of a variety of dyes and high-performance resins. Its derivatives, pseudocumidine, trimellitic anhydride, and pyromellitic dianhydride, enable the production of materials with desirable properties such as vibrant colors, high thermal stability, and excellent mechanical strength. The protocols and data presented herein provide a comprehensive overview for researchers and professionals working in the fields of chemical synthesis and material science. Further research can focus on optimizing reaction conditions and exploring novel applications of this compound-derived compounds.

References

Application Notes and Protocols for 1,2,4-Trimethylbenzene as a Liquid Scintillator in Particle Physics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trimethylbenzene, also known as pseudocumene, is an aromatic hydrocarbon that serves as a highly effective solvent in liquid scintillators for particle physics experiments. Its high light yield and ability to dissolve various fluors make it a valuable component in the detection of particles such as neutrinos.[1][2] This document provides detailed application notes and protocols for the use of this compound in liquid scintillation counting, with a focus on its application in large-scale particle physics detectors like those used in the Borexino and NOvA experiments.[3][4]

Principle of Operation

The fundamental principle of a liquid scintillator is the conversion of kinetic energy from an incident particle into detectable light.[2] The process begins with the excitation of the solvent molecules (this compound) by the ionizing radiation. This excitation energy is then non-radiatively transferred to a primary fluor, such as 2,5-diphenyloxazole (B146863) (PPO). The excited fluor then de-excites by emitting photons, typically in the ultraviolet range. To match the spectral sensitivity of photodetectors, a secondary fluor, or wavelength shifter, like 1,4-bis(2-methylstyryl)benzene (B77584) (bis-MSB), is often added. This wavelength shifter absorbs the photons from the primary fluor and re-emits them at a longer wavelength.[5]

Key Properties of this compound-Based Scintillators

The performance of a liquid scintillator is characterized by several key parameters, including light yield and decay time.

Data Presentation

Table 1: Light Yield of Various Liquid Scintillator Compositions

SolventPrimary Fluor (Concentration)Wavelength Shifter (Concentration)Light Yield (photons/MeV)Reference Experiment/Study
Pseudocumene (PC)PPO (1.5 g/L)-~11,500Borexino[1]
Pseudocumene (PC)PPO-Up to 13,000General PC-based[1]
PC + Mineral Oil (40%/60%)PPO (4 g/L)bis-MSB (100 mg/L)Not SpecifiedPalo Verde[4]
PC + Dodecane (20%/80%)PPO (1.52 g/L)-Not SpecifiedKamLAND[4]
PC + Mineral Oil (5%/95%)PPO (1.2 g/L)bis-MSB (17 mg/L)Not SpecifiedNOvA[4]
Linear Alkyl Benzene (LAB)PPO (3 g/L)bis-MSB (15 mg/L)Not SpecifiedDaya Bay[4]
Linear Alkyl Benzene (LAB)PPO (2.5 g/L)bis-MSB (3 mg/L)Not SpecifiedJUNO[6]

Table 2: Decay Time of Liquid Scintillator Components

ComponentSolventFast Decay Time (ns)Slow Decay Time (ns)Reference/Study
PPOCyclohexane~1.55-[3]
bis-MSBCyclohexane~1.5-[3]
Homemade LSNot Specified~4~17[7]
Borexino LS (PC+PPO)Pseudocumene~2-3-[7]

Experimental Protocols

Protocol 1: Preparation of a this compound-Based Liquid Scintillator

This protocol outlines the steps for preparing a standard liquid scintillator solution using this compound as the solvent.

Materials:

  • This compound (scintillation grade)

  • 2,5-Diphenyloxazole (PPO) (scintillation grade)

  • 1,4-bis(2-methylstyryl)benzene (bis-MSB) (scintillation grade)

  • Nitrogen gas (high purity)

  • Glass bottle with a screw cap (e.g., 1 L amber bottle)

  • Magnetic stirrer and stir bar

  • Graduated cylinder

  • Weighing balance

Procedure:

  • Measure the desired volume of scintillation-grade this compound using a graduated cylinder and pour it into the amber glass bottle.

  • Accurately weigh the required amount of PPO. For a typical concentration of 3 g/L, weigh 3 grams of PPO for every liter of solvent.

  • Add the weighed PPO to the this compound.

  • Accurately weigh the required amount of bis-MSB. For a typical concentration of 15 mg/L, weigh 0.015 grams of bis-MSB for every liter of solvent.

  • Add the weighed bis-MSB to the solution.

  • Place a magnetic stir bar into the bottle and cap it securely.

  • Place the bottle on a magnetic stirrer and stir until all solutes are completely dissolved. This may take several hours.

  • Once dissolved, purge the solution with high-purity nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can quench the scintillation light.

  • Store the prepared scintillator cocktail in a tightly sealed, amber glass bottle to protect it from light and atmospheric oxygen.

Protocol 2: Purification of this compound for Scintillation Applications

For high-purity applications, such as in low-background experiments, the this compound solvent may require further purification to remove radioactive impurities and optical quenchers.

Methods:

  • Distillation: Vacuum distillation is an effective method for removing non-volatile impurities. The this compound is heated under reduced pressure, causing it to vaporize, leaving behind heavier impurities. The vapor is then condensed and collected.

  • Water Extraction: Counter-current water extraction can be used to remove water-soluble impurities. The scintillator is passed through a column where it comes into contact with a flow of ultrapure water in the opposite direction.

  • Nitrogen Stripping: Bubbling high-purity nitrogen gas through the liquid scintillator helps to remove dissolved gases, particularly oxygen, which is a significant quenching agent.[1]

  • Filtration: Passing the scintillator through a fine-pored filter (e.g., 0.05 µm) can remove particulate matter.[8]

Protocol 3: Measurement of Light Yield

The light yield of the prepared scintillator can be measured relative to a standard scintillator (e.g., anthracene).

Equipment:

  • Radioactive source (e.g., 137Cs)

  • Photomultiplier tube (PMT)

  • Scintillation vial

  • High voltage power supply

  • Oscilloscope or multichannel analyzer (MCA)

Procedure:

  • Place a known volume of the prepared scintillator into a scintillation vial.

  • Position the radioactive source at a fixed distance from the vial.

  • Couple the vial to the PMT.

  • Apply the recommended high voltage to the PMT.

  • Record the output signal from the PMT using an oscilloscope or MCA.

  • The position of the Compton edge in the resulting energy spectrum is proportional to the light yield.

  • Compare the Compton edge position of the prepared scintillator to that of a standard scintillator under the same conditions to determine the relative light yield.

Protocol 4: Measurement of Decay Time

The decay time of the scintillator can be measured using the single photon counting method.[7]

Equipment:

  • Two fast photomultiplier tubes (PMTs)

  • Radioactive source (e.g., 60Co)

  • Start-stop time-to-digital converter (TDC) or a fast oscilloscope

  • Coincidence logic unit

Procedure:

  • A "start" PMT is strongly coupled to the scintillator to detect the initial scintillation event.

  • A "stop" PMT is weakly coupled to the scintillator to detect single photons from the scintillation decay.

  • The time difference between the "start" signal and the detection of single photons by the "stop" PMT is measured using a TDC or a fast oscilloscope.

  • A histogram of these time differences will show an exponential decay, the time constant of which is the decay time of the scintillator.

Visualizations

Scintillator_Preparation_Workflow cluster_materials Materials cluster_process Preparation Process Solvent This compound Measure Measure Solvent Solvent->Measure PPO PPO Weigh Weigh PPO & bis-MSB PPO->Weigh bisMSB bis-MSB bisMSB->Weigh Dissolve Dissolve Solutes Measure->Dissolve Weigh->Dissolve Purge Purge with N2 Dissolve->Purge Store Store Purge->Store

Caption: Workflow for preparing a this compound-based liquid scintillator.

Scintillation_Process Particle Incident Particle Solvent This compound (Solvent) Particle->Solvent Excitation PPO PPO (Primary Fluor) Solvent->PPO Energy Transfer Photon_UV UV Photon PPO->Photon_UV Fluorescence bisMSB bis-MSB (Wavelength Shifter) Photon_Visible Visible Photon bisMSB->Photon_Visible Fluorescence Photon_UV->bisMSB Absorption Detector Photodetector Photon_Visible->Detector Detection

Caption: The scintillation process in a this compound-based liquid scintillator.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[9]

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[9]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment.[9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

PPO and bis-MSB are powders and should be handled in a way that avoids generating dust.

Quenching

Quenching refers to any process that reduces the light output of the scintillator. There are two main types of quenching:

  • Chemical Quenching: This occurs when impurities in the scintillator interfere with the energy transfer process. Dissolved oxygen is a common chemical quencher.[10]

  • Color Quenching: This happens when colored impurities in the scintillator absorb the emitted scintillation light before it can reach the photodetector.[10]

It is crucial to use high-purity components and to remove dissolved oxygen to minimize quenching and maximize the light yield.

Applications in Particle Physics

This compound-based liquid scintillators are integral to several major particle physics experiments, primarily for the detection of neutrinos.

  • Borexino: This experiment at the Gran Sasso National Laboratory in Italy uses a pseudocumene-based scintillator to study solar neutrinos.[3][11] The high radiopurity of the scintillator is essential for this research.

  • NOvA: This long-baseline neutrino oscillation experiment in the US uses a liquid scintillator containing this compound to detect neutrinos.[4]

  • Neutron Detection: Liquid scintillators based on this compound can also be used for neutron detection through pulse shape discrimination (PSD), which distinguishes between signals from different types of particles.[11][12]

Conclusion

This compound is a versatile and high-performance solvent for liquid scintillators used in particle physics research. By following the detailed protocols for preparation, purification, and handling outlined in these application notes, researchers can optimize the performance of their detectors for sensitive and accurate particle detection. The provided data and visualizations serve as a valuable resource for understanding the key properties and processes involved in liquid scintillation with this compound.

References

Application Notes & Protocols for GC-MS Analysis of 1,2,4-Trimethylbenzene in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,4-Trimethylbenzene, an aromatic hydrocarbon, is a component of petroleum products and is used in the manufacturing of dyes, pharmaceuticals, and resins. Its presence in the environment is a concern due to potential human health effects, including respiratory and neurological issues. Accurate and sensitive analytical methods are crucial for monitoring its levels in various environmental matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique for the determination of this compound. This document provides detailed application notes and protocols for the GC-MS analysis of this compound in environmental samples, intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Analytical Principle

The analysis of this compound in environmental samples by GC-MS typically involves a sample preparation step to isolate and concentrate the analyte, followed by separation on a gas chromatographic column and detection by a mass spectrometer. For water samples, purge and trap is a common and effective technique.[1] For air samples, collection on adsorbent tubes followed by thermal or solvent desorption is standard. Soil and other solid samples require extraction with an appropriate organic solvent. The mass spectrometer provides high selectivity and sensitivity, allowing for positive identification and quantification of this compound, even in complex matrices.

Quantitative Data Summary

The following tables summarize key quantitative data related to the GC-MS analysis of this compound.

Table 1: Method Detection and Quantitation Limits

ParameterMatrixMethodValueReference
Method Detection Limit (MDL)WaterUSEPA Method 524.30.015 µg/L (ppb)[2][3]
Practical Quantitation Level (PQL)WaterUSEPA Method 524.30.08 µg/L (ppb)[2][3]
Detection LimitSerumGC/FID0.01 ppm[4][5]
Limit of Detection (LOD)Simple MixtureSPME-rapid GC-MS27 ng/mL ± 6 ng/mL to 41 ng/mL ± 13 ng/mL[6]

Table 2: Reported Environmental Concentrations

Environmental MatrixLocation/StudyConcentration RangeReference
GroundwaterSouthern Ontario Landfills14 - 53 µg/L[7]
GroundwaterLeaking Gasoline Tank1.73 mg/L[7]
GroundwaterWisconsin (1998)Mean: 54 µg/L, High: 5800 µg/L[8]
Drinking WaterCincinnati, OH (1980)127 ng/L[7]
Drinking WaterKitakyushu, Japan3.3 ppb[7]
Ambient Air (Urban/Suburban US)Brodzinsky and Singh (1982)Mean: 1.2 ppb (5.9 µg/m³)[1]
Ambient Air (Rural/Remote US)Brodzinsky and Singh (1982)Mean: 0.580 ppb (2.8 µg/m³)[1]

Experimental Protocols

Protocol 1: Analysis of this compound in Water by Purge and Trap GC-MS (Based on USEPA Method 524.3)

This protocol is suitable for the determination of this compound in drinking water and raw source water.

1. Sample Collection and Preservation:

  • Collect samples in 40-mL glass vials with PTFE-lined screw caps.

  • Ensure no headspace is present in the vials.

  • If residual chlorine is present, add a dechlorinating agent (e.g., ascorbic acid).

  • Store samples at ≤6 °C and protect from light. Analyze within 14 days.

2. Purge and Trap Procedure:

  • Use a standard purge and trap system connected to the GC-MS.

  • For each sample, purge with an inert gas (e.g., helium) at a defined flow rate (e.g., 40 mL/min) for a specific time (e.g., 11 minutes).

  • The volatile organic compounds, including this compound, are transferred from the aqueous phase to the vapor phase and trapped on an adsorbent trap (e.g., a multi-bed trap containing materials like Tenax®, silica (B1680970) gel, and charcoal).

  • After purging, the trap is heated to desorb the trapped compounds onto the GC column.

3. GC-MS Parameters:

ParameterSetting
Gas Chromatograph
ColumnDB-5 (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1 mL/min
Inlet Temperature200 °C
Oven ProgramInitial temp 35 °C, hold for 2 min, ramp to 180 °C at 10 °C/min, then ramp to 220 °C at 20 °C/min, hold for 2 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Mass Rangem/z 40-550
Scan Rate5.9 scans/s

4. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in methanol (B129727).

  • Analyze the standards using the same purge and trap GC-MS method as the samples.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Quantify this compound in samples by comparing their peak areas to the calibration curve.

Protocol 2: Analysis of this compound in Air by Thermal Desorption GC-MS

This protocol is suitable for the analysis of this compound in workplace or ambient air.

1. Sample Collection:

  • Use personal sampling pumps to draw a known volume of air through sorbent tubes (e.g., charcoal tubes).[9]

  • Alternatively, use passive samplers containing a suitable adsorbent.[9]

  • Seal the tubes after sampling and store them at a low temperature until analysis.

2. Sample Preparation (Solvent Extraction for OSHA Method 1020): [9]

  • Carefully break the ends of the sorbent tube and transfer the adsorbent material to a 2-mL vial.[9]

  • Add 1.0 mL of extraction solvent (e.g., 99:1 carbon disulfide/N,N-dimethylformamide).[9]

  • Seal the vial and shake for 30 minutes to extract the analytes.[9]

  • Inject an aliquot of the extract into the GC-MS.

3. GC-MS Parameters:

  • Use similar GC-MS parameters as described in Protocol 1, with appropriate adjustments to the injection and oven temperature program based on the solvent used.

4. Calibration and Quantification:

  • Prepare calibration standards by spiking known amounts of this compound onto blank sorbent tubes and processing them in the same manner as the samples.

  • Alternatively, prepare standards in the extraction solvent.[9]

  • Construct a calibration curve and quantify the samples.

Protocol 3: Analysis of this compound in Soil and Sediment by Headspace or Solvent Extraction GC-MS

1. Sample Collection and Storage:

  • Collect soil or sediment samples in glass jars with PTFE-lined caps.

  • Store samples at 4 °C and analyze as soon as possible.

2. Sample Preparation (Solvent Extraction):

  • Weigh a portion of the sample (e.g., 5-10 g) into a centrifuge tube.

  • Add a known volume of a suitable extraction solvent (e.g., methanol or dichloromethane).

  • Spike with a surrogate standard.

  • Vortex or sonicate the sample for a set period (e.g., 15-30 minutes).

  • Centrifuge the sample to separate the solid and liquid phases.

  • Analyze an aliquot of the supernatant by GC-MS.

3. Sample Preparation (Static Headspace):

  • Place a known weight of the sample into a headspace vial.

  • Add a matrix-modifying solution if necessary.

  • Seal the vial and place it in the headspace autosampler.

  • Heat the vial at a specific temperature for a set time to allow the volatile compounds to partition into the headspace.

  • Inject a portion of the headspace gas into the GC-MS.

4. GC-MS Parameters:

  • Use similar GC-MS parameters as described in Protocol 1. The injection method will vary depending on the sample preparation technique (liquid injection for solvent extract, gas injection for headspace).

5. Calibration and Quantification:

  • Prepare calibration standards in the same solvent used for extraction or by spiking blank soil/sediment samples.

  • Analyze the standards using the same method as the samples and construct a calibration curve.

Visualization of Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Water Water Sample PurgeTrap Purge and Trap Water->PurgeTrap Air Air Sample SolventExtractionAir Solvent/Thermal Desorption Air->SolventExtractionAir Soil Soil/Sediment Sample SolventExtractionSoil Solvent Extraction / Headspace Soil->SolventExtractionSoil GC_Inlet GC Inlet PurgeTrap->GC_Inlet Desorption SolventExtractionAir->GC_Inlet Injection SolventExtractionSoil->GC_Inlet Injection GC_Column GC Column Separation GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Detection) GC_Column->MS_Detector DataAcquisition Data Acquisition MS_Detector->DataAcquisition Identification Identification (Mass Spectrum) DataAcquisition->Identification Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Workflow for GC-MS Analysis of this compound.

References

Application Notes and Protocols for the Synthesis of Fine Chemicals from 1,2,4-Trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trimethylbenzene, also known as pseudocumene, is a readily available aromatic hydrocarbon derived from the C9 aromatic fraction of petroleum distillation. Its unique substitution pattern makes it a versatile and economically important starting material for the synthesis of a variety of high-value fine chemicals. These derivatives are crucial intermediates in the production of high-performance polymers, plasticizers, dyes, and vital pharmaceuticals like Vitamin E.[1] This document provides detailed application notes and experimental protocols for the synthesis of key fine chemicals from this compound.

The primary synthetic transformations of this compound involve selective oxidation of its methyl groups or methylation of the aromatic ring. These reactions lead to commercially significant products including trimellitic anhydride, pyromellitic dianhydride (PMDA), and precursors for Vitamin E synthesis such as 2,3,5-trimethylbenzoquinone (TMBQ) and 2,3,5-trimethylhydroquinone (TMHQ).

Synthesis_Pathways cluster_oxidation Oxidation Pathways cluster_alkylation_oxidation Alkylation & Oxidation Pathway TMB This compound (Pseudocumene) TMA Trimellitic Acid TMB->TMA Liquid-Phase Air Oxidation TMBQ 2,3,5-Trimethyl- benzoquinone (TMBQ) TMB->TMBQ Oxidation (e.g., H₂O₂) Intermediate Alkylated Intermediate TMB->Intermediate Alkylation (e.g., Dichloroethane) TMAH Trimellitic Anhydride TMA->TMAH Dehydration TMHQ 2,3,5-Trimethyl- hydroquinone (TMHQ) TMBQ->TMHQ Hydrogenation PMDA Pyromellitic Dianhydride (PMDA) Intermediate->PMDA Oxidation Trimellitic_Anhydride_Workflow start Start charge_reactor Charge Reactor: - this compound - Acetic Acid - Catalyst (Co/Mn/Br) start->charge_reactor oxidation Liquid-Phase Oxidation (140-230°C, 4-30 bar, Air) charge_reactor->oxidation cool_crystallize Cool Reaction Mixture & Crystallize Trimellitic Acid oxidation->cool_crystallize filter_wash Filter and Wash Crude Trimellitic Acid cool_crystallize->filter_wash dehydrate Thermal Dehydration (>200°C) filter_wash->dehydrate purify Purify Anhydride (Vacuum Distillation) dehydrate->purify end End Product: Trimellitic Anhydride purify->end PMDA_Workflow start Start mix_reactants Mix Feedstock: - this compound - Dichloroethane - AlCl₃ start->mix_reactants alkylation Alkylation Step (Forms Intermediate) mix_reactants->alkylation separation Separate Intermediate alkylation->separation oxidation Catalytic Oxidation (Fixed Bed with Ni-Mo/ZrO₂) separation->oxidation isolation Isolate PMDA (Desublimation) oxidation->isolation end End Product: Pyromellitic Dianhydride isolation->end VitaminE_Precursor_Workflow start Start: This compound mix_reagents Mix Reagents: - 1,2,4-TMB - Phthalic Anhydride - H₂O₂ start->mix_reagents oxidation Solvent-Free Oxidation (120°C, 2.5h) mix_reagents->oxidation isolate_tmbq Isolate TMBQ (2,3,5-Trimethylbenzoquinone) oxidation->isolate_tmbq hydrogenation Catalytic Hydrogenation (Pd/C, H₂) isolate_tmbq->hydrogenation isolate_tmhq Isolate TMHQ (2,3,5-Trimethylhydroquinone) hydrogenation->isolate_tmhq end End Product: Vitamin E Precursor isolate_tmhq->end

References

Troubleshooting & Optimization

Technical Support Center: Separation of 1,2,4-Trimethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of 1,2,4-trimethylbenzene and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental separation of these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound from its isomers?

The main difficulty lies in the very close boiling points of the three trimethylbenzene isomers (1,2,3-trimethylbenzene, this compound, and 1,3,5-trimethylbenzene), which makes their separation by conventional distillation challenging and often inefficient.[1]

Q2: What are the common alternative methods for separating trimethylbenzene isomers?

Due to the limitations of distillation, other techniques are employed, including:

  • Selective Adsorption: This method utilizes adsorbents like molecular sieves (e.g., 10X or 13X) that can selectively adsorb one isomer over others.[1]

  • Gas Chromatography (GC): Capillary GC with specialized stationary phases offers high-resolution separation of these isomers.[2][3][4]

  • Extractive Distillation: This technique involves using a solvent that alters the relative volatilities of the isomers, making them easier to separate by distillation.[5]

Q3: Which trimethylbenzene isomer is also known as pseudocumene?

This compound is also known by the common name pseudocumene.[6][7]

Troubleshooting Guide

Problem 1: Poor or incomplete separation of isomers using Gas Chromatography (GC).

  • Possible Cause 1: Inappropriate GC column (stationary phase).

    • Solution: The choice of the stationary phase is critical for separating isomers with similar boiling points. Moderate polarity columns are often effective.[2] Consider using specialized columns such as star-poly(ε-caprolactone) (star-PCL) or calix[8]resorcinarene-based ionic liquid (C4RA-2IL) capillary columns, which have shown good separation performance for trimethylbenzene isomers.[2][3]

  • Possible Cause 2: Suboptimal temperature program.

    • Solution: The temperature program significantly impacts resolution. An isothermal run may not provide sufficient separation. A temperature ramp can help to resolve the closely eluting peaks. A typical program might start at a lower temperature and ramp up to a higher temperature (e.g., 40°C for 1 min, then ramp to 160°C at 10°C/min).[2][4]

  • Possible Cause 3: Incorrect flow rate.

    • Solution: The carrier gas flow rate affects peak resolution. An optimized flow rate (e.g., 0.6 mL/min) can improve separation.[2][4]

Problem 2: Breakdown of this compound during GC analysis.

  • Possible Cause 1: Active sites in the GC system.

    • Solution: Alkylbenzenes like this compound are generally inert.[9] Breakdown suggests the presence of active sites, which could be caused by contamination in the injector, column, or detector.[9] It is recommended to clean the GC system components. If the issue persists after cleaning, consider deactivating the system.

  • Possible Cause 2: Contamination from previous samples.

    • Solution: If the instrument was previously used for different sample types (e.g., soil samples on a water instrument), carryover can cause unexpected reactions.[9] Purging the system with a solvent like methanol (B129727) may help, but replacing the trap and other contaminated parts might be necessary.[9]

Problem 3: Inefficient separation of isomers using selective adsorption.

  • Possible Cause 1: Suboptimal operating conditions (temperature, pressure, flow rate).

    • Solution: The effectiveness of adsorption is highly dependent on these parameters. For separating 1,2,4- and 1,3,5-trimethylbenzene on molecular sieves 13X using high-pressure carbon dioxide, optimal conditions were found to be around 363 K, 74.8 atm, and a flow rate of 15.0 cm³/min.[1][10]

  • Possible Cause 2: Inappropriate adsorbent.

    • Solution: Not all adsorbents are equally effective. While molecular sieve 13X has shown good results, other materials like Linde 10X molecular sieves have also been used, though they may require a desorbent like toluene.[1] Preliminary testing of different adsorbents is recommended to find the most suitable one for your specific mixture.

Data Presentation

Table 1: Physical Properties of Trimethylbenzene Isomers

Property1,2,3-Trimethylbenzene (Hemimellitene)This compound (Pseudocumene)1,3,5-Trimethylbenzene (Mesitylene)
Molecular Formula C₉H₁₂C₉H₁₂C₉H₁₂
Molecular Weight 120.19 g/mol [11]120.19 g/mol [12]120.19 g/mol
Boiling Point 176.1 °C[11]169-171 °C[6]164.7 °C
Melting Point -25.4 °C[11]-43.8 °C[6]-44.8 °C
Density 0.894 g/cm³0.876 g/cm³[6]0.865 g/cm³
Appearance Colorless liquid[11]Colorless liquid[6][12]Colorless liquid
Odor Distinctive, aromatic[11]Strong, aromatic[6][12]Sweet, aromatic

Experimental Protocols

1. Gas Chromatography (GC) Method for Isomer Separation

This protocol is based on methods that have demonstrated effective separation of trimethylbenzene isomers.[2][4]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Star-poly(ε-caprolactone) (star-PCL) capillary column.

  • Carrier Gas: Nitrogen or Helium.

  • Flow Rate: 0.6 mL/min.

  • Injection: 1 µL of the sample mixture.

  • Temperature Program:

    • Initial temperature: 40°C, hold for 1 minute.

    • Ramp: Increase temperature to 160°C at a rate of 10°C/min.

  • Data Analysis: Identify and quantify isomers based on their retention times and peak areas.

2. Adsorption Separation using Molecular Sieves

This protocol describes the separation of 1,2,4- and 1,3,5-trimethylbenzene using molecular sieves with high-pressure carbon dioxide.[1][10]

  • Adsorbent: Molecular sieves 13X, dried at 423 K for 12 hours.

  • Column: Stainless-steel column packed with approximately 40 g of the adsorbent.

  • Carrier and Desorbent: High-pressure carbon dioxide.

  • Operating Conditions:

    • Temperature: ~363 K

    • Pressure: ~74.8 atm

    • Flow Rate: 15.0 cm³/min

  • Procedure:

    • Inject a pulse of the trimethylbenzene isomer mixture into the carrier stream.

    • The effluent from the column is expanded across a metering valve.

    • Collect the separated isomers in a cold trap.

    • Analyze the composition of the collected fractions using Gas Chromatography (GC).

Visualizations

Isomer_Separation_Workflow cluster_sample Sample Preparation cluster_separation Separation Technique cluster_analysis Analysis & Results Sample Trimethylbenzene Isomer Mixture Separation Separation Method Sample->Separation GC Gas Chromatography Separation->GC Option 1 Adsorption Selective Adsorption Separation->Adsorption Option 2 Analysis Analysis (e.g., GC-FID) GC->Analysis Adsorption->Analysis Results Separated Isomers (1,2,4-TMB, etc.) Analysis->Results

Caption: General workflow for the separation and analysis of trimethylbenzene isomers.

Troubleshooting_Logic cluster_gc Gas Chromatography cluster_adsorption Adsorption Start Poor Isomer Separation CheckMethod Separation Method? Start->CheckMethod GC_Issues GC Troubleshooting CheckMethod->GC_Issues GC Adsorption_Issues Adsorption Troubleshooting CheckMethod->Adsorption_Issues Adsorption CheckColumn Check GC Column GC_Issues->CheckColumn CheckConditions Optimize P, T, Flow Adsorption_Issues->CheckConditions CheckTemp Optimize Temperature Program CheckColumn->CheckTemp CheckFlow Adjust Flow Rate CheckTemp->CheckFlow CheckAdsorbent Verify Adsorbent Suitability CheckConditions->CheckAdsorbent

Caption: A logical flow diagram for troubleshooting poor isomer separation.

References

Optimizing 1,2,4-Trimethylbenzene Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the production of 1,2,4-Trimethylbenzene (also known as pseudocumene). This guide addresses common challenges encountered during synthesis, offering detailed experimental protocols and data-driven insights to enhance yield, purity, and process efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors, primarily related to catalyst activity, reaction conditions, and the purity of starting materials.

  • Catalyst Deactivation: The most common cause is the deactivation of the zeolite catalyst (e.g., HZSM-5) due to coke formation on its surface. This blocks the active sites and reduces catalytic efficiency.

    • Solution: Implement a catalyst regeneration protocol. A typical procedure involves a controlled burn-off of the coke in a stream of air or an inert gas containing a low concentration of oxygen at elevated temperatures.

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences both the conversion of reactants and the selectivity towards this compound.

    • Solution: Optimize the reaction temperature. For toluene (B28343) methylation, temperatures are typically in the range of 400-500°C. For xylene disproportionation, a similar range is often employed. Conduct small-scale experiments to determine the optimal temperature for your specific setup and catalyst.

  • Incorrect Reactant Molar Ratio: The ratio of reactants, such as toluene to methanol (B129727) in methylation, is crucial for maximizing the yield of the desired product while minimizing side reactions.

    • Solution: Adjust the molar ratio of your reactants. For instance, in the transalkylation of this compound with toluene, an equimolar ratio is often found to be optimal for maximizing xylene (a precursor) yield.[1][2]

  • Impure Reactants or Solvents: The presence of water or other impurities in the reactants or solvent can poison the catalyst and interfere with the reaction.

    • Solution: Ensure all reactants and solvents are anhydrous and of high purity. Use freshly dried solvents and store reactants under inert atmosphere.

Issue 2: Poor Selectivity and Formation of Isomers

Q: My product mixture contains a high percentage of other trimethylbenzene isomers (1,2,3- and 1,3,5-trimethylbenzene) and other byproducts. How can I improve the selectivity for this compound?

A: Poor selectivity is often a result of side reactions like isomerization and disproportionation occurring alongside the main reaction.

  • Isomerization: The desired this compound can isomerize to the more thermodynamically stable 1,3,5-trimethylbenzene or the sterically hindered 1,2,3-trimethylbenzene.

    • Solution: Modify the catalyst to enhance shape selectivity. For zeolite catalysts like ZSM-5, this can be achieved by depositing a layer of silica (B1680970) on the external surface to passivate non-selective acid sites. This hinders the isomerization of the product once it has formed within the zeolite pores.

  • Disproportionation: Toluene can disproportionate to form benzene (B151609) and xylenes (B1142099), and xylenes can further react. Similarly, this compound can disproportionate to form xylenes and tetramethylbenzenes.[3][4][5][6]

    • Solution: Control the reaction temperature and contact time. Higher temperatures can favor disproportionation.[1] Optimizing the catalyst's acidity can also help to suppress these unwanted side reactions.

Issue 3: Catalyst Deactivation and Regeneration

Q: My catalyst performance is degrading over time. How can I effectively regenerate my ZSM-5 catalyst?

A: Catalyst deactivation is primarily caused by the deposition of carbonaceous materials (coke) on the catalyst surface.

  • Regeneration Protocol: A common method for regenerating coked ZSM-5 catalysts is controlled oxidation.

    • Procedure:

      • Purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature to remove any adsorbed hydrocarbons.

      • Gradually introduce a stream of air or a mixture of oxygen in nitrogen (typically 1-5% O₂) into the reactor.

      • Slowly ramp up the temperature to a calcination temperature, typically between 450°C and 550°C.

      • Hold at this temperature for several hours until the coke is completely burned off. The end of the regeneration process is often indicated by the cessation of CO₂ evolution in the off-gas.

      • Cool the reactor under an inert gas stream.

  • Monitoring Regeneration: The effectiveness of the regeneration can be monitored by analyzing the off-gas for CO and CO₂. The restoration of catalyst activity should be confirmed by running a standard reaction and comparing the yield and selectivity to that of the fresh catalyst.

Data Presentation

Table 1: Comparison of this compound Production Methods

Production MethodReactantsCatalystTypical Temperature (°C)Typical Pressure (atm)Toluene Conversion (%)1,2,4-TMB Selectivity (%)Key Challenges
Toluene Methylation Toluene, MethanolH-ZSM-5400 - 5001 - 2015 - 3030 - 50Catalyst deactivation, formation of other xylene isomers, coking.
Xylene Disproportionation Xylene isomersMordenite, ZSM-5, Beta Zeolite350 - 50010 - 5040 - 60 (Xylene Conversion)Varies with feedIsomer separation, catalyst deactivation.
Transalkylation Toluene, C9+ AromaticsUSY Zeolite, Beta Zeolite400 - 50020 - 4030 - 50High (in TMB fraction)Complex feed composition, catalyst stability.

Note: The values presented are approximate and can vary significantly based on specific catalyst formulations, reactor design, and operating conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Toluene Methylation over H-ZSM-5

1. Catalyst Activation:

  • Place the required amount of H-ZSM-5 catalyst in a fixed-bed reactor.
  • Heat the catalyst under a flow of dry nitrogen to 500°C at a rate of 10°C/min.
  • Hold at 500°C for 4 hours to ensure the removal of any adsorbed water.
  • Cool the catalyst to the desired reaction temperature under a nitrogen atmosphere.

2. Reaction Procedure:

  • Set the reactor temperature to 450°C and the pressure to 1 atm.
  • Introduce a liquid feed consisting of a 2:1 molar ratio of toluene to methanol into a vaporizer.
  • The vaporized feed is then passed through the catalyst bed at a weight hourly space velocity (WHSV) of 2 h⁻¹.
  • The reactor effluent is cooled to condense the liquid products, which are collected in a cold trap.
  • Non-condensable gases are vented or collected for analysis.

3. Product Analysis:

  • The collected liquid product is analyzed by gas chromatography (GC) using a suitable column (e.g., a capillary column with a non-polar stationary phase) to determine the conversion of toluene and the selectivity for this compound and other products.

Protocol 2: Catalyst Regeneration for Coked H-ZSM-5

1. Preparation:

  • After the reaction, stop the reactant feed and purge the reactor with nitrogen for 1 hour at the reaction temperature to remove residual hydrocarbons.

2. Coke Combustion:

  • While maintaining the nitrogen flow, gradually introduce a controlled flow of dry air into the reactor, ensuring the oxygen concentration does not exceed 5%.
  • Increase the reactor temperature to 550°C at a rate of 5°C/min.
  • Hold the temperature at 550°C for 6 hours, or until the analysis of the effluent gas shows no more CO₂ production.
  • Stop the airflow and switch back to a pure nitrogen flow.

3. Cool Down:

  • Cool the reactor down to the desired reaction temperature for the next run under a nitrogen atmosphere.

Visualizations

Toluene_Methylation_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation catalyst_prep Activate H-ZSM-5 Catalyst (500°C, N2 flow) reactor Fixed-Bed Reactor (450°C, 1 atm, WHSV=2 h⁻¹) catalyst_prep->reactor feed_prep Prepare Toluene & Methanol Feed (2:1 molar ratio) vaporization Vaporize Feed feed_prep->vaporization vaporization->reactor condensation Condense Products (Cold Trap) reactor->condensation gc_analysis Gas Chromatography (GC) Analysis condensation->gc_analysis product This compound (and isomers) gc_analysis->product Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of this compound cause1 Catalyst Deactivation (Coking) start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Incorrect Reactant Ratio start->cause3 cause4 Impure Reactants start->cause4 solution1 Regenerate Catalyst (Controlled Oxidation) cause1->solution1 solution2 Optimize Temperature (e.g., 400-500°C) cause2->solution2 solution3 Adjust Molar Ratio (e.g., Toluene:Methanol) cause3->solution3 solution4 Use Anhydrous/High-Purity Reactants cause4->solution4 Catalyst_Regeneration_Cycle Active_Catalyst Active H-ZSM-5 Reaction Toluene Methylation Reaction Active_Catalyst->Reaction Deactivated_Catalyst Coked H-ZSM-5 Reaction->Deactivated_Catalyst Coke Deposition Regeneration Regeneration (Oxidation at 550°C) Deactivated_Catalyst->Regeneration Regeneration->Active_Catalyst Coke Removal

References

Technical Support Center: Synthesis of 1,2,4-Trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-trimethylbenzene (pseudocumene).

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial and laboratory methods for synthesizing this compound?

A1: Industrially, this compound is most commonly isolated from the C9 aromatic fraction during petroleum distillation, where it constitutes approximately 40% of this fraction.[1] Synthetic routes, often employed in laboratory settings, include:

  • Methylation of toluene (B28343) and xylenes (B1142099): This involves the addition of methyl groups to toluene or xylene precursors using a suitable methylating agent and catalyst.[1]

  • Disproportionation of xylene: This process involves the redistribution of methyl groups from xylene molecules, typically over an aluminosilicate (B74896) catalyst, to form toluene and trimethylbenzenes.[1]

  • Friedel-Crafts Alkylation: A classic organic synthesis method involving the alkylation of a suitable aromatic substrate (e.g., xylene) with an alkylating agent in the presence of a Lewis acid catalyst.

Q2: What are the main byproducts I should expect in the synthesis of this compound?

A2: The most common byproducts are the other isomers of trimethylbenzene: 1,3,5-trimethylbenzene (mesitylene) and 1,2,3-trimethylbenzene (B126466) (hemimellitene).[2] Depending on the synthesis route and reaction conditions, other byproducts can include:

  • Tetramethylbenzenes (TeMBs): Formed from the further methylation or disproportionation of trimethylbenzenes.[2]

  • Benzene (B151609) and Toluene: Can be formed through dealkylation or disproportionation reactions.

  • Other C9+ aromatics: Such as ethyltoluenes, can be produced as byproducts of secondary alkylation reactions.[3]

  • Polyalkylated products: In Friedel-Crafts reactions, the addition of multiple alkyl groups to the aromatic ring can occur.

Q3: Why is the separation of this compound from its isomers challenging?

A3: The isomers of trimethylbenzene have very close boiling points, which makes their separation by conventional distillation difficult and inefficient. This necessitates the use of alternative separation techniques such as selective adsorption or crystallization.

Q4: Can I use Friedel-Crafts acylation to synthesize a precursor to this compound?

A4: Yes, Friedel-Crafts acylation can offer better control and avoid some of the issues associated with Friedel-Crafts alkylation, such as polyalkylation and carbocation rearrangements. For instance, you could acylate a xylene isomer and then reduce the ketone to an alkyl group. This two-step process can sometimes provide a more selective route to the desired polysubstituted benzene.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Yield in Friedel-Crafts Synthesis

Q: My Friedel-Crafts reaction to synthesize this compound has a very low yield. What are the common causes?

A: Low or no yield in Friedel-Crafts reactions can often be attributed to the following factors:

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Any moisture will deactivate the catalyst.[4]

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on your starting aromatic compound can deactivate the ring towards electrophilic substitution, hindering the reaction.[4]

  • Insufficient Catalyst: In some cases, especially with acylation, the product can form a complex with the Lewis acid, rendering it inactive. A stoichiometric amount of the catalyst may be necessary.[4]

  • Substrate Reactivity: Starting materials with amine (-NH₂) or hydroxyl (-OH) groups can react with the Lewis acid catalyst, leading to its deactivation.[4]

Issue 2: Formation of a Complex Mixture of Isomers

Q: My product mixture contains a high percentage of undesired trimethylbenzene isomers. How can I improve the selectivity for this compound?

A: The formation of multiple isomers is a common challenge. To improve selectivity:

  • Catalyst Choice: The type of catalyst, particularly in zeolite-catalyzed reactions, can significantly influence isomer distribution due to shape selectivity. For instance, modified ZSM-5 zeolites have been shown to favor the formation of specific xylene isomers in toluene disproportionation, and similar principles apply to trimethylbenzene synthesis.[5]

  • Reaction Temperature: Temperature can affect the thermodynamic versus kinetic control of the reaction. Experiment with a range of temperatures to find the optimal conditions for the desired isomer.

  • Starting Material: The choice of the starting xylene isomer (ortho, meta, or para) will influence the position of the third methyl group. For example, alkylating m-xylene (B151644) would be a logical starting point for synthesizing this compound.

Issue 3: Presence of Polyalkylated or Rearranged Byproducts

Q: I am observing significant amounts of tetramethylbenzenes and other unexpected alkylated products. What is causing this and how can I minimize it?

A: These byproducts are typically a result of over-alkylation or carbocation rearrangements, especially in Friedel-Crafts alkylation:

  • Polyalkylation: The initial alkylation product (this compound) is more reactive than the starting material (e.g., xylene), leading to further alkylation. To minimize this, use a large excess of the aromatic substrate relative to the alkylating agent.

  • Carbocation Rearrangement: If your alkylating agent can form a more stable carbocation through a hydride or methyl shift, you will obtain a mixture of products with rearranged alkyl groups. Using an alkylating agent that forms a stable carbocation without rearrangement, or using Friedel-Crafts acylation followed by reduction, can circumvent this issue.[6]

Data Presentation

Table 1: Product Distribution in Toluene Methylation and Transalkylation Reactions

ReactionCatalystTemperature (°C)Toluene Conversion (%)Product/ByproductSelectivity/Yield (%)Reference
Toluene MethylationP-treated ZSM-545310.72p-Xylene90.20 (in total xylenes)[3]
m-Xylene(part of remaining 9.8%)[3]
o-Xylene(part of remaining 9.8%)[3]
Trimethylbenzene0.34 (wt%)[3]
Transalkylation of 1,2,4-TMB with TolueneCe-modified NaX Zeolite45044.96Xylenes55.13[2]
Tetramethylbenzenes(Major side-product)[2]
1,3,5-TMB & 1,2,3-TMB(Isomerization products)[2]

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of m-Xylene with a Methylating Agent

This protocol is a representative procedure for the synthesis of this compound via Friedel-Crafts alkylation.

Materials:

  • m-Xylene (anhydrous)

  • Methyl chloride or other suitable methylating agent

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM) as solvent

  • Ice bath

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Drying tube (e.g., with calcium chloride)

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Set up an oven-dried round-bottom flask with a magnetic stirrer, and a reflux condenser fitted with a drying tube.

  • In the flask, add anhydrous m-xylene and anhydrous DCM.

  • Cool the flask in an ice bath to 0°C.

  • Slowly and carefully add anhydrous aluminum chloride to the stirred solution.

  • Bubble methyl chloride gas through the solution or add the liquid methylating agent dropwise over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress using Gas Chromatography (GC).

  • Upon completion, quench the reaction by carefully and slowly pouring the mixture over crushed ice.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation or column chromatography to isolate this compound.

Protocol 2: Toluene Disproportionation using a Zeolite Catalyst

This protocol outlines a general procedure for the synthesis of a mixture of xylenes and trimethylbenzenes from toluene.

Materials:

  • Toluene (anhydrous)

  • ZSM-5 or other suitable zeolite catalyst

  • Fixed-bed reactor tube (e.g., quartz or stainless steel)

  • Tube furnace

  • High-pressure liquid pump

  • Gas flow controller (for carrier gas, e.g., N₂)

  • Condenser and collection flask

Procedure:

  • Pack the fixed-bed reactor with the zeolite catalyst.

  • Place the reactor in a tube furnace and heat to the desired reaction temperature (e.g., 400-500°C) under a flow of inert gas (e.g., nitrogen).

  • Using a high-pressure liquid pump, introduce anhydrous toluene into the reactor at a specific weight hourly space velocity (WHSV).

  • The reaction products exit the reactor and pass through a condenser to liquefy the aromatic products.

  • Collect the liquid product in a chilled flask.

  • Analyze the product mixture using GC to determine the conversion of toluene and the distribution of products, including benzene, xylenes, and trimethylbenzene isomers.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Route cluster_product Reaction Mixture cluster_purification Purification cluster_final Final Products start_toluene Toluene methylation Methylation start_toluene->methylation start_xylene Xylene start_xylene->methylation disproportionation Disproportionation start_xylene->disproportionation alkylation Friedel-Crafts Alkylation start_xylene->alkylation crude_product Crude Product Mixture (1,2,4-TMB, Isomers, Byproducts) methylation->crude_product disproportionation->crude_product alkylation->crude_product separation Separation (e.g., Adsorption, Distillation) crude_product->separation final_product This compound separation->final_product byproducts Byproducts (Isomers, TeMBs, etc.) separation->byproducts

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting_Guide cluster_catalyst Catalyst Issues cluster_substrate Substrate Issues cluster_conditions Reaction Conditions cluster_solution Potential Solutions start Low or No Product Yield? catalyst_inactive Is the catalyst active? (Check for moisture) start->catalyst_inactive Yes substrate_deactivated Is the aromatic ring deactivated? (Electron-withdrawing groups) start->substrate_deactivated Yes temp_pressure Are temperature and pressure optimal? start->temp_pressure Yes catalyst_amount Is catalyst amount sufficient? (Stoichiometric for acylation) catalyst_inactive->catalyst_amount solution_dry Use anhydrous reagents/glassware catalyst_inactive->solution_dry solution_catalyst Increase catalyst loading catalyst_amount->solution_catalyst substrate_reacts Does substrate react with catalyst? (-NH2, -OH groups) substrate_deactivated->substrate_reacts solution_substrate Choose an appropriate substrate substrate_deactivated->solution_substrate substrate_reacts->solution_substrate solution_conditions Optimize reaction conditions temp_pressure->solution_conditions

Caption: Troubleshooting workflow for low yield in Friedel-Crafts synthesis of this compound.

References

Technical Support Center: Interference of 1,2,4-Trimethylbenzene in Analytical Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the interference of 1,2,4-trimethylbenzene in analytical measurements.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is this compound and where is it commonly found?

    • In which analytical techniques is this compound a known interferent?

    • How does this compound interference manifest in analytical data?

    • What are the primary mechanisms of interference?

  • Troubleshooting Guides

    • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

    • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Experimental Protocols

    • Protocol 1: GC-MS Method Optimization to Resolve this compound from BTEX Compounds

    • Protocol 2: Sample Preparation for Mitigation of Aromatic Hydrocarbon Interference in Water Samples

  • Quantitative Interference Data (Illustrative)

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly found?

A1: this compound, also known as pseudocumene, is an aromatic hydrocarbon with the chemical formula C₉H₁₂. It is a colorless liquid with a strong, characteristic odor. It is a major component of the C9 aromatic hydrocarbon fraction, which is produced during petroleum refining.[1]

Common sources and applications where this compound may be present as a potential interferent include:

  • Petroleum Products: It is a significant component of gasoline and other fuels.[2]

  • Solvents: It is used in the manufacturing of dyes, perfumes, resins, and as a solvent in liquid scintillation counting solutions.[3][4]

  • Environmental Samples: Due to its widespread use, it can be found as a contaminant in water, soil, and air samples, particularly in industrial areas.[5]

  • Industrial Processes: It is used in the synthesis of trimellitic anhydride (B1165640) and other chemicals.

Q2: In which analytical techniques is this compound a known interferent?

A2: The primary analytical techniques where this compound interference is a concern are:

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): This is the most common area of interference, particularly in the analysis of other volatile organic compounds (VOCs) like benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX).[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While less common as a direct interferent in the mobile phase, its presence in a sample matrix can contribute to matrix effects, such as ion suppression.

Q3: How does this compound interference manifest in analytical data?

A3: Interference from this compound can appear in several ways:

  • Co-elution: In GC, it may elute at a similar retention time as other analytes, leading to overlapping or unresolved peaks. This is a common issue with its isomers (1,2,3- and 1,3,5-trimethylbenzene) and other aromatic hydrocarbons.[2]

  • Peak Tailing or Broadening: High concentrations of this compound can overload the analytical column, causing poor peak shape for both itself and nearby eluting compounds.

  • Inaccurate Quantification: Co-elution leads to an overestimation of the analyte of interest if the detector response is cumulative.

  • Misidentification: In mass spectrometry, if the mass spectra of the co-eluting compounds have overlapping fragment ions, it can lead to incorrect compound identification.

  • Ion Suppression or Enhancement (LC-MS): In the electrospray ionization (ESI) source of an LC-MS, co-eluting compounds from the sample matrix, including aromatic hydrocarbons, can affect the ionization efficiency of the target analyte, leading to a decrease (suppression) or increase (enhancement) in its signal intensity.

Q4: What are the primary mechanisms of interference?

A4: The main mechanisms of interference are:

  • Chromatographic Co-elution (GC): Due to similar physicochemical properties (boiling point, polarity) to other aromatic hydrocarbons, this compound can have very close retention times on common non-polar and semi-polar GC columns.

  • Matrix Effects (LC-MS): The presence of this compound and other matrix components can alter the physical and chemical properties of the ESI droplets, affecting the desolvation and ionization of the target analyte. This competition for charge and surface area in the ESI droplet is a primary cause of ion suppression.

Troubleshooting Guides

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Problem: Unresolved or co-eluting peaks observed in the region of this compound and other VOCs (e.g., xylenes).

dot graph TD { A[Start: Unresolved Peaks] --> B{Isolate the Issue}; B --> C{Check Chromatogram}; C --> D{Are all peaks affected?}; D -- Yes --> E[Suspect System-wide Issue (e.g., column installation, leaks)]; D -- No --> F[Suspect Co-elution or Method Optimization Needed]; F --> G{Optimize GC Method}; G --> H[Modify Temperature Program (slower ramp rate)]; G --> I[Adjust Carrier Gas Flow Rate (optimize for resolution)]; G --> J{Change GC Column}; J --> K[Select a column with a different selectivity (e.g., more polar phase)]; F --> L{Improve Sample Preparation}; L --> M[Implement selective extraction to remove interferents]; subgraph Legend direction LR subgraph Node_Colors Start [style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Process [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Result [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end end

} enddot Caption: Troubleshooting workflow for co-elution issues in GC analysis.

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Chromatographic Resolution 1. Optimize Temperature Program: Decrease the oven ramp rate (e.g., from 10°C/min to 5°C/min) in the elution range of the target analytes.Improved separation between this compound and co-eluting compounds.
2. Change GC Column: Switch to a column with a different stationary phase that offers different selectivity for aromatic hydrocarbons. For example, if using a non-polar DB-5 or HP-5 column, consider a more polar column like a WAX or a column with a cyanopropylphenyl phase.[6][7][8]Enhanced resolution of isomers and other closely eluting compounds.
3. Adjust Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium) to achieve the best balance between resolution and analysis time.Sharper peaks and improved separation.
Sample Matrix Complexity 1. Sample Dilution: If the concentration of this compound is very high, dilute the sample to avoid column overload.Improved peak shape and better resolution of all compounds.
2. Solid Phase Microextraction (SPME): Use an SPME fiber that selectively extracts the target analytes over interfering hydrocarbons.Cleaner chromatogram with reduced interference from the sample matrix.

Problem: Unexpected peaks or baseline instability in GC-MS analysis.

dot graph TD { A[Start: Unexpected Peaks/Baseline Instability] --> B{Initial Checks}; B --> C[Check for Contamination]; C --> D{Run a Solvent Blank}; D -- Peaks Present --> E[Identify Contamination Source (e.g., solvent, syringe, septum)]; D -- No Peaks --> F[Analyze a Known Standard]; F -- Peaks Still Unexpected --> G[Suspect Sample Breakdown or Matrix Effect]; G --> H[Lower Inlet Temperature]; G --> I[Check for Active Sites in Liner/Column]; F -- Peaks as Expected --> J[Issue is with the Unknown Sample];

} enddot Caption: Troubleshooting for unexpected peaks and baseline issues in GC-MS.

Potential Cause Troubleshooting Step Expected Outcome
System Contamination 1. Check for Carryover: Inject a solvent blank immediately after a concentrated sample. If peaks corresponding to this compound or other analytes appear, carryover is occurring.Identification of the source of carryover (e.g., injector, syringe).
2. Clean the Injector: Replace the liner and septum. Clean the injector port according to the manufacturer's instructions.Elimination of ghost peaks and a stable baseline.
Analyte Degradation 1. Lower Inlet Temperature: High inlet temperatures can cause degradation of some compounds. Gradually lower the inlet temperature to see if the unexpected peaks disappear.Reduction or elimination of degradation products.
2. Use an Inert Liner: Active sites in the injector liner can promote degradation. Use a deactivated (silanized) liner.Improved peak shape and reduced appearance of unexpected peaks.[9]

Experimental Protocols

Protocol 1: GC-MS Method Optimization to Resolve this compound from BTEX Compounds

Objective: To develop a GC-MS method that provides baseline resolution of this compound from m/p-xylene and o-xylene.

Instrumentation:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Autosampler

Materials:

  • GC Column: Agilent DB-624 UI (30 m x 0.25 mm, 1.4 µm) or similar mid-polar column

  • Carrier Gas: Helium (99.999% purity)

  • Standard Mix: Certified reference standard containing benzene, toluene, ethylbenzene, m/p-xylene, o-xylene, and this compound in methanol (B129727).

Methodology:

  • Initial GC-MS Conditions:

    • Inlet: Split/Splitless, 250°C, Split ratio 50:1

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program:

      • Initial Temperature: 40°C, hold for 2 minutes

      • Ramp 1: 8°C/min to 120°C

      • Ramp 2: 25°C/min to 220°C, hold for 2 minutes

    • MS Transfer Line: 280°C

    • MS Source: 230°C

    • MS Quadrupole: 150°C

    • Scan Range: 35-350 amu

  • Optimization Steps:

    • Analyze the standard mix with the initial conditions. Observe the resolution between m/p-xylene, o-xylene, and this compound.

    • If co-elution occurs, modify the oven program. Decrease the first ramp rate to 4°C/min to increase the separation in the volatile range.

    • If resolution is still insufficient, consider a different column. A more polar stationary phase, such as a WAX column, can provide alternative selectivity for aromatic compounds.[6]

Expected Results: Baseline resolution (Rs > 1.5) between all target analytes, allowing for accurate integration and quantification.

Protocol 2: Sample Preparation for Mitigation of Aromatic Hydrocarbon Interference in Water Samples

Objective: To selectively extract BTEX compounds from a water sample containing high levels of other aromatic hydrocarbons, including this compound, using Solid Phase Extraction (SPE).

Instrumentation:

  • SPE Manifold

  • Nitrogen Evaporation System

Materials:

  • SPE Cartridges: C18 (500 mg, 6 mL)

  • Solvents: Methanol, Dichloromethane (DCM), Hexane (all HPLC or pesticide grade)

  • Water Sample: Spiked with BTEX and this compound

  • Collection Vials

Methodology:

  • Cartridge Conditioning:

    • Pass 5 mL of DCM through the C18 cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not let the cartridge go dry.

  • Sample Loading:

    • Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of a 40:60 methanol:water solution to remove polar interferences.

    • Dry the cartridge under vacuum or with nitrogen for 10 minutes.

  • Elution:

    • Elute the analytes with 2 x 2 mL of DCM into a collection vial.

  • Concentration:

    • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • Analysis:

    • Analyze the concentrated extract by GC-MS.

Expected Results: The C18 stationary phase will retain the aromatic compounds. The wash step is designed to remove more polar interferences while retaining the less polar BTEX and trimethylbenzene. The final extract will be cleaner than a direct liquid-liquid extraction, potentially reducing matrix effects and improving chromatographic performance.

Quantitative Interference Data (Illustrative)

The following tables provide illustrative data on the potential quantitative impact of this compound interference. Note: This data is for demonstration purposes and the actual impact will vary depending on the specific analytical method and matrix.

Table 1: Illustrative Impact of this compound Co-elution on p-Xylene Quantification by GC-FID

Concentration of p-Xylene (µg/mL)Concentration of this compound (µg/mL)Apparent Concentration of p-Xylene (µg/mL)% Error
1.00.01.00%
1.00.51.4+40%
1.01.01.8+80%
5.01.05.8+16%

Table 2: Illustrative Impact of this compound on Analyte Signal in LC-MS/MS (Ion Suppression)

AnalyteConcentration of Analyte (ng/mL)Concentration of this compound in MatrixAnalyte Peak Area% Signal Suppression
Alprazolam100 µg/mL500,0000%
Alprazolam101 µg/mL350,00030%
Alprazolam1010 µg/mL200,00060%
Warfarin100 µg/mL800,0000%
Warfarin101 µg/mL640,00020%
Warfarin1010 µg/mL400,00050%

References

Technical Support Center: GC-MS Analysis of Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of aromatic hydrocarbons. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the GC-MS analysis of aromatic hydrocarbons.

Chromatography Issues

Problem: Poor Peak Shape (Tailing or Fronting)

Q1: My chromatogram shows significant peak tailing for later-eluting polycyclic aromatic hydrocarbons (PAHs). What are the likely causes and how can I fix it?

A1: Peak tailing for late-eluting PAHs, which are high molecular weight and have high boiling points, is a common problem. It compromises resolution, complicates peak integration, and affects the accuracy of your results.[1][2][3] The primary causes are often related to active sites in the GC system or suboptimal chromatographic conditions.

  • Active Sites: Unwanted chemical interactions can occur with surfaces in the inlet liner, the column itself, or the detector. To address this:

    • Inlet Liner: A dirty or active inlet liner is a frequent cause.[4] Regularly replace or clean the liner. Using a deactivated liner can also prevent interactions.

    • Column Contamination: High-boiling residues from previous injections can contaminate the head of the column.[1][2] Trimming a small portion (10-20 cm) from the column inlet can often restore peak shape.[5]

    • Column Installation: Ensure the column is installed correctly in both the injector and the detector to avoid dead volumes, which can cause peak tailing.[6][7]

  • Suboptimal Temperatures:

    • Injector Temperature: If the injector temperature is too low, it can lead to slow vaporization of high molecular weight PAHs, causing peak tailing. For PAH analysis, higher inlet temperatures (e.g., 310-320°C) are often necessary.[3][4]

    • Oven Temperature Program: A slow temperature ramp rate helps to keep peaks sharp.[3] The initial oven temperature should be low enough to allow for proper focusing of the analytes on the column.[8] The final temperature and hold time must be sufficient to ensure all PAHs elute before the next run.[3]

    • Transfer Line Temperature: Cold spots in the flow path, including the transfer line to the mass spectrometer, can cause peak tailing.[3] Ensure all heated zones are at or above the final oven temperature.[3]

Problem: Poor Resolution of Isomers

Q2: I am struggling to separate critical aromatic hydrocarbon isomers, such as benzo[b]fluoranthene (B1141397) and benzo[k]fluoranthene. What can I do to improve resolution?

A2: The co-elution of structurally similar isomers is a significant challenge in the analysis of aromatic hydrocarbons due to their similar physicochemical properties.[9][10]

  • Column Selection: The choice of GC column is critical.

    • Specialized stationary phases, such as those with liquid crystal phases or specific phenyl substitutions (e.g., 50% phenyl-substituted columns), can provide the unique selectivity needed for isomer separation.[11]

    • Using a longer column or a column with a smaller internal diameter can also increase separation efficiency.

  • Optimize GC Conditions:

    • Temperature Program: A slower oven temperature ramp rate will increase the time analytes spend in the stationary phase, often improving separation.

    • Carrier Gas Flow Rate: Operating at the optimal linear velocity for your carrier gas (e.g., helium) will maximize column efficiency.

  • Advanced Techniques:

    • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique uses two columns with different selectivities to dramatically increase peak capacity and resolve complex mixtures of isomers that are inseparable by single-column GC.[10][11][12]

Mass Spectrometry Issues

Problem: Low Sensitivity/Poor Signal-to-Noise

Q3: The sensitivity for my target aromatic compounds is low, especially for high molecular weight PAHs. How can I improve the signal?

A3: Low sensitivity can be caused by a variety of factors, from sample loss to suboptimal MS parameters.

  • System Contamination:

    • Dirty Ion Source: A contaminated ion source is a common cause of reduced sensitivity.[13] Regular cleaning is essential. The use of halogenated solvents like dichloromethane (B109758) can sometimes lead to the formation of metal chlorides in the ion source, causing signal deterioration.[14]

    • Column Bleed: At high temperatures, the column's stationary phase can degrade and "bleed," creating a high background signal that reduces the signal-to-noise ratio for your analytes.[15][16][17][18][19] Using a low-bleed column is highly recommended for sensitive MS applications.[15]

  • MS Acquisition Mode:

    • Selected Ion Monitoring (SIM): Instead of scanning the full mass range (full scan mode), using SIM mode to monitor only the characteristic ions for your target analytes will significantly increase the dwell time on those ions, thereby improving sensitivity.[20]

  • Injector and Flow Path:

    • Active Sites: As mentioned in the peak tailing section, active sites can irreversibly adsorb analytes, leading to signal loss. Ensure the entire flow path is inert.

    • Injector Discrimination: For samples containing a wide range of volatilities, discrimination in the injector can lead to lower than expected responses for less volatile (higher molecular weight) compounds. Using a splitless injection can help minimize this effect.[21]

Problem: Inaccurate Library Matching and Isomer Identification

Q4: The mass spectral library search provides ambiguous or incorrect identifications for aromatic isomers. Can I rely on the library match?

A4: Relying solely on a mass spectral library match for the identification of aromatic isomers is problematic because many isomers produce nearly identical mass spectra.[22][23]

  • Confirmation with Retention Time: Positive identification should always be confirmed by comparing the retention time of the unknown peak with that of a certified reference standard analyzed under the same conditions.[24]

  • User-Built Libraries: Commercial libraries are generated on different instruments under various conditions, which can lead to slight spectral differences.[22] Creating a user-built library with your own standards on your instrument will provide more reliable matches.[22]

  • Co-elution and Matrix Interference: If an analyte co-elutes with another compound or a matrix component, the resulting mass spectrum will be a composite, leading to a poor library match.[23] Improving chromatographic separation is key to obtaining clean mass spectra.

  • Alternative Techniques: For challenging cases, techniques like GC-VUV (Vacuum Ultraviolet) can provide complementary spectral information that helps to differentiate isomers where MS fails.[25]

Sample and Matrix-Related Issues

Problem: Matrix Effects Compromising Quantitation

Q5: I'm analyzing aromatic hydrocarbons in a complex matrix (e.g., soil, food), and I suspect matrix effects are affecting my results. How can I identify and mitigate this?

A5: Matrix effects, which can either enhance or suppress the analyte signal, are a common challenge in GC-MS analysis of complex samples.[26][27]

  • Identifying Matrix Effects: Analyze a matrix blank and a matrix sample spiked with a known concentration of your analytes. Compare the response of the spiked sample to a standard in a clean solvent at the same concentration. A significant difference in response indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Sample Preparation: More effective sample cleanup is the best way to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) can be used to isolate the aromatic hydrocarbons from the bulk of the matrix.[28]

    • Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix that is similar to your samples. This helps to compensate for the signal enhancement or suppression caused by the matrix.[29]

    • Internal Standards: Using a stable isotope-labeled internal standard that is chemically similar to your analyte and elutes close to it can effectively correct for matrix effects, as the internal standard will be affected in the same way as the analyte.[29]

Frequently Asked Questions (FAQs)

Q6: What is column bleed and how does it affect my analysis of aromatic hydrocarbons?

A6: Column bleed is the natural degradation of the stationary phase of the GC column, which elutes and is detected by the mass spectrometer.[19] It typically appears as a rising baseline at higher temperatures and can introduce characteristic ions (e.g., m/z 207, 281) into your mass spectra.[15][18] High column bleed increases background noise, which reduces sensitivity (lower signal-to-noise), and can interfere with the mass spectra of your target compounds, complicating identification and quantitation.[15][17] To minimize this, use a low-bleed MS-certified column and operate within the column's specified temperature limits.[15][16]

Q7: How often should I perform maintenance on my GC-MS system when analyzing aromatic hydrocarbons, especially in dirty matrices?

A7: The frequency of maintenance depends heavily on the cleanliness of your samples and the number of injections. For complex matrices, a preventative maintenance schedule is crucial.

  • Inlet Septum: Change after every 50-100 injections to prevent leaks.

  • Inlet Liner: Inspect and clean or replace every 50-100 injections, or whenever peak shape degradation is observed.[4]

  • GC Column: Trim the front end of the column (a few cm) whenever you see a decline in peak shape or sensitivity that is not resolved by liner replacement.[1][2]

  • Ion Source: Clean the ion source when sensitivity has significantly decreased or when there is evidence of contamination that persists after other maintenance.

Q8: What are the ideal injection parameters for PAH analysis?

A8: For trace-level analysis of PAHs, a splitless injection is typically preferred.[8][20] This technique transfers the entire sample onto the column, maximizing sensitivity. Key parameters to optimize include:

  • Injector Temperature: High enough to volatilize all PAHs without causing thermal degradation (e.g., 310-320°C).[3][4]

  • Splitless Time: Long enough to allow for the complete transfer of analytes from the liner to the column (typically 0.5-1.5 minutes).

  • Initial Oven Temperature: Should be below the boiling point of the solvent to allow for solvent and analyte focusing at the head of the column.[8]

Experimental Protocols & Data

Protocol: Routine GC Inlet Maintenance

This protocol outlines the steps for replacing the inlet liner and septum, a common procedure to address issues like peak tailing and sample discrimination.

  • Cool Down: Cool the GC inlet to a safe temperature (below 50°C).

  • Vent the MS (if necessary): Follow the manufacturer's instructions to vent the mass spectrometer.

  • Turn off Gases: Turn off the carrier gas flow to the inlet.

  • Remove the Septum Nut: Unscrew the septum retaining nut.

  • Replace Septum: Remove the old septum with forceps and replace it with a new one. Do not overtighten the nut.

  • Remove the Liner: Unscrew the inlet retaining nut and carefully remove the liner with forceps.

  • Install New Liner: Place a new, deactivated liner (with any necessary glass wool) into the inlet.

  • Reassemble: Replace the inlet retaining nut and tighten it.

  • Restore Gas Flow: Turn the carrier gas back on and check for leaks using an electronic leak detector.

  • Heat and Condition: Heat the inlet to the operating temperature and allow the system to equilibrate before running samples.

Data Summary: GC Column Bleed Ions

When troubleshooting background noise or spectral interference, it is helpful to recognize common ions associated with column bleed from typical polysiloxane stationary phases.

Mass-to-Charge (m/z)Common Source/Description
207Characteristic ion from cyclic siloxane (D4) bleed.[15][18]
281Characteristic ion from cyclic siloxane (D5) bleed.[15][18]
73Common fragment from siloxane-based compounds.[18]
355Characteristic ion from cyclic siloxane (D6) bleed.[18]

This table summarizes common background ions originating from stationary phase bleed. The presence of these ions at high intensity, especially as the GC oven temperature increases, is a strong indicator of column bleed.

Visual Troubleshooting Workflows

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_liner Inspect Inlet Liner start->check_liner liner_dirty Liner Dirty or Active? check_liner->liner_dirty replace_liner Clean or Replace Liner liner_dirty->replace_liner Yes check_column Check Column liner_dirty->check_column No resolved Problem Resolved replace_liner->resolved column_contaminated Contamination Suspected? check_column->column_contaminated trim_column Trim 10-20cm from Column Inlet trim_column->resolved column_contaminated->trim_column Yes check_temps Review Temperatures column_contaminated->check_temps No temps_ok Temperatures Optimal? check_temps->temps_ok optimize_temps Increase Injector/Transfer Line Temp. Optimize Oven Program temps_ok->optimize_temps No temps_ok->resolved Yes optimize_temps->resolved

Caption: Troubleshooting workflow for peak tailing issues.

Troubleshooting_Low_Sensitivity start Low Sensitivity check_mode Check Acquisition Mode start->check_mode is_sim Using SIM Mode? check_mode->is_sim use_sim Switch to SIM Mode is_sim->use_sim No check_source Check Ion Source is_sim->check_source Yes resolved Problem Resolved use_sim->resolved source_dirty Ion Source Dirty? check_source->source_dirty clean_source Clean Ion Source source_dirty->clean_source Yes check_bleed Evaluate Column Bleed source_dirty->check_bleed No clean_source->resolved bleed_high High Background Noise? check_bleed->bleed_high replace_column Install Low-Bleed Column bleed_high->replace_column Yes bleed_high->resolved No replace_column->resolved

Caption: Troubleshooting workflow for low sensitivity.

References

Technical Support Center: Transalkylation of Toluene with 1,2,4-Trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on improving the yield of xylene through the transalkylation of toluene (B28343) with 1,2,4-trimethylbenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the transalkylation reaction.

Issue 1: Low Xylene Yield

Possible Cause Suggested Solution
Suboptimal Reaction Temperature Verify the reaction temperature. The optimal range is typically between 400°C and 500°C. Lower temperatures may lead to incomplete reaction, while excessively high temperatures can favor undesirable side reactions like cracking and coking.[1][2][3][4][5]
Incorrect Reactant Molar Ratio An equimolar or near-equimolar ratio of toluene to this compound is often optimal for maximizing xylene yield.[2][6] An excess of this compound can lead to its disproportionation into xylenes (B1142099) and tetramethylbenzenes, while an excess of toluene can result in its own disproportionation to benzene (B151609) and xylenes, affecting the overall desired product distribution.[2]
Inappropriate Catalyst Choice The choice of catalyst is crucial. Large-pore zeolites like Beta, Y, and Mordenite (MOR) are generally preferred over medium-pore zeolites like ZSM-5, which can have diffusion limitations with the bulkier this compound molecule.[6][7] Zeolite Beta has been reported to show high conversion and stability.[1][6][8]
Low Catalyst Acidity Catalyst activity is strongly linked to its acidity. A lower Si/Al ratio in zeolites generally corresponds to a higher concentration of acid sites, which can lead to increased transalkylation activity and xylene yields.[1][6][7] Consider using a zeolite with a lower Si/Al ratio.
Insufficient Reaction Pressure Operating at elevated pressures (e.g., 10 bar) can improve catalyst performance and reduce pore blockage, leading to higher yields.[1]
High Space Velocity (WHSV) A high Weight Hourly Space Velocity (WHSV) may not allow for sufficient residence time for the reactants to interact with the catalyst. A typical WHSV for this reaction is around 5 h⁻¹.[1]

Issue 2: Poor Selectivity to Xylenes

Possible Cause Suggested Solution
Dominance of Side Reactions Disproportionation of both toluene and this compound, as well as isomerization, are common side reactions.[2][9] Optimizing the reaction temperature and reactant molar ratio can help to favor the desired transalkylation pathway.
Inadequate Catalyst Properties The pore structure and acidity of the catalyst influence selectivity. While high acidity can boost conversion, it might also promote undesired side reactions. Modification of the zeolite, for instance with cerium, can enhance selectivity.[2]
Presence of Impurities in Feed Impurities in the reactant streams can lead to the formation of byproducts and affect catalyst performance. Ensure the purity of toluene and this compound.

Issue 3: Rapid Catalyst Deactivation

Possible Cause Suggested Solution
Coke Formation Coke deposition on the catalyst surface is a primary cause of deactivation.[1][2] Operating under a hydrogen atmosphere can help to mitigate coke formation.[10]
High Reaction Temperature Elevated temperatures can accelerate coking.[2] Maintain the temperature within the optimal range.
Feed Composition The presence of heavy aromatics (C10+) can lead to the formation of coke precursors.[8]
Inadequate Regeneration If the catalyst is being reused, ensure the regeneration procedure is effective in removing coke. Regeneration can be performed by calcination in air or a mixture of air and nitrogen. For Pt-containing catalysts, regeneration under hydrogen may be sufficient.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction in the transalkylation of toluene with this compound?

The primary reaction involves the transfer of a methyl group from this compound to toluene, resulting in the formation of two molecules of xylene.

Q2: What are the common side reactions?

Common side reactions include the disproportionation of toluene to benzene and xylenes, and the disproportionation of this compound to xylenes and tetramethylbenzenes. Isomerization of the trimethylbenzene isomers and the resulting xylene isomers also occurs.[2][9]

Q3: Which type of catalyst is most effective for this reaction?

Large-pore zeolites such as Beta, Y, and Mordenite (MOR) are generally effective for this reaction due to their ability to accommodate the bulky this compound molecule.[6][7] Zeolite Beta, particularly with a low Si/Al ratio, has shown high activity and stability.[1][6][8]

Q4: How does the Si/Al ratio of the zeolite catalyst affect the reaction?

A lower Si/Al ratio typically indicates a higher concentration of Brønsted acid sites, which are the active centers for the transalkylation reaction. This generally leads to higher conversion and xylene yields.[1][6][7]

Q5: What is the effect of adding a metal, like Platinum (Pt), to the zeolite catalyst?

The incorporation of a small amount of a noble metal like Platinum can significantly improve the activity and stability of the catalyst.[1] This is often attributed to the metal's hydrogenation function, which can help in reducing coke formation.

Q6: What are the optimal operating conditions for this reaction?

Optimal conditions can vary depending on the specific catalyst and reactor setup. However, typical ranges are:

  • Temperature: 400-500 °C[1][3][4][5]

  • Pressure: 1-10 bar[1]

  • Toluene to this compound molar ratio: Around 1:1[2][6]

  • WHSV: Approximately 5 h⁻¹[1]

Q7: How can catalyst deactivation be minimized?

Catalyst deactivation, primarily due to coking, can be minimized by:

  • Operating under a hydrogen atmosphere.[10]

  • Maintaining an optimal reaction temperature to avoid excessive coke formation.[2]

  • Using a catalyst with good stability, such as Pt-loaded zeolites.[1]

  • Ensuring proper regeneration of the catalyst between runs.[1]

Data Presentation

Table 1: Effect of Catalyst Type on Transalkylation Performance

Catalyst1,2,4-TMB Conversion (wt%)Xylene Yield (wt%)Reference
Zeolite Beta (Si/Al = 12.5)4125[1]
Zeolite Y (Si/Al = 2.6)High initial, rapid deactivation~11 (after 50h)[1]
Mordenite (MOR)Lower than Beta and Y at 1 barLower than Beta and Y at 1 bar[1]
Pt (0.08 wt%)/Beta6240[1]
Pt (0.08 wt%)/MORSimilar to Pt/Beta40[1]

Conditions: 400°C, 10 bar, WHSV = 5 h⁻¹, Toluene:1,2,4-TMB = 50:50 wt%, Time on Stream = 50 h.

Table 2: Influence of Zeolite Beta Si/Al Ratio on Performance

Zeolite Beta Si/Al Ratio1,2,4-TMB Conversion (wt%)Xylene Selectivity (wt%)Reference
12.54161[7][11]
75Lower than 12.5Lower than 12.5[7]
150Lower than 12.5Lower than 12.5[7]

Conditions: 400°C, 1.0 MPa, H₂/HC = 4, WHSV = 5 h⁻¹, Time on Stream = 50 h.

Experimental Protocols

General Protocol for Transalkylation in a Fixed-Bed Reactor

  • Catalyst Preparation:

    • The zeolite catalyst is typically calcined in air at a high temperature (e.g., 550°C) for several hours to remove any adsorbed water and organic species.

    • If a metal-loaded catalyst is used, impregnation is carried out followed by reduction under a hydrogen flow at an elevated temperature.

  • Reactor Setup:

    • A fixed-bed reactor, commonly made of stainless steel, is used.

    • The catalyst is packed in the center of the reactor, supported by quartz wool or beads.

    • A thermocouple is placed in the catalyst bed to monitor the reaction temperature accurately.

  • Reaction Procedure:

    • The reactor is heated to the desired reaction temperature under a flow of inert gas (e.g., nitrogen) or hydrogen.

    • A mixture of toluene and this compound, typically in a 1:1 weight ratio, is fed into the reactor using a high-pressure liquid pump.[1]

    • The liquid feed is vaporized and preheated before entering the reactor.

    • The reaction is carried out at the desired temperature, pressure, and WHSV.

    • The reactor effluent is cooled, and the liquid products are collected in a separator.

    • The gaseous products are analyzed by gas chromatography (GC).

  • Product Analysis:

    • The liquid product composition is analyzed using a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column.

    • Conversion of reactants and selectivity to products are calculated based on the GC analysis.

  • Catalyst Regeneration:

    • After the reaction, the catalyst can be regenerated by controlled combustion of the coke in a flow of air/nitrogen, followed by reduction if a metal is present. For some catalysts like Pt-Beta, regeneration under a hydrogen flow at a high temperature (e.g., 500°C) can restore activity.[1]

Visualizations

Transalkylation_Pathway cluster_transalkylation Primary Transalkylation Reaction cluster_side_reactions Side Reactions Toluene Toluene Xylene1 Xylene Toluene->Xylene1 + Methyl Group Benzene Benzene Toluene->Benzene Disproportionation TMB This compound Xylene2 Xylene TMB->Xylene2 - Methyl Group TeMB Tetramethylbenzene TMB->TeMB Disproportionation

Caption: Reaction pathways in the transalkylation of toluene with this compound.

Experimental_Workflow start Start catalyst_prep Catalyst Preparation (Calcination/Reduction) start->catalyst_prep reactor_setup Fixed-Bed Reactor Setup catalyst_prep->reactor_setup reaction Transalkylation Reaction (T, P, WHSV) reactor_setup->reaction product_collection Product Collection (Gas/Liquid Separation) reaction->product_collection analysis Product Analysis (GC) product_collection->analysis data_eval Data Evaluation (Conversion, Selectivity, Yield) analysis->data_eval end End data_eval->end

Caption: A general experimental workflow for the transalkylation process.

Troubleshooting_Tree start Low Xylene Yield? check_temp Is Temperature Optimal (400-500°C)? start->check_temp Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_ratio Is Reactant Ratio Near 1:1? check_temp->check_ratio Yes adjust_temp->start Re-evaluate adjust_ratio Adjust Reactant Ratio check_ratio->adjust_ratio No check_catalyst Is Catalyst Appropriate (e.g., Zeolite Beta)? check_ratio->check_catalyst Yes adjust_ratio->start Re-evaluate change_catalyst Consider Different Catalyst check_catalyst->change_catalyst No check_deactivation Rapid Deactivation? check_catalyst->check_deactivation Yes change_catalyst->start Re-evaluate optimize_conditions Optimize Conditions (H2 flow, Temp) check_deactivation->optimize_conditions Yes regenerate_catalyst Regenerate/Replace Catalyst optimize_conditions->regenerate_catalyst

References

Technical Support Center: Catalyst Deactivation in 1,2,4-Trimethylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions regarding catalyst deactivation during the synthesis of 1,2,4-trimethylbenzene (pseudocumene), primarily through the alkylation of toluene (B28343) with methanol (B129727). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in this compound synthesis?

Catalyst deactivation in this context is the gradual loss of activity and/or selectivity. The main causes can be categorized as chemical, thermal, and mechanical.[1][2][3] For zeolite catalysts commonly used in toluene alkylation, the most prevalent issues are:

  • Fouling by Coke Formation: This is the most common deactivation mechanism.[4][5] Side reactions at high temperatures lead to the formation of carbonaceous deposits (coke), which are typically polyaromatic hydrocarbons.[5][6] These deposits physically block the catalyst's pores and cover active sites.[1][5]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst's structure to change. This can involve the collapse of the pore structure or the growth of active phase crystallites, leading to a permanent loss of active surface area.[1][5]

  • Poisoning: Impurities in the feedstock, such as sulfur or nitrogen compounds, can strongly adsorb to the catalyst's active sites, rendering them inactive.[1][5][7] Poisoning can be reversible or irreversible depending on the nature of the poison.[2][8]

Q2: How does "coke" form on the catalyst during the reaction?

Coke formation is a significant issue in the alkylation of toluene with methanol.[4] It originates from a series of side reactions that run parallel to the main synthesis of trimethylbenzene. The process generally involves:

  • Methanol Reactions: Methanol can react with itself to form olefins and other byproducts.

  • Aromatic Reactions: The aromatic compounds (toluene, xylenes, trimethylbenzenes) can undergo further reactions.

  • Methanol-Aromatic Reactions: These reactions can lead to the formation of heavier aromatic compounds.[4]

These heavier compounds can continue to react and polymerize on the catalyst surface, eventually dehydrogenating into highly carbonaceous, graphite-like structures known as coke.[6] This process is particularly pronounced on the external surface and at the pore mouths of zeolite catalysts, leading to blockages.[6]

Q3: How do reaction conditions influence the rate of catalyst deactivation?

Operating parameters play a critical role in the rate of catalyst deactivation. Key factors include:

  • Temperature: Higher temperatures can accelerate the rates of side reactions that lead to coke formation.[1] Excessively high temperatures can also cause irreversible thermal degradation (sintering) of the catalyst.[1]

  • Feed Composition: The ratio of reactants (e.g., toluene to methanol) is crucial. A non-optimal ratio can favor side reactions. The presence of impurities in the feed can lead to rapid poisoning.

  • Time on Stream: Catalyst deactivation is a time-dependent process. The longer the catalyst is exposed to reaction conditions, the more coke will accumulate, leading to a gradual decline in performance.[4][9]

Troubleshooting Guide

Problem: A gradual decrease in toluene conversion is observed, but the selectivity towards this compound remains relatively high.

  • Possible Cause: This pattern typically points to fouling by coke formation . The coke deposits are progressively covering active sites, reducing the overall reaction rate. However, the remaining accessible sites are still functioning correctly, thus maintaining selectivity.

  • Troubleshooting Steps:

    • Confirm Coking: Analyze the spent catalyst using Temperature-Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to quantify the amount of carbonaceous deposits.

    • Initiate Regeneration: If coking is confirmed, perform a catalyst regeneration cycle to burn off the coke.

    • Optimize Conditions: Consider slightly lowering the reaction temperature or adjusting the reactant feed ratio to minimize the rate of coke formation in future runs.

Problem: The pressure drop across the fixed-bed reactor is steadily increasing.

  • Possible Cause: A rising pressure drop is a strong indicator of severe fouling and pore blockage . Large amounts of coke can plug the catalyst pores and the voids between catalyst particles, obstructing the flow path of reactants.[1] In extreme cases, this can lead to pellet pulverization.[1]

  • Troubleshooting Steps:

    • Controlled Shutdown: Safely shut down the reactor to prevent damage from over-pressurization.

    • Visual Inspection: If possible, visually inspect the catalyst bed for signs of plugging or pellet damage.

    • Catalyst Regeneration/Replacement: A standard regeneration procedure may be sufficient. However, if the catalyst pellets are physically damaged, they will need to be replaced.

Problem: Catalyst activity has dropped suddenly and significantly.

  • Possible Cause: A sudden, sharp decline in activity often suggests catalyst poisoning . This occurs if a contaminant has been introduced into the feedstock. Another possibility is a catastrophic thermal event (runaway reaction) causing rapid sintering.

  • Troubleshooting Steps:

    • Analyze Feedstock: Immediately analyze the feedstock for potential poisons like sulfur, nitrogen, or metallic compounds.

    • Review Operating Logs: Check temperature and pressure logs for any sudden spikes or process upsets that could indicate thermal degradation.[1]

    • Characterize Catalyst: Use techniques like X-ray Photoelectron Spectroscopy (XPS) or elemental analysis on the spent catalyst to identify the presence of poisoning elements.

    • Corrective Action: If a poison is identified, it must be removed from the feed stream. Depending on the poison, the catalyst may be irreversibly damaged and require replacement.[2][8]

Data Presentation: Catalyst Performance and Deactivation

The following tables summarize typical quantitative data related to catalyst deactivation in aromatic alkylation processes.

Table 1: Effect of Time on Stream on Toluene Conversion and Coke Content

Time on Stream (hours) Toluene Conversion (%) Coke Content (wt%)
5 25.2 0.8
20 21.8 2.5
50 17.5 4.1
100 12.3 6.8

Note: Data is illustrative, based on typical deactivation profiles for zeolite catalysts in toluene methylation.

Table 2: Catalyst Properties Before and After Deactivation and Regeneration

Catalyst State BET Surface Area (m²/g) Micropore Volume (cm³/g) Toluene Conversion (%)
Fresh Catalyst 350 0.18 25
Deactivated (after 100h) 180 0.07 12
Regenerated 335 0.17 24

Note: This table illustrates the significant loss of surface area due to coking and its substantial recovery after a successful regeneration cycle.

Visual Guides and Workflows

// Nodes start [label="Decreased Catalyst\nPerformance", fillcolor="#FBBC05"];

// Paths for Gradual Deactivation gradual_decline [label="Gradual Decline in\nConversion?", shape=diamond, fillcolor="#F1F3F4"]; coking [label="Likely Cause:\nCoking / Fouling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; confirm_coke [label="Action:\nPerform TGA / TPO\nAnalysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; regenerate [label="Solution:\nInitiate Regeneration\nCycle", fillcolor="#34A853", fontcolor="#FFFFFF"]; pressure_increase [label="Increasing\nPressure Drop?", shape=diamond, fillcolor="#F1F3F4"]; severe_coking [label="Likely Cause:\nSevere Pore Blockage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; shutdown [label="Action:\nControlled Shutdown\n& Inspect Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; replace [label="Solution:\nRegenerate or\nReplace Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Paths for Sudden Deactivation sudden_decline [label="Sudden, Sharp\nDecline in Activity?", shape=diamond, fillcolor="#F1F3F4"]; poisoning [label="Likely Cause:\nFeedstock Poisoning", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sintering [label="Likely Cause:\nThermal Degradation\n(Sintering)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_feed [label="Action:\nAnalyze Feedstock\nfor Impurities", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_logs [label="Action:\nReview Process Logs\for Temp. Spikes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; remove_poison [label="Solution:\nPurify Feed &\nReplace Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> gradual_decline [label=" Yes"]; start -> sudden_decline [label=" No"];

gradual_decline -> pressure_increase [label=" No"]; gradual_decline -> coking [label=" Yes"]; coking -> confirm_coke; confirm_coke -> regenerate;

pressure_increase -> severe_coking [label=" Yes"]; severe_coking -> shutdown; shutdown -> replace;

sudden_decline -> poisoning [label=" No process upset"]; sudden_decline -> sintering [label=" Temp. spike noted"]; poisoning -> check_feed; sintering -> check_logs; check_feed -> remove_poison; check_logs -> remove_poison; } }

Caption: A logical workflow for troubleshooting common causes of catalyst deactivation.

// Nodes fresh [label="Fresh / Regenerated\nCatalyst\n(High Activity)", fillcolor="#34A853"]; reacting [label="Deactivating\nCatalyst\n(Activity Decreasing)", fillcolor="#FBBC05", fontcolor="#202124"]; spent [label="Spent Catalyst\n(Low Activity, Coked)", fillcolor="#EA4335"];

// Edges fresh -> reacting [label=" Toluene Alkylation\n(Time on Stream)"]; reacting -> spent [label=" Coke Accumulation\n& Pore Blocking"]; spent -> fresh [label=" Regeneration\n(Coke Burn-off)"]; } }

Caption: The operational cycle of a catalyst from active to deactivated and back to active state.

Experimental Protocols

Protocol 1: Catalyst Activity Testing in a Fixed-Bed Reactor

  • Catalyst Loading: Load approximately 1-2 g of the catalyst into a stainless-steel fixed-bed microreactor. Fill the remaining space with inert quartz wool or glass beads.

  • Pre-treatment/Activation: Heat the catalyst under a flow of an inert gas (e.g., nitrogen or hydrogen) to the desired activation temperature (e.g., 450°C) and hold for 2-4 hours to remove any adsorbed moisture.[10]

  • Reaction Initiation: Cool the reactor to the desired reaction temperature (e.g., 400-450°C). Introduce the reactant feed, a mixture of toluene and methanol (e.g., at a 4:1 molar ratio), into the reactor using a high-precision syringe pump.[10] Maintain a constant total pressure (e.g., 1 atm).[10]

  • Product Collection: Pass the reactor effluent through a condenser cooled with chilled water to collect liquid products.

  • Analysis: Analyze the liquid product samples at regular intervals using a gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) to determine the conversion of toluene and the selectivity towards this compound and other products.

Protocol 2: Characterization of Coke on a Deactivated Catalyst via Temperature-Programmed Oxidation (TPO)

  • Sample Preparation: Place a small, accurately weighed amount (e.g., 50-100 mg) of the deactivated catalyst in a quartz sample tube.

  • Purging: Heat the sample to a low temperature (e.g., 150°C) under a flow of inert gas (e.g., Helium or Argon) for approximately 1 hour to remove any physisorbed species.

  • Oxidation Ramp: Switch the gas flow to a dilute oxygen mixture (e.g., 5-10% O₂ in He). Begin heating the sample at a constant ramp rate (e.g., 10°C/min) up to a final temperature of around 700-800°C.

  • Detection: Continuously monitor the effluent gas stream with a Thermal Conductivity Detector (TCD) or a Mass Spectrometer (MS). The combustion of coke will produce CO₂, which will be detected as a peak.

  • Quantification: The amount of coke can be quantified by integrating the area under the CO₂ peak and comparing it to a calibration standard.

Protocol 3: In-Situ Catalyst Regeneration

  • Purging: Stop the hydrocarbon feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for 1-2 hours to remove residual reactants and products.

  • Cooling: Cool the reactor to the initial regeneration temperature, typically around 300-350°C.

  • Controlled Oxidation: Introduce a gas stream containing a low concentration of oxygen (e.g., 1-2% air in nitrogen) into the reactor. This is crucial to control the exotherm from coke combustion and prevent thermal damage to the catalyst.

  • Temperature Ramping: Slowly and carefully increase the reactor temperature (e.g., 2-5°C/min) while monitoring the reactor's temperature profile for any sharp increases (hot spots). The temperature is gradually raised to a final hold temperature, often between 450-550°C.[11]

  • Hold and Final Purge: Hold at the final temperature until the concentration of CO₂ in the effluent gas returns to baseline, indicating that all the coke has been burned off.

  • Final Purge: Switch the gas back to an inert stream to purge any remaining oxygen before reintroducing the reaction feed. The catalyst is now regenerated and ready for use.[12]

References

Technical Support Center: Purification of Crude 1,2,4-Trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of crude 1,2,4-Trimethylbenzene (also known as pseudocumene). The primary goal is to address specific issues encountered during laboratory and pilot-scale purification processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide quick answers and solutions to common problems encountered during the purification of this compound.

Fractional Distillation

Q1: Why am I seeing poor separation of trimethylbenzene isomers during fractional distillation, even with a packed column?

A1: Poor separation of close-boiling isomers like this compound (boiling point: 169-171°C), 1,2,3-trimethylbenzene (B126466) (boiling point: 176°C), and 1,3,5-trimethylbenzene (boiling point: 164.7°C) is a common issue.[1] Several factors could be at play:

  • Insufficient Column Efficiency: Your packed column may not have enough theoretical plates for this separation. The Height Equivalent to a Theoretical Plate (HETP) is a crucial parameter. For challenging separations, a lower HETP is better. Consider using a more efficient packing material or increasing the column length.

  • Incorrect Reflux Ratio: A low reflux ratio may not allow for adequate equilibration between the liquid and vapor phases in the column. Try increasing the reflux ratio.

  • Distillation Rate is Too High: A rapid distillation rate does not allow for proper separation on the column packing. Reduce the heating rate to ensure a slow and steady distillation.[2]

  • Poor Insulation: Temperature fluctuations along the column can disrupt the equilibrium. Ensure the column is well-insulated.[2]

  • Flooding or Channeling: Excessive vapor flow can lead to flooding, where liquid is carried up the column, or channeling, where vapor bypasses the liquid. Both phenomena drastically reduce separation efficiency. Reduce the heating rate to mitigate these effects.[3]

Q2: My distillation is proceeding very slowly, or the condensate ring is not moving up the column. What should I do?

A2: This indicates insufficient energy input to overcome the heat loss of the apparatus.

  • Increase Heating: Gradually increase the temperature of the heating mantle.[2]

  • Improve Insulation: Wrap the distillation column and head with glass wool or aluminum foil to minimize heat loss to the surroundings.[2]

Q3: The temperature at the distillation head is fluctuating. What does this mean?

A3: Temperature fluctuations can indicate:

  • Uneven Boiling: Ensure the boiling flask contains boiling chips or is being stirred effectively to promote smooth boiling.

  • Azeotrope Formation: While less common for trimethylbenzene isomers alone, the presence of other impurities could lead to azeotrope formation.

  • Inconsistent Heating: Ensure your heating source is providing steady heat.

Azeotropic & Extractive Distillation

Q4: When should I consider azeotropic or extractive distillation over fractional distillation?

A4: When the boiling points of the components are very close, making fractional distillation impractical, azeotropic or extractive distillation can be employed.[4] These techniques involve adding a third component (an entrainer or solvent) to alter the relative volatilities of the mixture's components.[4]

Q5: How do I select an appropriate entrainer for azeotropic distillation of trimethylbenzene isomers?

A5: An effective entrainer should:

  • Form a minimum-boiling azeotrope with one or more of the trimethylbenzene isomers.

  • Be easily separable from the collected distillate, often through decantation if it forms a heterogeneous azeotrope (immiscible liquid phases upon condensation).[5]

  • Be chemically inert with the trimethylbenzenes.

  • Have a boiling point that allows for its recovery and recycling.

Q6: I'm having trouble separating the entrainer from my purified this compound after azeotropic distillation. What are my options?

A6: The separation method depends on the properties of the entrainer:

  • Decantation: If a heterogeneous azeotrope is formed, the condensed distillate will separate into two liquid phases, which can be separated using a separatory funnel or a Dean-Stark apparatus.

  • Washing/Extraction: The entrainer can be removed by washing the distillate with a solvent in which the entrainer is highly soluble, but the this compound is not (e.g., water for polar entrainers).

  • Second Distillation: A subsequent distillation can be performed to separate the entrainer from the product.

Chromatographic Methods

Q7: I am trying to use column chromatography to separate trimethylbenzene isomers, but they are all eluting together. What can I do?

A7: Co-elution of nonpolar isomers like trimethylbenzenes on a standard silica (B1680970) gel column is a common challenge.

  • Optimize the Mobile Phase: Since the analytes are nonpolar, you need a very nonpolar mobile phase. Start with pure n-hexane and gradually add a very small percentage of a slightly more polar solvent like toluene (B28343) or dichloromethane (B109758) to increase the elution strength just enough to achieve separation. Monitor the separation using Thin Layer Chromatography (TLC).

  • Use a Different Stationary Phase: Consider using a stationary phase with a different selectivity, such as alumina (B75360) or a specialty phase designed for aromatic hydrocarbon separations.

  • High-Performance Liquid Chromatography (HPLC): For analytical or small-scale preparative work, HPLC with a normal-phase column (e.g., silica or cyano-bonded) and a nonpolar mobile phase can provide better resolution.

Q8: How can I visualize the trimethylbenzene spots on a TLC plate?

A8: Since trimethylbenzenes are aromatic, they can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent TLC plate.[6] Alternatively, exposing the plate to iodine vapor in a sealed chamber will reveal the spots as brown stains.[7]

Q9: My peaks are tailing or fronting in preparative GC. What is the cause?

A9: Peak asymmetry is a common issue in gas chromatography.

  • Column Overload: Injecting too much sample is a primary cause of peak fronting. Reduce the injection volume or use a column with a higher capacity (thicker stationary phase film or wider internal diameter).

  • Active Sites: Peak tailing can be caused by interactions with active sites in the injector liner or on the column. Use a deactivated liner and a high-quality, well-conditioned column.

  • Improper Temperature: An injection port temperature that is too low can cause slow vaporization and peak tailing. Ensure the injector temperature is appropriate for the analytes.

Data Presentation

The following tables summarize key physical properties and comparative data for purification techniques.

Table 1: Physical Properties of Trimethylbenzene Isomers

CompoundBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
1,2,3-Trimethylbenzene (Hemimellitene)176-25.40.8944
This compound (Pseudocumene)169-171[8]-43.78[8]0.8761[8]
1,3,5-Trimethylbenzene (Mesitylene)164.7-44.80.8637

Data sourced from OSHA and Wikipedia.[1][8]

Table 2: Comparison of Purification Techniques for this compound

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Fractional Distillation 95-98%60-80%Scalable, cost-effective for large quantities.Requires high-efficiency columns for good separation of isomers; can be energy-intensive.
Azeotropic Distillation >99%50-70%Effective for separating very close-boiling isomers.Requires an additional component (entrainer) that must be separated and recycled; process development can be complex.
Extractive Distillation >99%50-70%High selectivity for aromatic compounds.[4]Requires a high-boiling solvent that needs to be recovered, which can be energy-intensive.[4]
Preparative Gas Chromatography (GC) >99.5%Low (mg to g scale)Very high resolution and purity.Not suitable for large quantities; can be expensive and time-consuming.[9]
Column Chromatography >98% (small scale)40-60%Good for small-scale purification and achieving high purity.Can be labor-intensive and requires large volumes of solvent for larger scales.

Note: Purity and yield are estimates and can vary significantly based on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols & Workflows

Fractional Distillation

This protocol outlines the purification of crude this compound from its isomers using a packed fractional distillation column.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed distillation column (e.g., filled with Raschig rings or Vigreux indentations), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is dry and joints are properly sealed.

    • Place boiling chips or a magnetic stir bar in the round-bottom flask.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the vapor temperature.[2]

    • Insulate the column and distillation head with glass wool or aluminum foil.[2]

  • Distillation Procedure:

    • Charge the round-bottom flask with the crude this compound mixture (do not fill more than two-thirds full).

    • Begin heating the flask gently with a heating mantle.

    • Observe the "condensate ring" as it slowly ascends the column. A slow ascent is crucial for good separation.[2]

    • Adjust the heating rate to maintain a steady distillation rate of 1-2 drops per second in the condenser.

    • Collect the initial fraction (forerun), which will be enriched in the lower-boiling 1,3,5-trimethylbenzene.

    • As the temperature approaches the boiling point of this compound (around 169°C), change the receiving flask to collect the main fraction.

    • Continue collecting the fraction as long as the temperature at the distillation head remains stable.

    • If the temperature begins to rise significantly above 171°C, it indicates the start of the distillation of the higher-boiling 1,2,3-trimethylbenzene. At this point, either stop the distillation or collect this as a separate fraction.

  • Purity Analysis:

    • Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine their composition and purity.

Workflow Diagram:

Fractional_Distillation cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis A Charge crude 1,2,4-TMB into boiling flask B Assemble fractional distillation apparatus A->B C Insulate column B->C D Heat gently C->D E Establish slow, steady distillation rate D->E F Collect forerun (1,3,5-TMB rich) E->F G Collect main fraction (1,2,4-TMB) at ~169°C F->G H Collect final fraction (1,2,3-TMB rich) G->H I Analyze fractions by GC-MS H->I

Caption: Workflow for the purification of this compound by fractional distillation.

Column Chromatography

This protocol is suitable for small-scale purification of this compound to achieve high purity.

Methodology:

  • TLC Analysis (Method Development):

    • Dissolve a small amount of the crude mixture in hexane (B92381).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of nonpolar solvent systems (e.g., n-hexane, cyclohexane, or mixtures with a very small amount of toluene) to find a system that shows separation between the isomers.

    • Visualize the spots under UV light or with iodine vapor.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the chosen mobile phase (eluent).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.

    • Add a layer of sand on top of the silica gel to protect the surface.

  • Sample Loading and Elution:

    • Concentrate the crude this compound and dissolve it in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the column.

    • Begin eluting with the mobile phase, collecting fractions in test tubes or vials.

  • Fraction Analysis and Product Recovery:

    • Monitor the separation by spotting the collected fractions on TLC plates and developing them.

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

    • Confirm the purity of the final product by GC-MS.

Workflow Diagram:

Column_Chromatography A Develop separation method using TLC B Pack silica gel column with chosen mobile phase A->B C Load crude 1,2,4-TMB sample onto column B->C D Elute with mobile phase and collect fractions C->D E Monitor fractions by TLC D->E Analyze F Combine pure fractions E->F Identify pure fractions G Evaporate solvent F->G H Analyze purity by GC-MS G->H

Caption: Workflow for the purification of this compound by column chromatography.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a standard method for determining the purity of this compound and identifying impurities.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., hexane or dichloromethane). A concentration of approximately 100-1000 ppm is typical.

  • GC-MS Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, or a wax column) is suitable for separating aromatic isomers. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is a good starting point.

    • Oven Program: An initial temperature of 50-60°C, hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature of 200-250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 40-200.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum (characteristic fragments at m/z 120, 105).

    • Identify any impurity peaks by comparing their mass spectra to a library.

    • Calculate the purity of the sample based on the relative peak areas. For accurate quantification, response factors may need to be determined using standards.

Logical Relationship Diagram:

GC_MS_Analysis cluster_prep Sample Preparation cluster_gcms GC-MS Instrument cluster_data Data Analysis A Dissolve sample in volatile solvent B Inject sample A->B C Separate components on GC column B->C D Detect and fragment components in MS C->D E Identify peaks by retention time & mass spectra D->E F Calculate purity from peak areas E->F

Caption: Logical workflow for purity assessment of this compound by GC-MS.

This guide provides a starting point for the purification and analysis of crude this compound. For specific applications, further optimization of these methods may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Minimizing side reactions in the methylation of xylenes to 1,2,4-trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the methylation of xylenes (B1142099) to produce 1,2,4-trimethylbenzene (pseudocumene). Our aim is to help you minimize side reactions and optimize your synthesis for higher yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the methylation of xylenes.

Problem 1: Low Selectivity to this compound (High Formation of Isomers)

Question: My reaction is producing significant amounts of 1,2,3-trimethylbenzene (B126466) (hemimellitene) and/or 1,3,5-trimethylbenzene (mesitylene). How can I increase the selectivity towards this compound?

Answer: The formation of undesired trimethylbenzene isomers is a common challenge. Here are the potential causes and solutions:

  • Inappropriate Catalyst Choice: The pore structure and acidity of the catalyst are critical for shape-selective methylation.

    • Solution: Employ a medium-pore zeolite catalyst like ZSM-5. The pore dimensions of ZSM-5 are known to favor the formation of the less bulky 1,2,4-isomer over the other isomers.

  • Unmodified Catalyst Surface: Acid sites on the external surface of the zeolite can catalyze the isomerization of the desired this compound to other isomers.

    • Solution 1: Catalyst Modification. Modify the ZSM-5 catalyst to passivate external acid sites and narrow the pore openings. Modification with phosphorus compounds is a well-established method to enhance selectivity to the para-isomer in similar reactions, and can be applied here to favor this compound.[1] Coating the catalyst with a layer of silica (B1680970) (silicalite-1) can also effectively passivate external acid sites and extend the diffusion path, further promoting the formation of the desired isomer.[2]

    • Solution 2: Catalyst Coking. A controlled pre-coking of the catalyst can selectively deactivate the external acid sites responsible for isomerization. This can be achieved by running the reaction for a period and then performing a controlled regeneration.

  • Suboptimal Reaction Temperature: Temperature influences the rates of both the main methylation reaction and the side isomerization reactions.

    • Solution: Optimize the reaction temperature. Higher temperatures can sometimes favor the formation of thermodynamically more stable isomers. A systematic study of the temperature profile (e.g., in the range of 400-500°C) is recommended to find the optimal point for maximizing this compound selectivity. Lowering the reaction temperature can be advantageous for increasing selectivity as the activation energies for methylation are often higher than for isomerization.[3]

  • Incorrect Xylene Feedstock: The choice of the starting xylene isomer can influence the product distribution.

    • Solution: While the process can be amenable to various xylene feeds, using m-xylene (B151644) as a starting material is often preferred for selective methylation to this compound.[4]

Problem 2: High Formation of Tetramethylbenzenes (e.g., Durene)

Question: I am observing a significant amount of tetramethylbenzenes in my product mixture. How can I minimize this consecutive methylation?

Answer: The formation of tetramethylbenzenes is due to the further methylation of the desired trimethylbenzene product. Here’s how to address this:

  • Excessive Methanol (B129727) Concentration: A high local concentration of the methylating agent (methanol) can promote further methylation.

    • Solution: Staged Methanol Injection. Instead of introducing all the methanol at the reactor inlet, inject it at multiple points along the reactor. This maintains a lower, more controlled concentration of methanol throughout the reaction, thus minimizing the over-methylation of the product.

  • High Reaction Temperature: Higher temperatures can increase the rate of the second methylation step.

    • Solution: Lowering the reaction temperature can help to reduce the rate of consecutive methylation.

  • Long Residence Time: A longer contact time between the reactants and the catalyst can increase the likelihood of further methylation.

    • Solution: Increase the weight hourly space velocity (WHSV) to reduce the residence time. This allows the desired this compound to exit the reactor before it can be further methylated.

Problem 3: Catalyst Deactivation

Question: My catalyst activity is decreasing rapidly over time. What is causing this and how can I regenerate the catalyst?

Answer: Catalyst deactivation is a common issue in zeolite-catalyzed hydrocarbon conversions, primarily due to coke formation.

  • Cause: Coke Deposition. Carbonaceous deposits (coke) form on the active sites and within the pores of the zeolite, blocking access for reactants and reducing catalytic activity.[5][6][7][8][9]

    • Solution 1: Regeneration by Calcination. The most common method for regenerating a coked zeolite catalyst is to burn off the coke in a controlled manner. This is typically done by passing a stream of air or a mixture of air and an inert gas (like nitrogen) over the catalyst at elevated temperatures (e.g., 400-700°C).[7] It is crucial to control the temperature during regeneration to avoid irreversible damage to the zeolite structure due to excessive heat from the exothermic coke combustion.

    • Solution 2: Ozone Treatment. Regeneration with ozone at lower temperatures can be an alternative to high-temperature calcination, potentially minimizing thermal degradation of the catalyst.[5]

    • Solution 3: Solvent Extraction. In some cases, solvent extraction can be used to remove soluble coke precursors at lower temperatures.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best starting xylene isomer for producing this compound?

While the methylation process can be adapted for a single xylene isomer or a mixture, m-xylene is often considered a favorable starting material for selectively producing this compound.[4] Using a mixed xylene feed is also feasible and economically advantageous if the process is robust enough to handle it.[4]

Q2: What are the typical reaction conditions for the selective methylation of xylene to this compound?

Typical reaction conditions involve:

  • Catalyst: Modified ZSM-5 zeolite.

  • Temperature: 400-550°C.[3]

  • Pressure: Atmospheric to moderate pressures (e.g., up to 10 atm).[10]

  • Methylating Agent: Methanol is the most common methylating agent.

  • Feed Ratio: A molar excess of xylene to methanol is generally used to suppress methanol-to-hydrocarbon side reactions and favor the methylation of xylene.

Q3: What are the main side reactions to be aware of?

The primary side reactions include:

  • Isomerization: Formation of 1,2,3-trimethylbenzene and 1,3,5-trimethylbenzene.[11][12]

  • Consecutive Methylation: Further methylation of this compound to form tetramethylbenzenes (e.g., durene).

  • Disproportionation: Reaction of two xylene molecules to form toluene (B28343) and trimethylbenzene, or two trimethylbenzene molecules to form xylene and tetramethylbenzene.[11][13]

  • Methanol to Hydrocarbons (MTH): Conversion of methanol to light olefins and other hydrocarbons, which reduces the efficiency of the methylation process.[11][13][14][15]

Q4: How can I analyze the product mixture to determine the selectivity?

Gas chromatography (GC) with a flame ionization detector (FID) is the standard method for analyzing the product mixture. A capillary column with a suitable stationary phase (e.g., a polar column like DB-Wax or a semi-polar one like DB-624) is required to achieve good separation of the trimethylbenzene isomers.[16][17] Quantification is typically done using an internal standard method.

Data Presentation

Table 1: Effect of Catalyst Modification on Product Selectivity in Toluene Methylation (Illustrative)

CatalystToluene Conversion (%)p-Xylene Selectivity (%)Reference
H-ZSM-5 (unmodified)28.8~24 (thermodynamic equilibrium)[11]
Mg-modified ZSM-5Lower than unmodifiedUp to 100% at low space time[3]
P-modified ZSM-5Varies86-89%[1][11]
Zn-P/ZSM-5Improved over P-modified90.1%[18]
HZSM-5@silicalite-1~11.0>80%[2]

Note: Data is primarily from toluene methylation, which serves as a well-studied model for aromatic methylation over zeolites. Trends are expected to be similar for xylene methylation.

Experimental Protocols

1. Catalyst Preparation: Phosphorus-Modified ZSM-5

  • Ion Exchange: Start with a commercial ZSM-5 zeolite in its sodium form. Perform an ion exchange with an ammonium (B1175870) salt solution (e.g., ammonium nitrate) to obtain the ammonium form (NH4-ZSM-5). This is typically done by stirring the zeolite in the solution at an elevated temperature (e.g., 80°C) for several hours, followed by filtering, washing, and drying.

  • Calcination: Calcine the NH4-ZSM-5 in air at a high temperature (e.g., 500-550°C) for several hours to convert it to the protonated form (H-ZSM-5).[19]

  • Phosphorus Impregnation: Impregnate the H-ZSM-5 with a phosphorus-containing precursor, such as phosphoric acid (H3PO4) or diammonium hydrogen phosphate (B84403) ((NH4)2HPO4), using the incipient wetness impregnation method.

  • Drying and Calcination: Dry the phosphorus-impregnated zeolite (e.g., at 110°C overnight) and then calcine it in air at a high temperature (e.g., 500-600°C) for several hours.

2. Xylene Methylation Reaction

  • Reactor Setup: The reaction is typically carried out in a fixed-bed, continuous-flow reactor. A quartz or stainless steel tube reactor is suitable. The catalyst is packed in the reactor, usually supported by quartz wool.

  • Catalyst Activation: Before the reaction, activate the catalyst in situ by heating it under a flow of an inert gas (e.g., nitrogen or helium) to a high temperature (e.g., 500°C) for a few hours to remove any adsorbed water.

  • Reactant Feed: Introduce the reactants (a mixture of xylene and methanol) into the reactor using high-precision pumps. The reactants are typically vaporized and mixed with a carrier gas (e.g., nitrogen) before entering the reactor.

  • Reaction Conditions: Maintain the desired reaction temperature using a furnace with a temperature controller. Control the pressure using a back-pressure regulator. The weight hourly space velocity (WHSV) is controlled by the catalyst weight and the reactant flow rate.

  • Product Collection and Analysis: The reactor effluent is passed through a condenser to collect the liquid products. The liquid and gas phases are separated and analyzed. The liquid products are analyzed by gas chromatography (GC) to determine the conversion of xylene and the selectivity to this compound and other products.

3. Product Analysis by Gas Chromatography (GC-FID)

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is used.

  • Column: A column capable of separating the trimethylbenzene isomers is essential. An Agilent J&W DB-624 or a similar column is a good choice.[16][17]

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 200°C).

    • Carrier Gas: Helium or hydrogen.

    • Injection: A small volume of the diluted liquid product is injected into the GC.

  • Quantification: Use an internal standard (a compound not present in the sample, added in a known amount) for accurate quantification of the products.

Visualizations

ReactionPathways Xylene Xylene (o-, m-, or p-) TMB_124 This compound (Desired Product) Xylene->TMB_124 + Methanol Disproportionation Toluene + Tetramethylbenzene (Disproportionation) Xylene->Disproportionation Disproportionation Methanol Methanol Methanol->TMB_124 MTH Light Hydrocarbons (Methanol to Hydrocarbons) Methanol->MTH MTH Reaction TMB_isomers 1,2,3- & 1,3,5- Trimethylbenzene (Isomerization) TMB_124->TMB_isomers Isomerization TeMB Tetramethylbenzenes (Further Methylation) TMB_124->TeMB + Methanol TroubleshootingWorkflow Start Low Yield/Selectivity of This compound CheckProducts Analyze Product Distribution (GC) Start->CheckProducts HighIsomers High 1,2,3- & 1,3,5-TMB? CheckProducts->HighIsomers HighTeMB High Tetramethylbenzenes? HighIsomers->HighTeMB No ModifyCatalyst Modify Catalyst (P, Si coating) HighIsomers->ModifyCatalyst Yes OptimizeTemp Optimize Temperature HighIsomers->OptimizeTemp Yes CheckFeed Check Xylene Isomer Feed HighIsomers->CheckFeed Yes LowConversion Low Xylene Conversion? HighTeMB->LowConversion No StagedMethanol Use Staged Methanol Injection HighTeMB->StagedMethanol Yes AdjustWHSV Increase WHSV HighTeMB->AdjustWHSV Yes CheckDeactivation Check for Catalyst Deactivation LowConversion->CheckDeactivation Yes Regenerate Regenerate Catalyst CheckDeactivation->Regenerate

References

Technical Support Center: Enhancing the Selectivity of 1,2,4-Trimethylbenzene Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the isomerization of 1,2,4-trimethylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of this compound isomerization?

The isomerization of this compound (also known as pseudocumene) is a crucial industrial process primarily aimed at producing other isomers, most notably 1,2,4,5-tetramethylbenzene (B166113) (durene) or specific xylene isomers.[1][2] Durene is a valuable chemical intermediate used in the production of high-performance polymers and polyesters.[1][2] The process can also be part of transalkylation reactions to produce xylenes (B1142099), which are key components in the manufacturing of plastics and synthetic fibers.[3][4]

Q2: What are the main competing reactions in this compound isomerization?

Besides the desired isomerization, two primary side reactions can occur: disproportionation and hydrocracking.[3][5][6]

  • Disproportionation: This reaction involves the transfer of methyl groups between molecules, leading to the formation of xylenes and tetramethylbenzenes (TeMB).[3][5] While sometimes desired, uncontrolled disproportionation reduces the selectivity towards the target isomer.

  • Hydrocracking: This process breaks down the aromatic ring, producing lighter hydrocarbons and coke, which can deactivate the catalyst.[6]

Q3: Which factors most significantly influence the selectivity of the reaction?

Several factors critically affect the selectivity of this compound isomerization:

  • Catalyst Type: The choice of catalyst, typically a zeolite such as USY, ZSM-5, or mordenite, is paramount.[5] The catalyst's pore structure, acidity, and whether it has been modified with metals (like cerium or nickel) can dramatically alter product distribution.[3][6]

  • Reaction Temperature: Temperature plays a dual role. Higher temperatures can increase the reaction rate but may also favor undesirable side reactions like disproportionation and coking, thus reducing selectivity.[3] For instance, while xylene selectivity may increase between 573 K and 673 K, even higher temperatures can favor benzene (B151609) and TeMB formation.[3]

  • Reactant Ratio: In transalkylation reactions (e.g., with toluene), a lower ratio of this compound to the other reactant can favor the yield and selectivity of the desired product, such as xylene.[3]

  • Catalyst Acidity: The acidity of the zeolite catalyst influences the reaction pathway. Low acidity catalysts tend to favor isomerization and disproportionation, whereas high acidity catalysts can lead to the production of significant amounts of gases and coke.[5]

Troubleshooting Guide

Issue 1: Low Conversion of this compound

Potential Cause Recommended Solution
Catalyst Deactivation Coke formation can block active sites on the catalyst.[3] Consider regenerating the catalyst through calcination or developing a more coke-resistant catalyst. Hemilabile ligands in some organometallic catalysts can also lead to deactivation.[7]
Inappropriate Reaction Temperature The temperature may be too low for the specific catalyst being used. Gradually increase the temperature in increments while monitoring product distribution to find the optimal balance between conversion and selectivity.[3]
Insufficient Catalyst Activity The chosen catalyst may not be active enough under the current conditions. Consider using a catalyst with higher acidity or modifying the existing catalyst with a metal promoter, such as cerium, to enhance activity.[3]

Issue 2: Poor Selectivity to the Desired Product (e.g., Durene or specific Xylenes)

Potential Cause Recommended Solution
Undesirable Side Reactions High temperatures often favor disproportionation over isomerization.[3] Try lowering the reaction temperature to suppress the formation of byproducts like benzene and tetramethylbenzene.[3]
Incorrect Catalyst Choice The catalyst's pore size and shape are critical for shape-selective catalysis. For producing durene (1,2,4,5-tetramethylbenzene), a medium-pore zeolite like HZSM-5 is often preferred as it can favor the formation of the desired isomer.[1]
High Catalyst Acidity Strong acid sites on the catalyst can promote disproportionation.[3] Consider using a zeolite with lower acidity or modifying the catalyst to temper its acidic properties.
Improper Feed Composition In transalkylation reactions, a high concentration of this compound can lead to increased formation of isomerization and disproportionation byproducts.[3] Adjust the reactant ratio to favor the desired product.[3]

Issue 3: Rapid Catalyst Deactivation

Potential Cause Recommended Solution
Coke Formation High reaction temperatures and high acidity catalysts can accelerate coke formation.[3][5] Lowering the temperature or using a catalyst with optimized acidity can mitigate this. Modifying zeolites with rare earth metals like cerium has been shown to improve stability.[3]
Pore Blockage At lower temperatures, coke formed can be more olefinic in nature, leading to faster pore blockage.[3] Finding an optimal temperature window is crucial.
Unstable Catalyst Structure The catalyst itself may not be stable under the reaction conditions. Ensure the chosen zeolite is hydrothermally stable at the operating temperature and pressure.

Data Presentation: Catalyst Performance

Table 1: Effect of Catalyst and Temperature on this compound (TMB) Conversion and Product Selectivity

CatalystTemperature (°C)TMB Conversion (%)Durene Selectivity (%)TeMB Selectivity (%)Reference
ZZO–Z532021.3>90 (in TeMB)56.5[1]
5CuZZO–Z529021.2Not specifiedNot specified[1]

Table 2: Influence of Reaction Temperature on Product Selectivity in Transalkylation with Toluene (B28343) over Ce-Modified NaX Zeolite

Temperature (K)Xylene SelectivityBenzene & TeMB Yield
573 - 673IncreasesDecreases
> 673DecreasesIncreases
Data derived from trends described in reference[3].

Experimental Protocols

1. Protocol for Catalyst Preparation: Cerium-Modified NaX Zeolite

This protocol is based on the ion-exchange method used to enhance catalyst stability and selectivity.[3]

  • Hydrogen Form Preparation: Reflux the parent NaX zeolite with an ammonium (B1175870) nitrate (B79036) solution. This step exchanges the sodium ions with hydrogen ions.

  • Cerium Exchange: Prepare a solution of cerium nitrate of the desired concentration.

  • Ion Exchange: Treat the hydrogen-form zeolite from step 1 with the cerium nitrate solution. The exchange is typically carried out in a simple refluxing apparatus.

  • Washing and Drying: After the exchange process, thoroughly wash the modified zeolite with deionized water to remove any residual nitrates.

  • Calcination: Dry the washed catalyst, typically overnight at a temperature around 100-120°C, followed by calcination in air at a higher temperature (e.g., 500-550°C) for several hours to ensure the decomposition of any remaining ammonium ions and to stabilize the structure.

2. Protocol for Isomerization in a Fixed-Bed Reactor

This is a general procedure for conducting gas-phase isomerization or transalkylation reactions.[4]

  • Catalyst Packing: Load a measured amount of the prepared catalyst into a fixed-bed reactor tube. The catalyst bed is typically supported by quartz wool.

  • Catalyst Activation: Place the reactor inside a furnace. Activate the catalyst by heating it to an elevated temperature (e.g., 400-500°C) under a continuous flow of an inert gas like nitrogen for several hours to remove any adsorbed moisture and impurities.

  • Reaction Feed: After activation, adjust the furnace to the desired reaction temperature. Introduce the feed, consisting of this compound (and a co-reactant like toluene if applicable), into the reactor using a high-precision pump. The liquid feed is vaporized and carried over the catalyst bed by an inert carrier gas (e.g., nitrogen).

  • Product Collection: The product stream exiting the reactor is passed through a condenser to cool it down. The liquid products are collected in a sample vessel for analysis.

  • Product Analysis: Analyze the collected liquid products using a gas chromatograph (GC) equipped with a flame ionization detector (FID) to determine the conversion of reactants and the selectivity to various products.[8]

3. Protocol for Product Analysis by Gas Chromatography (GC)

This protocol outlines the analysis of the reaction products.[8]

  • Sample Preparation: Prepare a dilute solution of the collected liquid product in a suitable solvent (e.g., carbon disulfide). Add an internal standard (e.g., n-hexylbenzene) for accurate quantification.

  • GC Conditions:

    • Column: Use a capillary column suitable for separating aromatic isomers (e.g., a non-polar or medium-polarity column).

    • Injector and Detector: Set the injector and FID temperatures to ensure complete vaporization and detection (e.g., 250°C).

    • Oven Program: Use a temperature program to separate the different isomers of trimethylbenzene, xylene, and tetramethylbenzene. A typical program might start at a low temperature and ramp up to a higher temperature.

    • Carrier Gas: Use a high-purity carrier gas like helium or nitrogen at a constant flow rate.

  • Calibration: Prepare a series of calibration standards containing known concentrations of all expected reactants and products. Run these standards through the GC to create calibration curves for each compound.

  • Analysis: Inject the prepared sample into the GC. Identify the peaks based on their retention times compared to the standards. Quantify the concentration of each component using the calibration curves and the internal standard.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Isomerization Reaction cluster_analysis Product Analysis p1 Ion Exchange (e.g., with Cerium Nitrate) p2 Washing & Drying p1->p2 p3 Calcination p2->p3 r1 Catalyst Loading into Fixed-Bed Reactor p3->r1 r2 Catalyst Activation (Inert Gas Flow) r1->r2 r3 Introduce Reactant Feed (1,2,4-TMB) r2->r3 r4 Run Reaction at Set Temperature & Pressure r3->r4 a1 Condense & Collect Liquid Product r4->a1 a2 Sample Preparation with Internal Standard a1->a2 a3 Gas Chromatography (GC-FID) Analysis a2->a3 a4 Data Interpretation (Conversion & Selectivity) a3->a4

Caption: Workflow for this compound isomerization experiments.

Reaction_Pathways cluster_products Reaction Products TMB_124 This compound TMB_iso Isomers (1,2,3-TMB, 1,3,5-TMB) TMB_124->TMB_iso Isomerization (Desired) Xylenes Xylenes TMB_124->Xylenes Disproportionation TeMB Tetramethylbenzenes (e.g., Durene) TMB_124->TeMB Disproportionation Light_Ends Light Hydrocarbons + Coke TMB_124->Light_Ends Hydrocracking

Caption: Competing reaction pathways in 1,2,4-TMB conversion.

Troubleshooting_Selectivity start Low Product Selectivity Detected q1 Are disproportionation products (Xylenes, TeMB) high? start->q1 s1 Reduce Reaction Temperature q1->s1 Yes q2 Is coke formation or gas production high? q1->q2 No s2 Use Catalyst with Lower Acidity s1->s2 s3 Lower Temperature and/or Use Lower Acidity Catalyst q2->s3 Yes s4 Optimize Catalyst Pore Structure (Shape Selectivity) q2->s4 No

Caption: Decision tree for troubleshooting low selectivity.

References

Validation & Comparative

A Comparative Study of Trimethylbenzene Isomers as Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, the choice of solvent is a critical parameter that can profoundly influence reaction outcomes, impacting yield, purity, and scalability. Among the myriad of available solvents, the isomers of trimethylbenzene—1,2,3-trimethylbenzene (hemimellitene), 1,2,4-trimethylbenzene (pseudocumene), and 1,3,5-trimethylbenzene (mesitylene)—offer a unique set of properties as non-polar, aromatic, high-boiling point solvents.[1] This guide provides a comprehensive comparison of these three isomers, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed solvent selections.

Physicochemical Properties: A Quantitative Comparison

The subtle differences in the arrangement of the three methyl groups on the benzene (B151609) ring lead to distinct physical and chemical properties among the trimethylbenzene isomers.[2] These properties, summarized in the table below, are crucial in determining their suitability for specific applications.

Property1,2,3-Trimethylbenzene (Hemimellitene)This compound (Pseudocumene)1,3,5-Trimethylbenzene (Mesitylene)
CAS Number 526-73-895-63-6108-67-8
Molecular Weight ( g/mol ) 120.19120.19120.19
Boiling Point (°C) 176169-171164.7
Melting Point (°C) -25.4-43.8-44.8
Density (g/mL at 20°C) 0.8940.8760.864
Vapor Pressure (mmHg at 25°C) 1.52.02.5
Water Solubility (mg/L at 25°C) 75.256.851.5
Flash Point (°C) 514850
Dielectric Constant 2.382.382.27

Performance in Chemical Reactions: A Comparative Analysis

While direct, head-to-head comparative studies of the trimethylbenzene isomers as solvents in a wide range of organic reactions are not extensively documented in the literature, their individual properties allow for an informed discussion on their potential performance.

High-Temperature Pyrolysis:

A comparative study on the high-temperature pyrolysis of this compound and 1,3,5-trimethylbenzene revealed that both isomers begin to pyrolyze at approximately 1200 K, with very similar consumption rates.[3] This suggests that for high-temperature applications where solvent stability is paramount, both isomers exhibit comparable performance.

Reaction with Atomic Bromine:

In a study of their reaction kinetics with atomic bromine, the following rate coefficient equations were determined:[3]

  • 1,2,3-Trimethylbenzene: log₁₀(k) = -9.57 ± 0.43 - (996 ± 134)/T

  • This compound: log₁₀(k) = -9.74 ± 0.29 - (968 ± 91)/T

These equations can be used to estimate the relative reactivity of the isomers in radical reactions.

Influence of Polarity on Reaction Kinetics:

The trimethylbenzene isomers are all non-polar solvents. The choice of a non-polar solvent can significantly impact reaction rates.[4] According to the Hughes-Ingold rules, reactions that proceed through a transition state with a dispersed charge will be accelerated in non-polar solvents, while reactions with a more charged transition state will be slower.[4] Therefore, for reactions such as certain nucleophilic substitutions or eliminations, the use of a trimethylbenzene isomer could be advantageous.

Experimental Protocols

While specific comparative experimental protocols are scarce, the following provides a general methodology for a Friedel-Crafts acylation, a reaction where high-boiling aromatic solvents are often employed. This protocol can be adapted for use with any of the trimethylbenzene isomers.

General Protocol for Friedel-Crafts Acylation:

Materials:

  • Aromatic substrate (e.g., anisole)

  • Acylating agent (e.g., acetyl chloride)

  • Lewis acid catalyst (e.g., aluminum chloride)

  • Trimethylbenzene isomer (as solvent)

  • Anhydrous work-up reagents (e.g., hydrochloric acid, water, brine, anhydrous magnesium sulfate)

  • Extraction solvent (e.g., ethyl acetate)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, add the aromatic substrate and the chosen trimethylbenzene isomer under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Slowly add the Lewis acid catalyst portion-wise to the stirred solution.

  • Add the acylating agent dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired reaction temperature (e.g., 60-80 °C) for the appropriate time, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the extraction solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of a typical organic synthesis and a generalized Friedel-Crafts acylation reaction.

Organic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Select & Weigh Reagents setup Assemble Apparatus reagents->setup solvent Choose & Dry Solvent solvent->setup glassware Dry Glassware glassware->setup addition Add Reagents setup->addition heating Heat & Stir addition->heating monitoring Monitor Progress (TLC/GC) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purify Purify (Chromatography/Recrystallization) concentration->purify characterize Characterize (NMR, IR, MS) purify->characterize

General workflow for an organic synthesis experiment.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_reaction_steps Reaction Steps cluster_products Products aromatic Aromatic Substrate eas Electrophilic Aromatic Substitution aromatic->eas acyl_halide Acyl Halide / Anhydride electrophile_formation Formation of Acylium Ion acyl_halide->electrophile_formation lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->electrophile_formation solvent Trimethylbenzene Isomer solvent->eas Reaction Medium electrophile_formation->eas Electrophile deprotonation Deprotonation & Aromatization eas->deprotonation ketone Aryl Ketone Product deprotonation->ketone byproducts Byproducts (e.g., HCl, AlCl3 complex) deprotonation->byproducts

Simplified logical flow of a Friedel-Crafts acylation.

Conclusion

The trimethylbenzene isomers—hemimellitene, pseudocumene, and mesitylene—are valuable high-boiling, non-polar aromatic solvents with distinct physical properties. While their similar electronic nature results in comparable performance in some high-temperature applications, the subtle differences in their physical properties, such as boiling point and density, can be leveraged for specific process requirements. For researchers in drug development, the choice between these isomers will depend on the specific reaction conditions, desired temperature range, and the nature of the reactants and transition states. Further direct comparative studies are warranted to fully elucidate the nuanced effects of each isomer on a broader range of synthetic transformations.

References

A Comparative Analysis of 1,2,4-Trimethylbenzene and Xylene as High-Octane Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and clean-burning high-octane fuels is a continuous endeavor in the petrochemical and automotive industries. Aromatic hydrocarbons, due to their inherent chemical stability and high-octane ratings, are crucial components in gasoline blending. This guide provides an objective comparison of two such additives: 1,2,4-trimethylbenzene (also known as pseudocumene) and xylene. This analysis is supported by quantitative data on their key fuel properties and a review of standard experimental protocols for their evaluation.

Executive Summary

Both this compound and xylene isomers are effective octane (B31449) boosters.[1][2] this compound generally exhibits a high research octane number (RON) and motor octane number (MON).[3] Xylene, a mixture of three isomers (ortho-, meta-, and para-xylene), also significantly enhances the octane rating of gasoline.[4] The choice between these additives often depends on the desired final fuel properties, cost-effectiveness, and the specific composition of the base gasoline. While both are integral to producing high-performance fuels, their distinct properties can influence engine performance and emissions.

Data Presentation: Key Fuel Properties

The following table summarizes the critical fuel properties of this compound and the individual xylene isomers. These properties are essential for predicting their performance as high-octane fuel additives.

PropertyThis compoundo-Xylenem-Xylene (B151644)p-Xylene
Research Octane Number (RON) 120.2 - 148120.0145.0146.0
Motor Octane Number (MON) 110 - 124103.0124.0127.0
Reid Vapor Pressure (RVP) (psi) ~0.095~0.097 (calculated)~0.11 (calculated)~0.13 (calculated)
Molecular Weight ( g/mol ) 120.19106.16106.16106.16
Boiling Point (°C) 169144139138
Density (g/cm³) 0.8760.880.860.86

Note: Octane numbers can vary depending on the measurement source and blending methodology.[3] RVP values for xylene isomers are estimated based on their vapor pressures.

Performance Comparison

Octane Enhancement:

Both this compound and the xylene isomers are excellent octane enhancers.[1][4] p-Xylene and m-xylene exhibit exceptionally high RON and MON values.[4] The high octane numbers of these compounds are attributed to their stable aromatic ring structures, which resist auto-ignition or "knocking" under the high temperature and pressure conditions within an engine cylinder.[4] The addition of these aromatics to gasoline allows for the use of higher compression ratios in engines, leading to improved thermal efficiency and power output.[4]

Blending Characteristics and Engine Performance:

Xylene is a common component in gasoline, and its addition is known to improve engine performance and power output.[4] The solvency of xylene also contributes to its use in fuel system cleaners. While specific comparative studies on engine performance are limited, the similar chemical nature of this compound suggests it would have a comparable positive impact. However, a potential drawback of high concentrations of aromatics like toluene (B28343) and xylene is a lower vapor pressure, which could lead to poor cold-start characteristics.[5]

Emissions Profile:

The impact of these additives on emissions is a complex subject. The addition of aromatics to gasoline can lead to an increase in the emissions of certain aromatic compounds in the exhaust, such as benzene, toluene, ethylbenzene, and xylenes.[6] However, by increasing the octane number, these additives can enable more complete combustion, potentially reducing emissions of carbon monoxide and unburned hydrocarbons.[4] The overall effect on emissions depends on the engine technology, operating conditions, and the overall composition of the fuel blend.[6]

Experimental Protocols

The evaluation of high-octane fuel additives relies on standardized experimental procedures to ensure accurate and reproducible results. The key test methods are outlined below:

Research Octane Number (RON) - ASTM D2699

This method determines the anti-knock characteristics of a fuel under mild, low-speed engine operating conditions.[2][7]

Methodology:

  • A sample of the test fuel is run in a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[7]

  • The engine operates at a constant speed of 600 rpm.[7]

  • The compression ratio of the engine is varied until a standard level of "knock" (auto-ignition) is detected.

  • The performance of the test fuel is then compared to that of primary reference fuels (mixtures of iso-octane and n-heptane with known octane numbers).[2]

  • The RON of the test fuel is the octane number of the primary reference fuel mixture that produces the same level of knock.[8]

Motor Octane Number (MON) - ASTM D2700

This method evaluates the anti-knock performance of a fuel under more severe, high-speed engine operating conditions.[9][10]

Methodology:

  • The test is conducted in a CFR engine similar to the RON test.[9]

  • The engine operates at a higher speed of 900 rpm, and the fuel-air mixture is preheated to a higher temperature.[9][11]

  • The compression ratio is adjusted to induce a standard level of knock.[11]

  • The performance is compared against primary reference fuels to determine the MON.[11]

Reid Vapor Pressure (RVP) - ASTM D5191

RVP is a measure of the volatility of a fuel, which is crucial for engine starting, warm-up, and evaporative emissions.[1][12]

Methodology:

  • A chilled, air-saturated sample of the fuel is introduced into a small, evacuated, and thermostatically controlled chamber.[1][13]

  • The chamber's internal volume is five times that of the fuel sample.[1]

  • The sample is allowed to reach thermal equilibrium at 37.8 °C (100 °F).[1]

  • The resulting pressure increase in the chamber is measured and reported as the Reid Vapor Pressure.[1]

Visualizations

Caption: Relationship between aromatic structure and octane rating.

Experimental_Workflow cluster_fuel_prep Fuel Preparation cluster_testing Performance Testing cluster_data Data Analysis Base Fuel Base Fuel Additive Blending Additive Blending Base Fuel->Additive Blending Test Fuel Test Fuel Additive Blending->Test Fuel RON (ASTM D2699) RON (ASTM D2699) Test Fuel->RON (ASTM D2699) MON (ASTM D2700) MON (ASTM D2700) Test Fuel->MON (ASTM D2700) RVP (ASTM D5191) RVP (ASTM D5191) Test Fuel->RVP (ASTM D5191) Engine Performance Engine Performance Test Fuel->Engine Performance Emissions Analysis Emissions Analysis Test Fuel->Emissions Analysis Comparative Analysis Comparative Analysis RON (ASTM D2699)->Comparative Analysis MON (ASTM D2700)->Comparative Analysis RVP (ASTM D5191)->Comparative Analysis Engine Performance->Comparative Analysis Emissions Analysis->Comparative Analysis Report Generation Report Generation Comparative Analysis->Report Generation

Caption: Experimental workflow for evaluating fuel additives.

References

A Comparative Guide to Analytical Methods for 1,2,4-Trimethylbenzene in Air Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of established analytical methods for the quantification of 1,2,4-Trimethylbenzene in air samples. The focus is on methods developed by the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), and the Environmental Protection Agency (EPA). This document summarizes key performance data, outlines experimental protocols, and presents a visual workflow to aid in method selection and implementation.

Comparative Analysis of Key Method Parameters

The validation of analytical methods is crucial for ensuring the accuracy and reliability of air monitoring results. Below is a summary of quantitative data for prominent methods used in the analysis of this compound.

ParameterOSHA Method 1020 (Fully Validated)OSHA Method PV2091 (Partially Validated - Withdrawn)NIOSH Method 1501 (General Method)EPA Method TO-15 (Performance-Based)
Sampling Medium Anasorb CSC charcoal tubes (100 mg/50 mg); SKC 575-002 Passive SamplersCharcoal tubeCoconut shell charcoal tube (100 mg/50 mg)Specially-prepared canisters (e.g., SUMMA)
Sampling Mechanism Active (Pump) or Passive DiffusionActive (Pump)Active (Pump)Whole air (Grab or time-integrated)
Recommended Air Volume 12 L (Active Sampling)10 LAnalyte-specific (not specified for this compound)Not specified (sample concentration dependent)
Sampling Flow Rate 50 mL/min (Active Sampling)0.1 L/min0.01 - 0.2 L/minNot applicable
Desorption/Extraction Solvent 99:1 Carbon disulfide/N,N-dimethylformamideCarbon disulfideCarbon disulfideNot applicable
Analytical Technique Gas Chromatography with Flame Ionization Detector (GC-FID)Gas Chromatography with Flame Ionization Detector (GC-FID)Gas Chromatography with Flame Ionization Detector (GC-FID)Gas Chromatography/Mass Spectrometry (GC/MS)
Detection Limit of Overall Procedure (DLOP) 3.02 µ g/sample [1]1 µ g/sample [2]Not specified for this compoundMethod Detection Limit (MDL) is performance-based, typically ≤0.5 ppbv for VOCs
Reliable Quantitation Limit (RQL) 6.42 µ g/sample [1]Not specifiedNot specified for this compoundNot specified
Precision Data available in method documentationA precision study was performed[2]Not specified for this compoundReplicate precision within 25%
Accuracy Data available in method documentationNot specifiedNot specified for this compoundAudit accuracy within 30%

Experimental Protocols

Detailed methodologies are critical for the successful replication of analytical results. Below is a representative experimental protocol based on OSHA Method 1020 for active sampling.

Experimental Protocol: OSHA Method 1020 (Active Sampling)

1. Sampling:

  • Apparatus: Calibrated personal sampling pump, Anasorb CSC charcoal tube (100 mg/50 mg).

  • Procedure:

    • Break the ends of the charcoal tube immediately before sampling.

    • Connect the backup section of the tube to the sampling pump with flexible tubing.

    • Position the sampling tube in the employee's breathing zone.

    • Draw air through the tube at a calibrated flow rate of 50 mL/min for up to 240 minutes to collect a 12 L air sample.[1]

    • After sampling, cap the tube and record all sampling parameters.

    • Prepare a blank sample by handling a charcoal tube in the same manner without drawing air through it.

2. Sample Preparation:

  • Reagents: Desorption solvent (99:1 Carbon disulfide/N,N-dimethylformamide), internal standard (e.g., n-hexylbenzene).

  • Procedure:

    • Carefully transfer the front and back sections of the charcoal into separate 2-mL vials.

    • Add 1.0 mL of the desorption solvent containing the internal standard to each vial.

    • Immediately cap the vials and gently agitate.

    • Allow the samples to desorb for 30 minutes with occasional shaking.

3. Instrumental Analysis:

  • Apparatus: Gas chromatograph equipped with a flame ionization detector (GC-FID) and a suitable capillary column.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 50°C held for 2 minutes, ramped to 200°C at 10°C/min, and held for 5 minutes.

    • Detector Temperature: 250 °C[1]

    • Carrier Gas: Helium

    • Injection Volume: 1 µL

  • Calibration: Prepare a series of calibration standards by spiking known amounts of this compound into the desorption solvent. Analyze the standards to generate a calibration curve.

  • Analysis: Inject an aliquot of the desorbed sample solution into the GC-FID. Identify and quantify the this compound peak based on its retention time and the calibration curve.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the analysis of this compound in air samples using sorbent-based sampling methods like those from OSHA and NIOSH.

Workflow for this compound Air Analysis cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_reporting Data Reporting A Calibrate Sampling Pump B Collect Air Sample onto Sorbent Tube A->B C Transfer Sorbent to Vial B->C Transport to Lab D Add Desorption Solvent & Internal Standard C->D E Desorb for 30 minutes D->E G Analyze Samples & Standards by GC-FID E->G F Prepare Calibration Standards F->G H Identify & Quantify this compound G->H I Calculate Air Concentration H->I J Report Results I->J

References

A Comparative Guide to 1,2,4-Trimethylbenzene in Liquid Scintillation Counting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on accurate and efficient detection of radioactivity, the choice of liquid scintillation cocktail is paramount. This guide provides an objective comparison of the performance of 1,2,4-trimethylbenzene (pseudocumene) with other common liquid scintillation solvents, supported by experimental data and detailed protocols.

Performance Comparison of Liquid Scintillation Solvents

This compound, a key component of many "classical" scintillation cocktails, offers a balance of high counting efficiency and improved safety characteristics over earlier aromatic solvents like benzene.[1][2] Its performance is often compared with other classical solvents such as toluene (B28343) and xylene, as well as modern "safer" alternatives like Di-isopropylnaphthalene (DIN), Phenylxylylethane (PXE), and Linear Alkylbenzene (LAB).[1][3]

Key Performance Indicators

The efficacy of a liquid scintillation cocktail is determined by several key parameters:

  • Counting Efficiency: The ratio of detected counts per minute (CPM) to the actual disintegrations per minute (DPM) of the radioisotope. Higher efficiency leads to shorter counting times and lower detection limits.

  • Quench Resistance: The ability of the cocktail to resist the reduction in counting efficiency caused by chemical or color quenching agents in the sample.

  • Sample Holding Capacity: The maximum amount of aqueous or organic sample that can be incorporated into the cocktail while maintaining a stable, homogeneous emulsion for accurate counting.

  • Flash Point: The lowest temperature at which the solvent's vapors will ignite, a critical safety consideration.

  • Relative Pulse Height: A measure of the energy transfer efficiency of the solvent, with toluene typically used as the reference at 100.[4]

The following tables summarize the performance of various liquid scintillation cocktails based on their primary solvent.

Solvent Type Primary Solvent Relative Pulse Height Flash Point (°C) Key Characteristics
Classical This compound (Pseudocumene)~11248-50High energy transfer efficiency, reduced diffusion into plastic vials compared to xylene.[1][5]
Classical Toluene100 (Reference)4Historically a standard, but has higher vapor pressure and lower flash point.[4]
Classical p-Xylene~11027Good energy transfer, but lower flash point than pseudocumene.[4]
Safer Di-isopropylnaphthalene (DIN/DIPN)~91~144-150High flash point, low toxicity, good biodegradability, and high quench resistance.[1][3]
Safer Phenylxylylethane (PXE)High~138High flash point and good performance, often used in safer cocktails.[3]
Safer Linear Alkylbenzene (LAB)Lower~140-150High flash point and biodegradability, though may have slightly lower counting efficiency.[1][3]

Table 1: Physical and Performance Characteristics of Common Liquid Scintillation Solvents.

Commercial Cocktail Primary Solvent ³H Counting Efficiency (%) Aqueous Sample Capacity (mL in 10 mL cocktail)
Insta-Gel PlusThis compound~48>2.5 (forms a gel)[2]
Pico-Fluor PlusThis compound~45>2.5 (liquid phase)[2]
Hionic-FluorThis compoundNot SpecifiedHigh for high ionic strength buffers[2]
Ultima GoldDIN~56High
OptiPhase HiSafe 3DIN~52High
Emulsifier SafeLABNot Specified1.0 - 1.5

Table 2: Performance of Commercial Liquid Scintillation Cocktails.

Experimental Protocols

Accurate assessment of a liquid scintillation cocktail's performance relies on standardized experimental procedures. Below are detailed methodologies for determining counting efficiency and generating a quench curve.

Protocol 1: Determination of Counting Efficiency

This protocol outlines the steps to measure the counting efficiency of a liquid scintillation cocktail for a specific radioisotope (e.g., ³H or ¹⁴C).

Materials:

  • Liquid Scintillation Counter (LSC)

  • Calibrated radioactive standard of known activity (DPM) (e.g., ³H-water or ¹⁴C-toluene)

  • Liquid scintillation cocktail to be tested

  • High-performance glass or polyethylene (B3416737) scintillation vials (20 mL)

  • Pipettes

  • Vortex mixer

Procedure:

  • Blank Preparation: Pipette 10 mL of the scintillation cocktail into a vial. This will serve as the background measurement.

  • Standard Preparation:

    • Pipette 10 mL of the scintillation cocktail into a separate vial.

    • Add a known amount of the calibrated radioactive standard to the vial (e.g., 50,000 - 200,000 DPM).

    • Cap the vial tightly and vortex for 30 seconds to ensure a homogenous mixture.

  • Counting:

    • Place the blank and standard vials into the liquid scintillation counter.

    • Set the appropriate counting window for the radioisotope being measured (e.g., 0-18.6 keV for ³H, 4-156 keV for ¹⁴C).

    • Count each vial for a sufficient time to achieve good statistical precision (e.g., 1-5 minutes).

  • Calculation:

    • Record the counts per minute (CPM) for both the blank (CPM_b) and the standard (CPM_s).

    • Calculate the net CPM of the standard: Net CPM = CPM_s - CPM_b.

    • Calculate the counting efficiency (%E) using the following formula: %E = (Net CPM / DPM of standard) * 100

Protocol 2: Generation of a Quench Curve

This protocol describes how to create a quench curve to correct for the effects of quenching in unknown samples.

Materials:

  • Liquid Scintillation Counter (LSC) with a quench monitoring parameter (e.g., t-SIE, SIS)

  • Calibrated radioactive standard

  • Liquid scintillation cocktail

  • Scintillation vials

  • Pipettes

  • Vortex mixer

  • Quenching agent (e.g., nitromethane (B149229) or carbon tetrachloride)

Procedure:

  • Prepare a Quenched Standard Set:

    • Dispense 10 mL of the scintillation cocktail into a series of 6-10 vials.

    • Add the same known amount of calibrated radioactive standard to each vial.

    • Add incrementally increasing volumes of the quenching agent to each vial (e.g., 0 µL, 10 µL, 20 µL, 50 µL, 100 µL, 200 µL).

    • Cap and vortex each vial thoroughly.

  • Counting:

    • Count each vial in the LSC, recording the CPM and the instrument's quench parameter value for each.

  • Calculations and Plotting:

    • For each vial, calculate the counting efficiency as described in Protocol 1.

    • Plot the counting efficiency (Y-axis) against the corresponding quench parameter value (X-axis).

    • Fit a curve to the data points. This curve is the quench curve for that specific cocktail and radioisotope.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

G cluster_0 Protocol 1: Determination of Counting Efficiency A Prepare Blank Vial (10 mL Cocktail) D Count Blank and Standard in LSC A->D B Prepare Standard Vial (10 mL Cocktail + Known DPM) C Vortex Standard Vial B->C C->D E Calculate Net CPM (CPM_standard - CPM_blank) D->E F Calculate Counting Efficiency (%E = (Net CPM / DPM) * 100) E->F G cluster_1 Protocol 2: Generation of a Quench Curve P1 Prepare a series of vials with cocktail and a constant amount of DPM P2 Add increasing amounts of quenching agent to each vial P1->P2 P3 Vortex all vials P2->P3 P4 Count each vial in the LSC P3->P4 P5 Record CPM and Quench Parameter for each vial P4->P5 P6 Calculate Counting Efficiency for each vial P5->P6 P7 Plot Counting Efficiency vs. Quench Parameter P6->P7 P8 Fit a curve to the data points P7->P8

References

A Comparative Guide to Zeolite Catalysts for 1,2,4-Trimethylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,2,4-trimethylbenzene, a key intermediate in the production of various high-value chemicals, is a subject of significant interest in the chemical industry. The efficiency of this synthesis is critically dependent on the choice of catalyst, with zeolites being a prominent class of materials due to their shape-selective properties and tunable acidity. This guide provides a comparative analysis of the efficacy of different zeolite catalysts for the synthesis of this compound, primarily through the transalkylation of toluene (B28343) with C9 aromatics and the methylation of toluene.

Comparative Performance of Zeolite Catalysts

The catalytic performance of various zeolites in reactions producing this compound is summarized in the table below. The data is compiled from multiple studies and focuses on key performance indicators such as reactant conversion, and selectivity and yield of this compound or its isomers (xylenes). The primary reaction routes considered are the transalkylation of toluene with this compound (to produce xylenes) and the direct methylation of toluene.

CatalystReaction TypeReactantsTemperature (°C)Pressure (bar)WHSV (h⁻¹)Toluene Conversion (%)Xylene Selectivity (%)Xylene Yield (%)Reference
Zeolite Beta (H-form) TransalkylationToluene & 1,2,4-TMB400105~41~61~25[1][2]
Pt/Zeolite Beta TransalkylationToluene & 1,2,4-TMB40010562-40[3][4]
Zeolite Y (H-form) TransalkylationToluene & 1,2,4-TMB40015> BetaLower than Beta~11 (after 50h)[2][3]
Mordenite (MOR, H-form) TransalkylationToluene & 1,2,4-TMB400105< Beta & Y-~40 (with Pt)[3][4]
Ce-modified NaX Zeolite TransalkylationToluene & 1,2,4-TMB45014.44 (kg·h/kmol)45.055.1-
H-ZSM-5 MethylationToluene & Methanol400-452.8~84 (Toluene+Xylene)-
USY Zeolite TransalkylationToluene & 1,2,4-TMB400-500--VariesVariesVaries[5][6]

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below are generalized protocols for catalyst preparation, the catalytic reaction, and product analysis, based on common practices reported in the literature.

Catalyst Preparation
  • Parent Zeolite Preparation : The H-form of the desired zeolite (e.g., Beta, Y, Mordenite) is typically used as the starting material. This is often achieved by ion-exchange of the sodium form of the zeolite with an ammonium (B1175870) salt solution (e.g., ammonium nitrate), followed by calcination to decompose the ammonium ions and generate the acidic protonic form.

  • Metal Impregnation (for modified catalysts) : For catalysts such as Pt/Beta, the parent H-form zeolite is impregnated with a solution of a metal precursor (e.g., H₂PtCl₆ for platinum).[7] The incipient wetness impregnation technique is commonly employed to ensure uniform distribution of the metal. Following impregnation, the catalyst is dried and then calcined in air at elevated temperatures (e.g., 550°C).[7]

  • Catalyst Activation : Prior to the reaction, the prepared catalyst is typically activated in-situ in the reactor. This involves heating the catalyst under a flow of an inert gas (e.g., nitrogen or argon) to remove any adsorbed water and other impurities. For metal-containing catalysts, a reduction step in a hydrogen flow at high temperature (e.g., 500°C) is often necessary to reduce the metal species to their active metallic state.[7]

Catalytic Reaction: Transalkylation of Toluene with this compound
  • Reactor Setup : The catalytic reactions are commonly carried out in a fixed-bed, continuous-flow reactor.[3][4] The reactor is typically made of stainless steel and housed in a furnace to maintain the desired reaction temperature.

  • Feed Preparation : A liquid feed mixture of toluene and this compound, often in a 1:1 weight ratio, is prepared.[2][3] This mixture is delivered to the reactor using a high-pressure liquid pump.

  • Reaction Conditions : The reactor is loaded with a specific amount of the catalyst. The system is then pressurized with a carrier gas (e.g., hydrogen or nitrogen) to the desired operating pressure (e.g., 1 to 10 bar).[3][4] The reactor is heated to the reaction temperature (e.g., 400°C).[3][4] The liquid feed is then introduced into the reactor at a controlled flow rate to achieve the desired Weight Hourly Space Velocity (WHSV), typically around 5 h⁻¹.[3][4]

  • Product Collection : The effluent from the reactor, which is in the gas phase at the reaction temperature, is passed through a condenser to liquefy the products. The liquid products are collected in a separator, and the non-condensable gases are vented or analyzed separately.

Product Analysis
  • Gas Chromatography (GC) : The composition of the liquid product stream is analyzed using a gas chromatograph (GC) equipped with a flame ionization detector (FID).[8] A capillary column suitable for separating aromatic hydrocarbons is used.

  • Quantification : The concentration of each component (unreacted reactants, this compound, other trimethylbenzene isomers, xylenes, benzene, and other byproducts) is determined by comparing the peak areas in the chromatogram to those of a calibration standard. An internal standard method can be used for improved accuracy.[8]

  • Performance Calculation : Based on the product composition, the conversion of reactants, selectivity to desired products, and the overall yield are calculated.

Visualizing the Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and evaluation of zeolite catalysts for this compound production.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis zeolite Parent Zeolite (e.g., Na-Beta) ion_exchange Ion Exchange (NH4NO3) zeolite->ion_exchange calcination1 Calcination ion_exchange->calcination1 h_zeolite H-Form Zeolite calcination1->h_zeolite impregnation Metal Impregnation (e.g., H2PtCl6) h_zeolite->impregnation drying Drying impregnation->drying calcination2 Calcination drying->calcination2 metal_zeolite Metal-Loaded Zeolite (e.g., Pt/H-Beta) calcination2->metal_zeolite reactor Fixed-Bed Reactor metal_zeolite->reactor Catalyst Loading & Activation furnace Furnace condenser Condenser reactor->condenser feed Reactant Feed (Toluene + 1,2,4-TMB) pump HPLC Pump feed->pump pump->reactor separator Gas-Liquid Separator condenser->separator liquid_product Liquid Product separator->liquid_product gas_product Gas Product separator->gas_product gc Gas Chromatography (GC-FID) data_analysis Data Analysis (Conversion, Selectivity, Yield) gc->data_analysis liquid_product->gc

Caption: Experimental workflow for zeolite-catalyzed synthesis of this compound.

Concluding Remarks

The choice of zeolite catalyst significantly impacts the efficiency of this compound synthesis. Large-pore zeolites like Beta and Y, along with medium-pore zeolites like ZSM-5, have demonstrated considerable activity. Zeolite Beta, particularly when modified with platinum, exhibits high conversion and yield for the transalkylation of toluene with this compound. The acidity and pore structure of the zeolite are critical parameters that determine both the catalytic activity and the product selectivity. Researchers should consider these factors in conjunction with the specific reaction conditions to optimize the synthesis of this compound for their desired applications. The provided experimental protocols and workflow offer a foundational methodology for conducting comparative studies in this area.

References

A Comparative Analysis of 1,2,4-Trimethylbenzene Reactions: Transalkylation vs. Transformation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the catalytic pathways of aromatic hydrocarbons is crucial. This guide provides an objective comparison between the transalkylation of 1,2,4-trimethylbenzene (1,2,4-TMB) and its primary transformation reactions, including disproportionation, isomerization, and hydrodealkylation. The following sections present quantitative data from experimental studies, detailed methodologies, and visual representations of the reaction pathways and experimental workflows.

Executive Summary

The conversion of this compound, a major component of the C9 aromatic hydrocarbon fraction from petroleum distillation, into more valuable products is a significant area of research in the petrochemical industry. The primary routes for its utilization are transalkylation, typically with toluene (B28343) to produce xylenes (B1142099), and other transformation reactions such as disproportionation and isomerization.[1][2]

  • Transalkylation of 1,2,4-TMB with toluene is a targeted reaction to produce mixed xylenes, which are key intermediates in the production of polymers and other chemicals.[3] This process involves the transfer of a methyl group from 1,2,4-TMB to toluene.

  • Transformation reactions of 1,2,4-TMB, in the absence of a transalkylating agent like toluene, primarily include:

    • Disproportionation: The reaction of two molecules of 1,2,4-TMB to produce xylenes and tetramethylbenzenes.[4]

    • Isomerization: The rearrangement of the methyl groups on the benzene (B151609) ring to form its isomers, 1,2,3-trimethylbenzene (B126466) and 1,3,5-trimethylbenzene.[5]

    • Hydrodealkylation: The removal of methyl groups in the presence of hydrogen to yield xylenes, toluene, and benzene.[6][7]

This guide will delve into the experimental data to compare the performance of these reactions in terms of product distribution, reaction conditions, and catalytic systems.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various studies on the transalkylation and transformation reactions of this compound.

Table 1: Transalkylation of this compound with Toluene

CatalystTemperature (°C)Pressure (bar)WHSV (h⁻¹)1,2,4-TMB Conversion (wt%)Xylene Selectivity (wt%)Benzene Selectivity (wt%)Reference
Zeolite Beta (Si/Al=12.5)4001054161~2[5][7][8]
Zeolite Y (Si/Al=6-30)400105~27~431.0 - 1.2[5][7]
Pt/Zeolite Beta40010562~40 (yield)-[4][8]
Ce-modified NaX45014.44 (kg·h/kmol)-55.13-[9]
USY Zeolite400-500-----[1][10][11][12]

Table 2: Transformation Reactions of this compound (Disproportionation and Isomerization)

CatalystTemperature (°C)Pressure (bar)WHSV (h⁻¹)1,2,4-TMB Conversion (wt%)Major ProductsReference
0.1% Pt, 0.3% Ni / H-β250-400Atmospheric2Increases with temp.Isomers (1,2,3- & 1,3,5-TMB), Xylenes, Tetramethylbenzenes[13]
0.1% Pt, 0.1% Ni / H-MOR250-400Atmospheric2Increases with temp.Isomers (1,2,3- & 1,3,5-TMB), Xylenes, Tetramethylbenzenes[13]
HZSM-5450-0.6-Isomers (1,2,3- & 1,3,5-TMB), Tetramethylbenzenes[5]
USY Zeolite400-500---Isomers and Disproportionation Products[14]

Table 3: Hydrodealkylation of this compound

Catalyst TypeTemperature (°C)Pressure (bar)Conversion (Typical)Major ProductsReference
Transition Metals (Cr, Mo)315-5403.4 - 34.5-Xylenes[15][16]
Thermal (no catalyst)600-66035-4070%Xylenes, Toluene, Benzene[15]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Transalkylation of this compound with Toluene over Zeolite Catalysts

This protocol is based on studies using a fixed-bed reactor.[4][5][7][8]

  • Catalyst Preparation and Activation:

    • The desired zeolite catalyst (e.g., Zeolite Beta or Y) is loaded into a fixed-bed reactor.

    • The catalyst is activated by heating under a flow of nitrogen or air to a specified temperature (e.g., 550 °C) for a set duration (e.g., 3 hours) to remove any adsorbed water and impurities.

    • If a metal-loaded catalyst (e.g., Pt/Zeolite) is used, a reduction step under hydrogen flow is typically performed.[13]

  • Reaction Procedure:

    • The reactor is brought to the desired reaction temperature (e.g., 400 °C) and pressure (e.g., 10 bar).[5][7][8]

    • A feed mixture of this compound and toluene, typically in a 50:50 weight ratio, is introduced into the reactor using a high-pressure liquid pump.[4]

    • Hydrogen gas is co-fed at a specific molar ratio to the hydrocarbon feed (e.g., H₂/HC = 4).[5][7]

    • The weight hourly space velocity (WHSV) is maintained at a constant value (e.g., 5 h⁻¹).[4][8]

  • Product Analysis:

    • The reactor effluent is cooled and the liquid products are collected.

    • The product composition is analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column.

    • Product identification can be confirmed using gas chromatography-mass spectrometry (GC-MS).[13]

    • Conversion of reactants and selectivity towards products are calculated based on the GC analysis.

Protocol 2: Disproportionation of this compound

This protocol is based on a study of 1,2,4-TMB disproportionation over bifunctional bimetallic catalysts.[13]

  • Catalyst Preparation and Activation:

    • The bifunctional catalyst (e.g., Ni-Pt/H-β or Ni-Pt/H-MOR) is packed into a quartz reactor.

    • The catalyst is activated at 550 °C for 3 hours under a nitrogen atmosphere.

    • The temperature is then lowered to 475 °C, and the catalyst is reduced under a hydrogen flow for 6 hours.

  • Reaction Procedure:

    • The reactor is set to the desired reaction temperature (in the range of 250-400 °C) under atmospheric pressure.

    • Liquid this compound is fed into the reactor using a syringe pump at a specific liquid hourly space velocity (LHSV) of 2.0 h⁻¹.

    • Pure hydrogen gas is co-fed into the reactor.

  • Product Analysis:

    • The reaction products are collected at regular time intervals (e.g., 1 hour).

    • The collected liquid products are analyzed by a gas chromatograph with an FID.

    • The identification of the products is confirmed by GC-MS.

Mandatory Visualization

The following diagrams illustrate the key reaction pathways and a general experimental workflow.

Transalkylation_vs_Transformation cluster_transalkylation Transalkylation cluster_transformation Transformation Reactions cluster_disproportionation Disproportionation cluster_isomerization Isomerization cluster_hydrodealkylation Hydrodealkylation TMB_T 1,2,4-TMB + Toluene Xylenes_B Xylenes + Benzene TMB_T->Xylenes_B Zeolite Catalyst (e.g., Beta, Y) TMB 1,2,4-TMB Xylenes_TeMB Xylenes + Tetramethylbenzenes TMB->Xylenes_TeMB Zeolite Catalyst (e.g., H-β, H-MOR) Isomers 1,2,3-TMB + 1,3,5-TMB TMB->Isomers Acidic Catalyst (e.g., HZSM-5) TMB_H2 1,2,4-TMB + H₂ Xylenes_Tol Xylenes + Toluene TMB_H2->Xylenes_Tol Transition Metal Catalyst or High Temperature

Caption: Reaction pathways of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_reaction Reaction Execution cluster_analysis Product Analysis Catalyst Catalyst Loading and Activation Reactor Reactor Setup (Fixed-Bed or Riser) Catalyst->Reactor Conditions Set Reaction Conditions (Temp, Pressure, WHSV) Feed Feed Preparation (1,2,4-TMB +/- Toluene) Feed->Reactor Reaction Introduce Feed to Reactor Conditions->Reaction Collection Product Collection Reaction->Collection GC Gas Chromatography (GC) Collection->GC GCMS GC-Mass Spectrometry (GC-MS) Collection->GCMS Data Data Analysis (Conversion, Selectivity) GC->Data

Caption: General experimental workflow for catalytic reactions.

Conclusion

The choice between transalkylation and other transformation reactions of this compound depends on the desired product slate.

  • Transalkylation with toluene is the preferred route for maximizing the production of xylenes, which have high commercial value. Zeolite catalysts, particularly Beta and Y zeolites, have shown high activity and selectivity for this reaction.[5][7][8] The addition of a hydrogenation metal like platinum can further enhance catalyst stability and activity.[4]

  • Disproportionation and isomerization are competing reactions that occur simultaneously.[9] While disproportionation also produces xylenes, it co-produces tetramethylbenzenes, which may be less desirable. Isomerization leads to other trimethylbenzene isomers. The selectivity towards these transformation reactions is highly dependent on the catalyst type and reaction conditions.

  • Hydrodealkylation offers a pathway to produce lighter aromatics like xylenes and toluene, but it requires either high temperatures or specific transition metal catalysts and a hydrogen atmosphere.[15][16]

For researchers and professionals in drug development who may utilize these aromatic compounds as starting materials or intermediates, understanding the catalytic conditions that favor a specific reaction pathway is essential for optimizing the synthesis of the desired molecules. The data and protocols presented in this guide provide a foundation for making informed decisions in the laboratory and in process development.

References

Unraveling the Neurotoxic Differences Among Trimethylbenzene Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the neurotoxic potential of 1,2,3-trimethylbenzene (B126466) (hemimellitene), 1,2,4-trimethylbenzene (pseudocumene), and 1,3,5-trimethylbenzene (mesitylene) reveals significant differences in their potency, with hemimellitene consistently demonstrating the most pronounced adverse effects on the nervous system. This guide provides a comprehensive comparison of these isomers, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The neurotoxic effects of trimethylbenzene (TMB) isomers have been primarily evaluated through in vivo studies in animal models, focusing on behavioral endpoints such as motor coordination and pain sensitivity. The collective evidence strongly indicates a structure-dependent toxicity, where the arrangement of the three methyl groups on the benzene (B151609) ring dictates the isomer's neurotoxic potential.

Comparative Neurotoxicity: Quantitative Data Overview

Experimental studies involving acute and subchronic inhalation exposure in rats have provided crucial quantitative data to differentiate the neurotoxicity of the three TMB isomers. The following tables summarize the key findings from these studies.

Acute Neurotoxicity

Acute exposure studies typically involve a single, high-concentration exposure to assess the immediate effects on the nervous system. The median effective concentration (EC50) is a critical metric, representing the concentration of a substance that produces a specific effect in 50% of the test population. A lower EC50 value indicates higher toxicity.

IsomerEndpointEC50 (ppm)95% Confidence Interval (ppm)
1,2,3-Trimethylbenzene (Hemimellitene) Rotarod Performance Disturbances768578 - 942
Decrease in Pain Sensitivity848-
This compound (Pseudocumene) Rotarod Performance Disturbances954791 - 1113
Decrease in Pain Sensitivity1155552 - 1544
1,3,5-Trimethylbenzene (Mesitylene) Rotarod Performance Disturbances963750 - 1113
Decrease in Pain Sensitivity1212-

Data from Korsak & Rydzyński, 1996.[1][2][3][4]

The acute exposure data clearly indicates that hemimellitene is the most potent neurotoxin among the three isomers, with the lowest EC50 values for both rotarod performance and pain sensitivity.[2][3] Pseudocumene and mesitylene (B46885) exhibit similar, and less severe, acute neurotoxicity.[2][3]

Subchronic Neurotoxicity

Subchronic exposure studies assess the effects of repeated, lower-concentration exposure over a longer period. These studies are crucial for understanding the potential long-term consequences of exposure.

IsomerConcentration (ppm)Effect on Rotarod PerformanceEffect on Pain Sensitivity
1,2,3-Trimethylbenzene (Hemimellitene) 25No significant effectDecrease in pain sensitivity
100Statistically significant disturbancesDecrease in pain sensitivity
250Statistically significant disturbancesDecrease in pain sensitivity
This compound (Pseudocumene) 25No significant effectNo significant effect
100No significant effectDecrease in pain sensitivity
250Statistically significant disturbancesDecrease in pain sensitivity
1,3,5-Trimethylbenzene (Mesitylene) -Not evaluated in the subchronic studyNot evaluated in the subchronic study

Data from Korsak & Rydzyński, 1996.[1][2][3]

The subchronic exposure data further supports the higher neurotoxic potential of hemimellitene, as it induced statistically significant disturbances in rotarod performance at a lower concentration (100 ppm) compared to pseudocumene (250 ppm).[3] Notably, the disturbances in rotarod performance did not resolve two weeks after the cessation of exposure to both hemimellitene and pseudocumene, suggesting long-lasting neurotoxic effects.[2][3]

Experimental Protocols

The primary experimental data cited in this guide is derived from a key study by Korsak and Rydzyński (1996). The methodologies employed in this study are detailed below.

Animal Model
  • Species: Male Wistar rats

  • Weight: 250-300g

Exposure Conditions
  • Acute Exposure:

    • Concentrations: 250 - 2000 ppm

    • Duration: 4 hours

  • Subchronic Exposure:

    • Concentrations: 25, 100, and 250 ppm

    • Duration: 6 hours/day, 5 days/week, for 3 months

Neurobehavioral Assessments
  • Rotarod Performance: This test assesses motor coordination and balance. Rats are placed on a rotating rod, and the time until they fall off is measured. A decrease in performance indicates impaired motor function.

  • Pain Sensitivity (Hot-Plate Test): This test evaluates the analgesic effects of the substances. Rats are placed on a heated surface, and the latency to a response (e.g., paw licking) is measured. An increase in latency suggests a decrease in pain sensitivity.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of the in vivo neurotoxicity assessment of trimethylbenzene isomers.

Experimental_Workflow cluster_exposure Exposure Phase cluster_assessment Neurobehavioral Assessment cluster_data Data Analysis Acute Acute Exposure (4 hours, 250-2000 ppm) Rotarod Rotarod Performance Test (Motor Coordination) Acute->Rotarod HotPlate Hot-Plate Test (Pain Sensitivity) Acute->HotPlate Subchronic Subchronic Exposure (3 months, 25-250 ppm) Subchronic->Rotarod Subchronic->HotPlate EC50 EC50 Calculation (Acute Toxicity) Rotarod->EC50 ConcResponse Concentration-Response Analysis (Subchronic Toxicity) Rotarod->ConcResponse HotPlate->EC50 HotPlate->ConcResponse

In vivo neurotoxicity assessment workflow.

Putative Signaling Pathways in Solvent-Induced Neurotoxicity

While specific signaling pathways for trimethylbenzene isomer-induced neurotoxicity are not well-elucidated in the current literature, the general mechanism for organic solvents is thought to involve the disruption of neuronal membranes and interference with neurotransmitter systems.[1] The lipophilic nature of these solvents allows them to readily cross the blood-brain barrier and interact with the lipid bilayers of neuronal membranes. This can lead to alterations in membrane fluidity, ion channel function, and the activity of membrane-bound enzymes and receptors.

The following diagram presents a hypothetical signaling pathway for solvent-induced neurotoxicity, based on the general understanding of solvent neurotoxicity. It is important to note that this is a generalized model and may not fully represent the specific actions of each trimethylbenzene isomer.

Putative_Signaling_Pathway cluster_membrane Neuronal Membrane Disruption cluster_neurotransmission Altered Neurotransmission cluster_downstream Downstream Effects cluster_outcome Behavioral Outcomes TMB Trimethylbenzene Isomer (Lipophilic Solvent) Membrane Alteration of Membrane Fluidity TMB->Membrane IonChannel Ion Channel Dysfunction (e.g., Na+, K+, Ca2+) TMB->IonChannel Receptor Neurotransmitter Receptor Modulation (e.g., GABA, NMDA) TMB->Receptor NT_Release Altered Neurotransmitter Release Membrane->NT_Release Synaptic Impaired Synaptic Transmission IonChannel->Synaptic Receptor->Synaptic NT_Release->Synaptic NT_Uptake Altered Neurotransmitter Reuptake NT_Uptake->Synaptic Plasticity Altered Neuronal Plasticity Synaptic->Plasticity Motor Motor Deficits (e.g., Impaired Coordination) Plasticity->Motor Sensory Altered Pain Perception Plasticity->Sensory

Hypothetical solvent neurotoxicity pathway.

Conclusion

The available experimental evidence consistently demonstrates a clear hierarchy in the neurotoxic potential of trimethylbenzene isomers, with hemimellitene (1,2,3-TMB) being the most potent, followed by pseudocumene (1,2,4-TMB) and mesitylene (1,3,5-TMB) which exhibit similar, lower neurotoxicity. This difference is evident in both acute and subchronic exposure scenarios. The underlying mechanisms are likely related to the differential interactions of these isomers with neuronal membranes and neurotransmitter systems, although further research is needed to elucidate the specific signaling pathways involved. This comparative guide provides a valuable resource for researchers and professionals in understanding the structure-activity relationship of trimethylbenzene neurotoxicity.

References

Unraveling the Path to Pyrene: A Comparative Guide to 1,2,4-Trimethylbenzene Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the formation of polycyclic aromatic hydrocarbons (PAHs) like pyrene (B120774) from common industrial solvents such as 1,2,4-trimethylbenzene is of paramount importance due to their environmental and health implications. This guide provides an objective comparison of the reaction pathways leading to pyrene formation from this compound, supported by experimental data from pyrolysis studies.

The high-temperature decomposition of this compound is a complex process involving numerous competing reactions. The formation of pyrene, a four-ring PAH, is a significant indicator of soot inception and growth in combustion systems. Experimental and modeling studies have identified several key pathways for pyrene formation, which can be broadly categorized into direct radical recombination and pathways involving the formation of intermediate species.

Dominant Reaction Pathways to Pyrene Formation

Under pyrolysis and combustion conditions, this compound primarily undergoes H-abstraction to form a resonantly stabilized trimethylbenzyl radical (C9H11). This radical is a central intermediate in the subsequent growth to larger PAHs. The dominant pathways for pyrene formation from this compound include:

  • Fuel Molecule Recombination: Direct recombination of this compound molecules or their primary radicals.

  • PAH Radical Recombination: Reactions involving radicals of smaller PAHs, such as naphthalene (B1677914) and its derivatives.

  • Clustering of Hydrocarbons by Radical Chain Reactions (CHRCR): A mechanism involving a series of radical addition and cyclization reactions that rapidly build up large aromatic structures.

  • Hydrogenation followed by Methylation: A pathway where existing aromatic rings are first hydrogenated and then methylated, leading to further growth.

A primary proposed mechanism involves the self-recombination of the this compound radical (RC9H11) to form pyrene. An alternative route proceeds through the dissociation of this compound into smaller aromatic species like xylene, which then undergo further reactions to form pyrene precursors.

Below is a diagram illustrating the principal reaction pathway from this compound to pyrene, highlighting the key intermediates.

Pyrene_Formation_Pathway This compound This compound C9H11 Radical C9H11 Radical This compound->C9H11 Radical H-abstraction Xylene Xylene This compound->Xylene Dissociation Pyrene Pyrene C9H11 Radical->Pyrene Self-recombination Xylene Radical Xylene Radical Xylene->Xylene Radical H-abstraction Xylene Radical->Pyrene Further Reactions

Principal reaction pathway from this compound to pyrene.

Comparative Analysis of Pyrolysis Product Distribution

Experimental studies utilizing techniques such as single-pulse shock tubes (SPST) and jet-stirred reactors (JSR) provide valuable quantitative data on the product distribution from this compound pyrolysis at various conditions. The following tables summarize the mole fractions of key products observed in these experiments, offering a comparison with its isomer, n-propylbenzene.

Table 1: Product Mole Fractions in High-Temperature Pyrolysis of C9H12 Isomers

ProductThis compound (1500 K, 10 bar)[1][2]n-Propylbenzene (1500 K, 10 bar)[1][2]
Methane~150 ppm~250 ppm
Ethylene~100 ppm~350 ppm
Acetylene~120 ppm~200 ppm
Benzene~80 ppm~150 ppm
Toluene~15 ppm~25 ppm
Styrene~15 ppm~40 ppm

Data sourced from single-pulse shock tube experiments.

Table 2: Key Aromatic Products in Jet-Stirred Reactor Pyrolysis

ProductThis compound (1100 K, 1 atm)[3]
BenzeneMajor Product
TolueneMajor Product
XylenesMajor Product
NaphthaleneIdentified
PhenanthreneIdentified
PyreneIdentified

Data sourced from jet-stirred reactor experiments coupled with gas chromatography.

The data indicates that n-propylbenzene exhibits higher reactivity and produces larger quantities of smaller hydrocarbons and single-ring aromatics compared to this compound under similar conditions.[1][2] However, the pyrolysis of this compound leads to the formation of a significant range of PAHs, including pyrene.[3]

Alternative Reaction Pathways

While the direct radical recombination pathway is significant, alternative routes contribute to the overall formation of pyrene and other PAHs. These pathways often involve the initial decomposition of this compound into smaller fragments that subsequently build up into larger aromatic systems.

Alternative_Pathways cluster_main This compound Pyrolysis cluster_path1 PAH Radical Recombination cluster_path2 CHRCR 1,2,4-TMB This compound Naphthalene_Radical Naphthalene Radical 1,2,4-TMB->Naphthalene_Radical Small_Radicals Small Hydrocarbon Radicals 1,2,4-TMB->Small_Radicals Phenanthrene Phenanthrene Naphthalene_Radical->Phenanthrene Pyrene Pyrene Phenanthrene->Pyrene Large_PAH Large PAHs Small_Radicals->Large_PAH Radical Chain Reactions Large_PAH->Pyrene

Alternative pathways to pyrene formation.

Experimental Protocols

The quantitative data presented in this guide are derived from experiments conducted using specialized reactor setups. The following provides a detailed overview of the methodologies employed.

Single-Pulse Shock Tube (SPST) Pyrolysis

A single-pulse shock tube is utilized to study high-temperature chemical kinetics under well-defined conditions.

Experimental Workflow:

  • Mixture Preparation: A dilute mixture of this compound (typically 200 ppm) in an inert bath gas (e.g., Argon) is prepared in a stainless-steel mixing tank.

  • Shock Wave Generation: A high-pressure driver gas (e.g., Helium) is used to rupture a diaphragm, generating a shock wave that propagates through the driven section containing the reactant mixture.

  • Heating and Reaction: The mixture is rapidly heated and compressed by the incident and reflected shock waves, initiating pyrolysis. The reaction occurs over a very short and well-defined time (approximately 1.8 ms).

  • Quenching: The reaction is rapidly quenched by the arrival of a rarefaction wave.

  • Product Analysis: The post-shock gas mixture is expanded into a collection vessel and analyzed using gas chromatography (GC) to identify and quantify the pyrolysis products.

SPST_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Mixture Preparation (1,2,4-TMB in Ar) B Shock Wave Generation A->B C Rapid Heating & Pyrolysis B->C D Rapid Quenching C->D E Product Collection D->E F Gas Chromatography (GC) E->F

Workflow for single-pulse shock tube pyrolysis experiments.
Jet-Stirred Reactor (JSR) Pyrolysis

A jet-stirred reactor is an ideal continuously stirred-tank reactor used for studying gas-phase kinetics at near-isothermal conditions.

Experimental Protocol:

  • Reactant Introduction: A gaseous mixture of this compound, diluted in an inert gas like Helium, is continuously introduced into a spherical fused silica (B1680970) reactor through four nozzles at the center. This ensures rapid mixing and thermal homogenization.

  • Pyrolysis: The reactor is maintained at a constant temperature (e.g., 700-1100 K) and atmospheric pressure, with a defined residence time.

  • Sampling: A portion of the reacting gas mixture is continuously sampled from the reactor.

  • Product Analysis: The sampled gas is analyzed online using techniques such as gas chromatography (GC) coupled with mass spectrometry (MS) and flame ionization detection (FID) to identify and quantify the stable intermediate and final products.

Conclusion

The formation of pyrene from this compound is a complex process governed by multiple, often competing, reaction pathways. While direct recombination of the initial fuel radical represents a primary route, alternative pathways involving the formation and reaction of smaller aromatic and hydrocarbon radicals play a crucial role, particularly in the diverse product distribution observed in experimental studies. The quantitative data from single-pulse shock tube and jet-stirred reactor experiments provide essential benchmarks for the development and validation of detailed kinetic models aimed at predicting and controlling the formation of PAHs in practical combustion systems. A thorough understanding of these pathways is critical for developing strategies to mitigate the formation of harmful pollutants.

References

Safety Operating Guide

Proper Disposal of 1,2,4-Trimethylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 1,2,4-Trimethylbenzene is paramount for protecting personnel, the environment, and maintaining regulatory adherence. This guide provides essential, step-by-step procedures for its proper handling and disposal in a laboratory setting.

This compound, also known as pseudocumene, is a flammable liquid and vapor that poses several health and environmental hazards.[1][2][3][4] It can cause irritation to the eyes, skin, and respiratory tract, and may have effects on the central nervous system.[1] Furthermore, it is toxic to aquatic life with long-lasting effects.[1][3][4] Therefore, it is imperative that this chemical is not disposed of down the drain or in regular trash.[5][6][7][8] All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations.[2][8]

Immediate Safety and Handling Precautions

Before handling this compound, ensure you are in a well-ventilated area and wearing appropriate personal protective equipment (PPE).[2][3] This includes safety goggles with side shields, chemical-resistant gloves (such as Nitrile rubber), and a lab coat.[4] Keep the chemical away from heat, sparks, open flames, and other ignition sources, as it is a flammable liquid.[1][2][3][4] All equipment used for transferring the chemical should be grounded and bonded to prevent static discharge.[1][2]

Step-by-Step Disposal Procedure

  • Waste Collection:

    • Designate a specific, compatible, and properly labeled waste container for this compound waste. The container must be made of a material that will not react with the chemical.[9]

    • Ensure the container has a secure, leak-proof closure and is kept tightly sealed when not in use.[2][7][9]

    • Do not mix this compound with other incompatible waste streams.

  • Labeling of Waste Containers:

    • Clearly label the waste container with the words "Hazardous Waste."[9]

    • The label must include the full chemical name, "this compound," and not abbreviations or chemical formulas.[9]

    • Indicate the specific hazards associated with the chemical (e.g., "Flammable," "Irritant").

    • Note the accumulation start date on the label.[9]

  • Storage of Chemical Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and cool area, away from direct sunlight and sources of ignition.[1][2][3]

    • The storage area should be equipped with secondary containment to manage any potential leaks.[9]

    • Ensure the storage location is under the control of laboratory personnel and not in a public area like a hallway.[7]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[5][10]

    • Provide them with accurate information about the waste, including its composition and volume.

    • Follow all institutional and regulatory procedures for waste pickup requests.[11]

  • Handling Spills:

    • In the event of a spill, immediately evacuate non-essential personnel and eliminate all ignition sources.[10]

    • Ventilate the area.

    • Wearing appropriate PPE, contain the spill using an absorbent material such as sand, diatomaceous earth, or a universal binder.[2][3][10]

    • Collect the absorbed material using spark-proof tools and place it in a sealed, properly labeled container for disposal as hazardous waste.[1][12]

    • Do not wash spills into the sewer system.[10]

Quantitative Data Summary

The following table summarizes key hazard information for this compound that dictates its stringent disposal requirements.

PropertyValue/ClassificationCitation
Flash Point 44 °C[1]
GHS Flammability Classification Flammable Liquid Category 3[3][4]
GHS Health Hazards Acute Toxicity, Inhalation (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2/2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system), Aspiration Hazard (Category 1)[3][4]
GHS Environmental Hazards Hazardous to the aquatic environment - chronic hazard (Category 2)[3][4]
Water Hazard Class (WGK) 2 (Hazardous to water)[2]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. The procedures outlined are based on established safety and regulatory guidelines for handling hazardous chemicals in a laboratory setting.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Is the waste container properly labeled and compatible? A->B D Transfer waste to a designated, compatible container. B->D No E Store sealed container in a cool, well-ventilated, designated area with secondary containment. B->E Yes C Label container with 'Hazardous Waste', full chemical name, hazards, and date. C->D D->E F Is the container full or has the accumulation time limit been reached? E->F F->E No G Contact EHS or a licensed hazardous waste disposal company. F->G Yes H Follow institutional procedures for waste pickup request. G->H I End: Waste is safely collected for disposal. H->I

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

Essential Safety and Operational Guidance for Handling 1,2,4-Trimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This document provides critical safety and logistical information for the handling and disposal of 1,2,4-Trimethylbenzene, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing exposure risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure. The following equipment should be utilized:

  • Eye and Face Protection: Wear chemical splash goggles or a face shield to protect against splashes and vapors.[1]

  • Hand Protection: Chemical-resistant gloves are required. Suitable materials with varying breakthrough times include:

    • Nitrile Rubber (NBR): Recommended for both short-term and long-term contact, with a thickness of at least 0.4 mm providing protection for over 480 minutes.[2]

    • Fluoro-elastomer (FKM) / Viton®: Offers extended protection with a breakthrough time of over 480 minutes at a thickness of 0.7mm.[3]

    • It is crucial to inspect gloves for any signs of degradation or perforation before use and to clean them before removal if they are to be reused.[4]

  • Body Protection: Wear appropriate protective clothing to prevent skin contact.[1] For larger quantities or situations with a high risk of splashing, a plastic apron, sleeves, and boots are recommended.[5] Flame-resistant clothing and anti-static safety shoes are also advised.[2]

  • Respiratory Protection: The level of respiratory protection depends on the airborne concentration of this compound.

    • Below 25 ppm: A full facepiece Air-Purifying Respirator (APR) with organic vapor cartridges is suitable.[6]

    • Above 250 ppm or in enclosed spaces: A NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is necessary.[6]

    • For short-term operations, a type A gas mask (for organic gases and vapors with a boiling point > 65°C) can be used.[3][7]

Occupational Exposure Limits

Adherence to established occupational exposure limits is critical for personnel safety. The following table summarizes the key exposure limits for this compound:

OrganizationLimit TypeValueNotes
NIOSH REL (Recommended Exposure Limit)25 ppm (125 mg/m³)10-hour Time-Weighted Average (TWA)[6][8]
ACGIH TLV (Threshold Limit Value)25 ppm8-hour Time-Weighted Average (TWA)[6]
OSHA PEL (Permissible Exposure Limit)None established[8]
EU IOELV (Indicative Occupational Exposure Limit Value)20 ppm (100 mg/m³)8-hour Time-Weighted Average (TWA)[3][4]

NIOSH: National Institute for Occupational Safety and Health; ACGIH: American Conference of Governmental Industrial Hygienists; OSHA: Occupational Safety and Health Administration; EU: European Union.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_vent Ensure Adequate Ventilation (Fume Hood) prep_tools Gather Spark-Proof Tools prep_ground Ground/Bond Containers handle_transfer Transfer Chemical prep_ground->handle_transfer Proceed to Handling handle_avoid Avoid Inhalation, Contact, and Ingestion handle_sources Keep Away from Ignition Sources post_store Store in Tightly Closed Container handle_sources->post_store Proceed to Post-Handling post_clean Clean Work Area post_ppe Doff and Clean/Dispose of PPE post_wash Wash Hands Thoroughly

Workflow for safely handling this compound.

Step-by-Step Handling Protocol:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to maintain exposure below occupational limits. Use explosion-proof ventilation equipment.

  • Ignition Sources: This chemical is flammable.[3] Keep it away from heat, sparks, open flames, and other ignition sources.[4] Smoking is strictly prohibited in the handling area.[4]

  • Grounding and Bonding: To prevent static discharge, which can be an ignition source, ground and bond all containers and receiving equipment during transfer.[1][2]

  • Tools: Use only non-sparking tools when handling this compound.[2]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, protected from direct sunlight.[5] The storage area should be designated for flammable liquids.

  • Hygiene: Wash hands thoroughly after handling.[4] Preventive skin protection, such as barrier creams, is recommended.[4] Contaminated clothing should be removed immediately and washed before reuse.[2]

Spill and Disposal Plan

In the event of a spill and for routine waste disposal, the following procedures must be followed.

cluster_spill Spill Response cluster_disposal Disposal spill_evacuate Evacuate and Isolate Area spill_ignition Eliminate Ignition Sources spill_contain Contain Spill with Inert Material spill_collect Collect with Non-Sparking Tools disp_container Place in Labeled, Sealed Container spill_collect->disp_container Proceed to Disposal disp_company Arrange for Licensed Disposal Company disp_regs Follow Local, State, and Federal Regulations

Procedure for spill response and disposal of this compound.

Spill Response:

  • Isolate and Ventilate: Immediately isolate the spill or leak area.[9] Shut off all sources of ignition.[5] Ensure the area is well-ventilated.[4]

  • Containment: Absorb the spill with a non-combustible, inert material such as sand, earth, or vermiculite.[9]

  • Collection: Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[9]

  • Decontamination: Wash the spill site thoroughly with water and detergent after the material has been removed.[5]

Disposal Protocol:

  • Waste Classification: Chemical residues of this compound are generally classified as special or hazardous waste.[5]

  • Containers: Do not mix with other waste. Leave the chemical in its original container if possible, or use approved, properly labeled waste containers.[10]

  • Professional Disposal: Dispose of the waste through a licensed and approved waste disposal company.[5][10] Adhere strictly to all federal, state, and local regulations regarding chemical waste disposal.

First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

  • Inhalation: Remove the person from the exposure area to fresh air immediately.[6][9] If breathing has stopped, begin artificial respiration.[6] Seek prompt medical attention.[6]

  • Skin Contact: Quickly remove all contaminated clothing.[6] Immediately wash the contaminated skin with large amounts of soap and water.[6]

  • Eye Contact: Flush the eyes with large amounts of clean, fresh water for at least 15 minutes, holding the eyelids apart.[4][6] Remove contact lenses if present and easy to do so.[4][6] Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[2][4] If the person is conscious, wash out their mouth thoroughly with water and give them plenty of water to drink.[5] Call a poison center or doctor immediately.[2][4]

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.